molecular formula C20H21N3O5 B140785 MDCC CAS No. 156571-46-9

MDCC

Cat. No.: B140785
CAS No.: 156571-46-9
M. Wt: 383.4 g/mol
InChI Key: IXQPRUQVJIJUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

IUPAC Name

7-(diethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-3-22(4-2)14-6-5-13-11-15(20(27)28-16(13)12-14)19(26)21-9-10-23-17(24)7-8-18(23)25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQPRUQVJIJUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166097
Record name N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156571-46-9
Record name N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156571469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

MDCC Fluorescent Dye: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the fluorescent dye MDCC, covering its core properties, applications, and detailed experimental protocols.

This compound, or N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide, is a thiol-reactive fluorescent dye widely utilized in biomedical research.[1][2][3] Its coumarin core provides desirable photophysical properties, while the maleimide group allows for specific covalent labeling of cysteine residues in proteins. This makes this compound an invaluable tool for studying protein structure, function, and dynamics.

Core Properties of this compound

This compound is characterized by its sensitivity to the local environment, with its fluorescence properties often changing upon binding to a protein or upon a conformational change in the labeled protein.[2][4] This solvatochromic nature is central to many of its applications.

PropertyValueReference
Full Chemical Name N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide[1][2][4]
CAS Number 156571-46-9[1]
Molecular Weight 383.40 g/mol [1]
Empirical Formula C₂₀H₂₁N₃O₅[1]
Excitation Maximum (λex) ~430 - 439 nm[5][6]
Emission Maximum (λem) ~465 - 474 nm[5][7]
Extinction Coefficient (ε) ~46,800 M⁻¹cm⁻¹ at λmax[8]
Quantum Yield (Φ) Environment-dependent; increases significantly in non-polar environments. For this compound-PBP, it increases ~8-fold upon phosphate binding.[7][9]
Fluorescence Lifetime (τ) Environment-dependent. For this compound-PBP, it is ~0.3 ns in the absence of phosphate and ~2.4 ns in the presence of phosphate.[7][9]

Key Applications

The primary application of this compound is as a reporter for changes in protein conformation and for real-time measurement of enzymatic reactions.[1][10]

Biosensor for Inorganic Phosphate

A prominent application of this compound is in the creation of a biosensor for inorganic phosphate (Pi). This is achieved by labeling a specific cysteine mutant of the E. coli Phosphate-Binding Protein (PBP), typically A197C.[4][7][9] The resulting this compound-PBP conjugate exhibits a significant increase in fluorescence intensity upon binding to inorganic phosphate.[4][7][9] This system allows for the direct, real-time measurement of Pi release in enzymatic assays, such as those involving ATPases and GTPases.[10][11]

The mechanism relies on a conformational change in PBP upon phosphate binding. In the "open" conformation (without Pi), the this compound label is exposed to the aqueous solvent, resulting in lower fluorescence. Upon binding Pi, the protein transitions to a "closed" conformation, sequestering the this compound dye in a more hydrophobic environment within the protein, which leads to a substantial increase in its fluorescence quantum yield and lifetime.[7][9]

phosphate_sensing_mechanism cluster_open Open Conformation (Low Fluorescence) cluster_closed Closed Conformation (High Fluorescence) PBP_open PBP (A197C) MDCC_open This compound PBP_open->MDCC_open Covalent Bond PBP_closed This compound-PBP-Pi Complex PBP_open->PBP_closed Conformational Change Pi_free Pi Pi_free->PBP_open Binds MDCC_closed This compound (Hydrophobic Environment) PBP_closed->MDCC_closed Sequesters

Mechanism of the this compound-PBP phosphate biosensor.
Probing Protein Conformational Changes

Due to the sensitivity of its fluorescence to the local environment, this compound is an effective probe for studying conformational changes in proteins that are not necessarily related to phosphate binding.[2][3] By introducing a cysteine residue at a specific site through mutagenesis, researchers can label the protein with this compound and monitor fluorescence changes that report on ligand binding, protein-protein interactions, or other dynamic processes.[2][3]

Fluorescence Resonance Energy Transfer (FRET)

This compound can also be utilized as a FRET donor or acceptor in combination with other fluorophores to measure intramolecular or intermolecular distances.[1]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with a cysteine residue using this compound.

Materials:

  • Protein with a free cysteine residue in a suitable buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5). The buffer should be free of thiol-containing reagents.

  • This compound dye.

  • Anhydrous DMSO or DMF.

  • Reducing agent (e.g., TCEP or DTT).

  • Purification column (e.g., gel filtration or dialysis cassette).

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to free up a cysteine, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature. If using DTT, it must be removed before adding the dye.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye by gel filtration chromatography (e.g., Sephadex G-25) or dialysis.

  • Determination of Labeling Efficiency:

    • The degree of labeling (DOL) can be calculated by measuring the absorbance of the labeled protein at 280 nm and at the absorbance maximum of this compound (~432 nm).

    • The concentration of this compound is calculated using its extinction coefficient (ε ≈ 46,800 M⁻¹cm⁻¹).

    • The protein concentration is calculated after correcting for the absorbance of this compound at 280 nm (A₂₈₀_corrected = A₂₈₀ - (A_MDCC_max * CF)), where CF is the correction factor.

protein_labeling_workflow start Start protein_prep Prepare Protein Solution (1-10 mg/mL in thiol-free buffer) start->protein_prep reduction Optional: Reduce Disulfides (with TCEP) protein_prep->reduction dye_prep Prepare this compound Stock Solution (10 mM in DMSO/DMF) reduction->dye_prep labeling Labeling Reaction (10-20x molar excess of this compound) (2h at RT or overnight at 4°C) dye_prep->labeling purification Purify Labeled Protein (Gel filtration or dialysis) labeling->purification characterization Characterize Conjugate (Determine Degree of Labeling) purification->characterization end End characterization->end

Workflow for labeling a protein with this compound.
Phosphate Assay using this compound-PBP

This protocol outlines the use of this compound-PBP to measure inorganic phosphate concentration.

Materials:

  • Purified this compound-PBP conjugate.

  • Phosphate-free buffer (e.g., Tris, HEPES).

  • Phosphate standards of known concentrations.

  • Fluorometer with excitation at ~430 nm and emission detection at ~470 nm.

Procedure:

  • Instrument Setup:

    • Set the fluorometer to the excitation and emission wavelengths for this compound.

    • Allow the instrument to warm up and stabilize.

  • Standard Curve Generation:

    • Prepare a series of phosphate standards in the phosphate-free buffer.

    • For each standard, add a known concentration of this compound-PBP.

    • Measure the fluorescence intensity for each standard.

    • Plot the fluorescence intensity as a function of phosphate concentration to generate a standard curve.

  • Sample Measurement:

    • Add the same concentration of this compound-PBP to the experimental sample.

    • Measure the fluorescence intensity of the sample.

    • Determine the phosphate concentration in the sample by interpolating from the standard curve.

  • Real-time Assay:

    • For kinetic measurements of phosphate release, the reaction is initiated in the presence of this compound-PBP, and the fluorescence is monitored continuously over time. The rate of fluorescence increase corresponds to the rate of phosphate release.

Conclusion

This compound is a versatile fluorescent probe that offers a powerful approach to studying protein biochemistry and enzymology. Its thiol-reactivity allows for site-specific labeling, and its environmentally sensitive fluorescence provides a robust signal for monitoring protein conformational changes and ligand binding events. The this compound-PBP system, in particular, has become a widely used tool for the real-time, quantitative analysis of inorganic phosphate in a variety of biological systems. Careful consideration of experimental conditions, including buffer composition and dye-to-protein ratios, is crucial for successful labeling and reliable data acquisition.

References

The Principle of MDCC Fluorescence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core principles, applications, and methodologies of the environmentally sensitive fluorescent probe, MDCC, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide, commonly known as this compound, is a thiol-reactive fluorescent probe belonging to the coumarin family of dyes. Its utility in biochemical and biophysical research stems from the sensitivity of its fluorescence properties to the local environment. This characteristic allows this compound to be employed as a reporter for various molecular events, including protein conformational changes, ligand binding, and enzyme activity. When covalently attached to a biomolecule, typically at a cysteine residue, changes in the surrounding microenvironment of the this compound moiety can be monitored through alterations in its fluorescence intensity, emission wavelength, and lifetime.

The Core Principle: Environmental Sensitivity of this compound Fluorescence

The fundamental principle underlying the application of this compound as a fluorescent reporter is its pronounced solvatochromism, meaning its spectral properties are dependent on the polarity of its immediate surroundings. The fluorescence of 7-aminocoumarins, such as this compound, is governed by the formation of a twisted intramolecular charge-transfer (TICT) state in the excited state.

In polar, protic solvents (e.g., water), the excited state of this compound can relax through the formation of a non-emissive or weakly emissive TICT state. This provides a rapid, non-radiative decay pathway, leading to quenching of the fluorescence, resulting in a low quantum yield and a short fluorescence lifetime.

Conversely, when this compound is in a non-polar, aprotic (hydrophobic) environment, the formation of the TICT state is destabilized. This reduces the rate of non-radiative decay, causing a higher proportion of the excited molecules to return to the ground state via the emission of a photon. Consequently, in a hydrophobic environment, this compound exhibits a significant increase in its fluorescence quantum yield and a longer fluorescence lifetime. This environmentally sensitive fluorescence is the cornerstone of its application in detecting molecular events that alter the local environment of the probe.[1][2]

Quantitative Data: Photophysical Properties of this compound

The photophysical properties of this compound are highly dependent on its environment. Below is a summary of key quantitative data for this compound and its application in the well-characterized this compound-PBP (phosphate-binding protein) system.

Table 1: General Photophysical Properties of this compound

PropertyValueConditionsReference
Molar Extinction Coefficient (ε) ~46,800 M⁻¹cm⁻¹At λmax (~430 nm)[3]
Excitation Maximum (λex) ~425-430 nmAqueous buffer[2]
Emission Maximum (λem) ~474 nmAqueous buffer[2]
Fluorescence Quantum Yield (Φf) Low in polar solvents, increases in non-polar solventsVaries with solvent polarity[1][4]
Fluorescence Lifetime (τ) Short in polar solvents, increases in non-polar solventsVaries with solvent polarity[4][5]

Table 2: Environmental Effects on this compound Fluorescence in the this compound-PBP System

PropertyThis compound-PBP (apo, no Pi)This compound-PBP (+Pi)Fold ChangeReference
Fluorescence Quantum Yield (Φf) ~0.05 (estimated)~0.40 (estimated)~8-fold increase[5][6]
Fluorescence Lifetime (τ) 0.3 ns2.4 ns8-fold increase[5][6]
Emission Maximum (λem) 474 nm464 nmBlue shift of 10 nm[2]
Fluorescence Intensity --5.3 to 13-fold increase[2][5][6]

Experimental Protocols

Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with this compound at a specific cysteine residue.

Materials:

  • Protein of interest with a single accessible cysteine residue in a suitable buffer (e.g., PBS, HEPES, Tris at pH 7.0-7.5).

  • This compound dye (lyophilized).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reducing agent (e.g., TCEP, DTT). Note: DTT must be removed before adding this compound.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL. The buffer should be free of thiol-containing reagents.

    • If the cysteine residue(s) are oxidized (forming disulfide bonds), add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds. TCEP does not need to be removed before labeling. If using DTT, it must be removed by a desalting column prior to adding the dye.[7][8]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of this compound in approximately 260 µL of solvent. Vortex briefly to ensure complete dissolution.[7]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing.[9]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7][9]

  • Purification:

    • Separate the labeled protein from unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis.[7][10]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~430 nm).

    • The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of this compound at 280 nm. The correction factor (CF) for this compound is approximately 0.164 (A₂₈₀ = A_max × CF).

    • The DOL is the molar ratio of the dye to the protein.

Real-time Kinase Assay using an this compound-labeled Peptide Substrate

This protocol provides a framework for a continuous, real-time fluorescence-based kinase assay. The principle relies on the change in the local environment of this compound upon phosphorylation of the peptide substrate. For this assay to work, the phosphorylation event must induce a conformational change or alter the interaction of the peptide with its binding partner, thereby changing the hydrophobicity around the this compound probe.

Materials:

  • This compound-labeled peptide substrate containing a kinase recognition motif and a cysteine for labeling.

  • Kinase of interest.

  • Kinase reaction buffer (e.g., HEPES buffer containing MgCl₂).

  • ATP solution.

  • Kinase inhibitors (for inhibitor screening).

  • Fluorometer or microplate reader capable of measuring fluorescence intensity over time.

Procedure:

  • Assay Setup:

    • Prepare a reaction mixture containing the kinase and the this compound-labeled peptide substrate in the kinase reaction buffer in a cuvette or microplate well.

    • Allow the mixture to equilibrate to the desired reaction temperature (e.g., 30°C).

  • Initiation of the Kinase Reaction:

    • Initiate the reaction by adding a known concentration of ATP to the reaction mixture.

  • Data Acquisition:

    • Immediately begin monitoring the fluorescence intensity of this compound (e.g., excitation at 430 nm, emission at 470 nm) in real-time.

    • The rate of the fluorescence change is proportional to the kinase activity.

  • Data Analysis:

    • The initial rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.

    • For inhibitor screening, the assay can be performed in the presence of various concentrations of a test compound, and the IC₅₀ value can be determined by plotting the reaction rates against the inhibitor concentration.

Visualizations

Thiol-Maleimide Reaction

Caption: Mechanism of covalent labeling of a protein's cysteine residue with this compound.

Experimental Workflow for Protein Labeling and Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer exchange, reduction) Labeling Labeling Reaction (Protein + this compound) Protein_Prep->Labeling MDCC_Prep This compound Solubilization (in DMSO/DMF) MDCC_Prep->Labeling Purify Purification (Desalting/Dialysis) Labeling->Purify DOL Determine Degree of Labeling (Spectroscopy) Purify->DOL Fluorescence_Measurement Fluorescence Measurement (Experiment) DOL->Fluorescence_Measurement

Caption: Workflow for labeling a protein with this compound and subsequent analysis.

Signaling Pathway for a Serine/Threonine Kinase Assay

Kinase_Assay_Pathway cluster_components Assay Components cluster_reaction Phosphorylation Reaction cluster_products Products & Signal Kinase Ser/Thr Kinase Phosphorylation Phosphotransfer Kinase->Phosphorylation Substrate This compound-Peptide Substrate (Low Fluorescence) Substrate->Phosphorylation ATP ATP ATP->Phosphorylation Phospho_Substrate Phospho-MDCC-Peptide (High Fluorescence) Phosphorylation->Phospho_Substrate Conformational Change ADP ADP Phosphorylation->ADP

Caption: Signaling pathway of a real-time kinase assay using an this compound-labeled peptide.

Principle of Fluorescence Resonance Energy Transfer (FRET)

FRET_Principle cluster_no_fret No FRET (D-A distance > 10 nm) cluster_fret FRET (D-A distance < 10 nm) Donor_Excited_NF D* Donor_Ground_NF D Donor_Excited_NF->Donor_Ground_NF Fluorescence Acceptor_Ground_NF A Photon_In_NF Excitation Photon Photon_Out_NF Donor Emission Donor_Excited_F D Acceptor_Ground_F A Donor_Excited_F->Acceptor_Ground_F Non-radiative Energy Transfer Donor_Ground_F D Acceptor_Excited_F A Acceptor_Excited_F->Acceptor_Ground_F Fluorescence Photon_In_F Excitation Photon Photon_Out_F Acceptor Emission

Caption: The principle of Fluorescence Resonance Energy Transfer (FRET).

Conclusion

This compound is a versatile and powerful fluorescent probe for studying a wide range of biological processes. Its utility is rooted in the fundamental principle of its environmental sensitivity, where changes in the local polarity around the probe are translated into measurable changes in fluorescence. By understanding the core principles of this compound fluorescence, and by employing robust experimental protocols for labeling and data acquisition, researchers can effectively utilize this tool to gain insights into protein function, enzyme kinetics, and molecular interactions, thereby advancing research and drug discovery efforts.

References

A Technical Guide to the Excitation and Emission Spectra of MDCC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC), a widely utilized fluorescent probe in biological research. This document provides a comprehensive overview of its excitation and emission spectra, quantum yield, and fluorescence lifetime, supported by detailed experimental methodologies and visual representations of key processes.

Core Photophysical Properties of this compound

This compound is a thiol-reactive coumarin derivative valued for its environmental sensitivity, making it a powerful tool for probing molecular interactions and conformational changes in proteins. Its fluorescence is significantly enhanced in non-polar environments, a characteristic frequently exploited in biosensing applications.

Spectral Characteristics

The excitation and emission spectra of this compound are key to its application. The expected excitation wavelength for this compound falls within the range of 416 to 425 nm. The emission maximum is consistently reported to be in the range of 460-470 nm. When conjugated to proteins, such as the A197C mutant of E. coli phosphate-binding protein (PBP), the emission maximum is observed at approximately 465 nm upon binding to inorganic phosphate (Pi).[1][2]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield of this compound is highly dependent on its local environment. A dramatic example is the 8-fold increase in quantum yield observed when this compound-labeled PBP (this compound-PBP) binds to inorganic phosphate.[1][2] This change is accompanied by a significant increase in fluorescence lifetime, from 0.3 ns in the absence of Pi to 2.4 ns in its presence, consistent with the change in quantum yield.[1][2]

The table below summarizes the key quantitative data for this compound, both in its free state and when conjugated to a protein, highlighting the profound effect of the local environment on its photophysical properties.

PropertyConditionValueReference
Excitation Maximum (λex) Expected Range416 - 425 nm
Emission Maximum (λem) Expected Range460 - 470 nm
This compound-PBP + Pi~465 nm[1][2]
Quantum Yield (Φ) This compound-PBP (no Pi)--
This compound-PBP + Pi8-fold increase[1][2]
Fluorescence Lifetime (τ) This compound-PBP (no Pi)0.3 ns[1][2]
This compound-PBP + Pi2.4 ns[1][2]

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires meticulous experimental procedures. Below are detailed methodologies for protein labeling and fluorescence spectroscopy.

Protocol for Labeling Proteins with this compound

This protocol is a generalized procedure for conjugating this compound to a protein containing a free cysteine residue.

Materials:

  • Protein with a free thiol group (e.g., a cysteine-mutant protein)

  • This compound (N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES)[3][4]

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)[4]

  • Size-exclusion chromatography column (e.g., Sephadex) for purification[5]

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 50-100 µM.[5] If the protein contains disulfide bonds that need to be reduced to expose the thiol group, add a 10-fold molar excess of TCEP and incubate for approximately 30 minutes at room temperature.[5]

  • This compound Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution.[4]

  • Labeling Reaction: While gently stirring the protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein.[4]

  • Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[4][5]

  • Purification: Separate the labeled protein from unreacted this compound using a size-exclusion chromatography column.[5]

Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the steps for acquiring the fluorescence spectra of an this compound-labeled protein.

Materials:

  • This compound-labeled protein solution

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvette

  • Appropriate buffer solution

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound-labeled protein in the desired buffer. The concentration should be low enough to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of maximum emission (e.g., 465 nm).

    • Scan a range of excitation wavelengths (e.g., 350-450 nm).

    • The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak corresponding to the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the wavelength of maximum excitation (e.g., 425 nm).

    • Scan a range of emission wavelengths (e.g., 440-600 nm).

    • The resulting spectrum will show the fluorescence intensity at different emission wavelengths, with the peak corresponding to the emission maximum.

  • Data Correction: Correct the obtained spectra for instrument-specific variations in lamp intensity and detector response.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental principles of fluorescence.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation labeling Labeling Reaction protein_prep->labeling mdcc_prep This compound Stock Preparation mdcc_prep->labeling incubation Incubation labeling->incubation purification Purification incubation->purification spectroscopy Fluorescence Spectroscopy purification->spectroscopy

Caption: Experimental workflow for labeling a protein with this compound and subsequent fluorescence analysis.

jablonski_diagram cluster_absorption Absorption cluster_emission Emission S0 S₀ (Ground State) absorption_arrow S0->absorption_arrow Excitation (Absorption of light) S1 S₁ (First Excited Singlet State) fluorescence_arrow S1->fluorescence_arrow Fluorescence nonradiative_arrow S1->nonradiative_arrow Non-radiative decay

Caption: Simplified Jablonski diagram illustrating the processes of fluorescence excitation and emission.

This guide provides a foundational understanding of the spectral and photophysical properties of this compound, equipping researchers with the necessary knowledge to effectively utilize this versatile fluorescent probe in their scientific endeavors. The detailed protocols and visual aids serve as practical resources for experimental design and data interpretation.

References

An In-Depth Technical Guide to MDCC Protein Labeling Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-[2-(1-maleimido)ethyl]-7-diethylaminocoumarin-3-carboxamide, commonly known as MDCC, is a fluorescent probe widely utilized in biochemical and biophysical research.[1][2][3] It belongs to the coumarin family of fluorophores and is characterized by its high sensitivity to the local environment.[4][5][6] This property makes it an invaluable tool for investigating protein dynamics, as changes in protein conformation can alter the polarity and hydrophobicity around the attached probe, leading to a detectable change in its fluorescence signal.[1][4] this compound is a thiol-reactive dye, meaning it specifically forms a stable covalent bond with the sulfhydryl group of cysteine residues through a Michael addition reaction.[3][7][8] This specificity allows for the site-directed labeling of proteins, providing a powerful method for studying protein structure-function relationships, enzyme kinetics, and ligand-binding events in real-time.[3][9][10]

The Core Chemistry: Thiol-Maleimide Reaction

The foundation of this compound labeling is the reaction between its maleimide group and a thiol (sulfhydryl) group from a cysteine residue on a protein.[7] This reaction is a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond, resulting in the formation of a stable thioether bond.[7][11] This process is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[7][11] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with other nucleophilic groups like amines, ensuring high specificity for cysteine residues.[7]

The reaction proceeds readily under mild, physiological conditions, making it ideal for use with sensitive biological molecules.[7]

Caption: The Michael addition reaction between the this compound maleimide and a protein's cysteine thiol.

Properties and Data Presentation

This compound's utility stems from its specific physicochemical and spectroscopic properties. Its fluorescence emission is highly dependent on the polarity of its environment, which is the basis for its use as a reporter of conformational changes.[4][6]

PropertyValueSource(s)
Molecular Formula C₂₀H₂₁N₃O₅[2][3]
Molecular Weight 383.40 g/mol [2][3]
Purity (HPLC) ≥97.0%[3]
Extinction Coefficient (Coumarin) 46,800 M⁻¹cm⁻¹ (at λmax)[9]
Extinction Coefficient (this compound on Protein) ~50,000 M⁻¹cm⁻¹ (at 419 nm in methanol)[12]
Excitation Maximum (on PBP, apo) ~425 nm[13]
Emission Maximum (on PBP, apo) ~474 nm[13]
Table 1: Physicochemical and spectroscopic properties of the this compound fluorophore.

A prime example of this compound's application is the labeling of Phosphate Binding Protein (PBP).[1][10] When this compound is attached to a cysteine residue introduced near the phosphate-binding site, its fluorescence dramatically increases upon the binding of inorganic phosphate (Pi).[1][6] This is due to the protein undergoing a conformational change that moves the this compound probe into a more hydrophobic, shielded environment.[6]

Parameter (this compound-PBP System)ValueSource(s)
Fluorescence Quantum Yield Increase (on Pi binding) 8-fold[6]
Fluorescence Intensity Increase (at 465 nm) 13-fold[6]
Fluorescence Lifetime (Apo-PBP) 0.3 ns[6]
Fluorescence Lifetime (Pi-Bound PBP) 2.4 ns[6]
Rate of Conformational Change (Cleft Closure) 317 s⁻¹[6]
Rate of Conformational Change (Cleft Opening) 4.5 s⁻¹[6]
Table 2: Quantitative data on the fluorescence changes and kinetics of the this compound-PBP biosensor system.

Experimental Protocols

A successful this compound labeling experiment requires careful protein preparation, a controlled labeling reaction, and thorough purification and characterization of the final conjugate.

G General Experimental Workflow for this compound Labeling cluster_prep cluster_labeling cluster_purify cluster_char prep 1. Protein Preparation mut Site-Directed Mutagenesis (Introduce unique Cys) prep->mut labeling 2. Labeling Reaction prep->labeling Purified Protein expr Protein Expression & Purification mut->expr red Disulfide Reduction (optional) (e.g., with TCEP) expr->red reagents Dissolve Protein (pH 7-7.5) Prepare this compound stock (DMSO) labeling->reagents purify 3. Purification labeling->purify Crude Conjugate react Incubate Protein + this compound (10-20x molar excess) (RT for 2h or 4°C overnight) reagents->react sep Remove Excess this compound (Size-Exclusion, Dialysis, HPLC) purify->sep char 4. Characterization purify->char Purified Conjugate dol Determine Degree of Labeling (DOL) (UV-Vis Absorbance) char->dol func Functional/Spectroscopic Assays (Fluorescence Titration, Kinetics) dol->func

Caption: A flowchart outlining the key stages of a typical this compound protein labeling experiment.

Detailed Methodologies:

  • Protein Preparation and Reduction:

    • Mutagenesis and Expression: For site-specific labeling, the target protein often requires genetic modification to introduce a single cysteine residue at the desired location while removing other surface-accessible cysteines.[1][4] The mutant protein is then expressed and purified using standard chromatography techniques.[9]

    • Reduction of Disulfide Bonds: Proteins may contain disulfide bonds that are unreactive towards maleimides.[8] To free up these cysteine thiols, a reduction step is necessary. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris-carboxyethylphosphine) to the protein solution and incubate for 20-30 minutes at room temperature.[14] TCEP is preferred as it does not need to be removed prior to the labeling reaction, unlike DTT.[14]

  • This compound Labeling Reaction:

    • Buffer Preparation: Prepare the purified protein at a concentration of 1-10 mg/mL in a degassed, amine-free buffer at pH 7.0-7.5, such as PBS, HEPES, or Tris.[14][15]

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[14] This solution should be prepared fresh.

    • Conjugation: While gently stirring the protein solution, add the this compound stock to achieve a final molar ratio of 10:1 to 20:1 (dye:protein).[14][15] Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[12][14]

  • Purification of the Labeled Conjugate:

    • It is crucial to remove unreacted this compound to prevent non-specific labeling and interference in fluorescence measurements.[8]

    • Purification can be achieved using size-exclusion chromatography (e.g., a desalting column), extensive dialysis, or HPLC.[8][12][15] The choice of method depends on the scale of the reaction and the properties of the protein.

  • Characterization and Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein, must be determined.

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λmax of this compound (~430 nm, A_dye).

    • The protein concentration is calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[9]

      • Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_prot

      • Where CF is the correction factor for the dye's absorbance at 280 nm (e.g., 0.164 for this compound) and ε_prot is the protein's molar extinction coefficient at 280 nm.[9]

    • The dye concentration is calculated directly from its absorbance at its λmax.

      • Dye Concentration (M) = A_dye / ε_dye

    • The DOL is the ratio of the dye concentration to the protein concentration.

Application Example: Biosensor for Enzymatic Reactions

The this compound-PBP system is a classic example of a fluorescent biosensor used to monitor enzyme activity in real-time.[3][10] For instance, it can be used to measure the rate of ATP hydrolysis by an ATPase. As the enzyme cleaves ATP, it releases inorganic phosphate (Pi). This Pi is then rapidly bound by this compound-PBP present in the solution, causing a conformational change and a corresponding increase in fluorescence, which can be monitored continuously.

G Signaling Pathway of an this compound-PBP Biosensor atpase ATPase Enzyme adp_pi ADP + Pi atpase->adp_pi Hydrolysis atp ATP atp->atpase Substrate pbp_high This compound-PBP-Pi (Closed Conformation) adp_pi->pbp_high Pi Binding pbp_low This compound-PBP (Open Conformation) low_signal Low Fluorescence Signal pbp_low->low_signal pbp_high->pbp_low Pi Release high_signal High Fluorescence Signal pbp_high->high_signal

Caption: The this compound-PBP system reports on ATPase activity by fluorescing upon binding released phosphate.

This compound protein labeling chemistry provides a robust and versatile platform for the site-specific interrogation of protein function. Its environmentally sensitive fluorescence, combined with the highly specific and stable nature of the thiol-maleimide reaction, allows researchers to monitor conformational changes, measure enzymatic kinetics, and develop sensitive biosensors. For scientists and professionals in drug development and molecular biology, a thorough understanding of the underlying chemistry and experimental protocols is essential for leveraging the full potential of this powerful fluorescent probe.

References

The Versatility of MDCC: An In-depth Technical Guide to its Applications in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC) is a thiol-reactive fluorescent dye that has become an invaluable tool in biochemistry and drug discovery. Its utility stems from the maleimide group, which readily forms a stable thioether bond with the sulfhydryl group of cysteine residues in proteins. This covalent labeling allows for the introduction of a fluorescent reporter at specific sites within a protein's structure. The coumarin fluorophore of this compound exhibits environmentally sensitive fluorescence, meaning its emission properties, such as intensity and wavelength, can change in response to alterations in the local environment's polarity and viscosity. This characteristic makes this compound particularly well-suited for studying protein conformational changes, ligand binding events, and enzyme kinetics. This guide provides a comprehensive overview of this compound's applications, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Core Properties of this compound

This compound is favored for its relatively small size, which minimizes potential interference with protein function upon labeling. Its fluorescence is intrinsically sensitive to the polarity of its surroundings, a property that is exploited in many of its applications.[1] When this compound moves from a polar aqueous environment to a more nonpolar or hydrophobic environment, such as the interior of a protein or a binding pocket, its fluorescence quantum yield and lifetime often increase significantly.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its application in a well-characterized system, the phosphate-binding protein (PBP).

PropertyValueReference
Chemical Formula C₂₀H₂₁N₃O₅
Molecular Weight 383.40 g/mol
Excitation Maximum (λex) ~425-430 nm[2][3]
Emission Maximum (λem) ~460-470 nm[4]
Molar Extinction Coefficient (ε) 46,800 M⁻¹cm⁻¹ (at ~432 nm)[5]

Table 1: Physicochemical and Spectroscopic Properties of this compound.

ParameterApo-PBP (No Phosphate)PBP + Inorganic Phosphate (Pi)Reference
Fluorescence Quantum Yield ~0.05Increases 8-fold (~0.4)[6]
Fluorescence Lifetime ~0.3 ns~2.4 ns
Emission Maximum (λem) ~470 nm~465 nm (slight blue shift)[2]
Fluorescence Intensity Increase -13-fold at 465 nm[6]
Dissociation Constant (Kd) for Pi -~0.1 µM[2]

Table 2: Fluorescence Properties of this compound-labeled Phosphate-Binding Protein (this compound-PBP).

Key Applications and Experimental Protocols

Studying Protein Conformational Changes: The Case of Phosphate-Binding Protein (PBP)

One of the most well-documented applications of this compound is in the study of the E. coli phosphate-binding protein (PBP). By introducing a cysteine residue at a specific site (A197C) and labeling it with this compound, researchers have created a sensitive biosensor for inorganic phosphate (Pi).[7] The binding of Pi to this compound-PBP induces a conformational change that shields the this compound dye from the aqueous solvent, leading to a dramatic increase in fluorescence.[6]

This protocol is adapted from established procedures for the expression, purification, and labeling of PBP.[3][5]

Materials:

  • Purified PBP (A197C) mutant in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • This compound dye dissolved in a minimal amount of anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 10 mM)

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.0-7.5)

Procedure:

  • Protein Reduction: If the cysteine residue is oxidized, it must be reduced prior to labeling. Incubate the PBP (A197C) solution with a 10-fold molar excess of DTT for 1 hour at room temperature. If using TCEP, a 2-5 fold molar excess is typically sufficient.

  • Removal of Reducing Agent: Immediately before labeling, remove the excess reducing agent by passing the protein solution through a desalting column equilibrated with the reaction buffer.

  • Labeling Reaction:

    • Adjust the protein concentration to approximately 100 µM in the reaction buffer.

    • Slowly add a 5 to 10-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The final concentration of DMSO or DMF should be kept below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture in the dark at 4°C for 2-4 hours or overnight.

  • Quenching the Reaction: Add a 2-fold molar excess of a thiol-containing reagent (e.g., β-mercaptoethanol or DTT) relative to the initial this compound concentration to quench any unreacted dye.

  • Purification of Labeled Protein: Separate the this compound-labeled PBP from unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., 10 mM Tris-HCl, pH 7.5, 150 mM NaCl).

  • Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of this compound (~432 nm). The following equation can be used:

    Correction Factor (CF) for this compound at 280 nm is approximately 0.164.[5]

    • Protein Concentration (M) = (A₂₈₀ - (A₄₃₂ x CF)) / ε_protein

    • Dye Concentration (M) = A₄₃₂ / ε_this compound

    • Labeling Efficiency (%) = (Dye Concentration / Protein Concentration) x 100

PBP_Labeling_Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis cluster_output Final Product PBP_prep Purified PBP (A197C) Reduction Reduction of Cysteine (DTT or TCEP) PBP_prep->Reduction Desalting Removal of Reducing Agent Reduction->Desalting MDCC_add Add this compound (5-10x molar excess) Desalting->MDCC_add Incubation Incubate in Dark (4°C, 2-4h) MDCC_add->Incubation Quenching Quench with Thiol Reagent Incubation->Quenching SEC Size-Exclusion Chromatography Quenching->SEC Analysis Spectrophotometric Analysis (A280/A432) SEC->Analysis Final_Product This compound-PBP Analysis->Final_Product

PBP Labeling Workflow
Investigating Enzyme Kinetics and Drug Interactions: Dihydrofolate Reductase (DHFR)

This compound has been employed to study the conformational dynamics of enzymes like dihydrofolate reductase (DHFR), a key target in cancer chemotherapy. By labeling a cysteine introduced in a region expected to undergo conformational changes upon ligand binding, researchers can monitor the binding of substrates and inhibitors in real-time.[8] For instance, a study on Bacillus stearothermophilus DHFR used an this compound-labeled mutant (C73A/S131C) to investigate the binding kinetics of the inhibitor methotrexate.[8] The fluorescence of this compound changes as the protein conformation shifts upon inhibitor binding, providing insights into the mechanism of drug action.

Elucidating the Mechanism of Molecular Motors

Molecular motors, such as myosin and kinesin, are proteins that convert chemical energy from ATP hydrolysis into mechanical work. This compound can be used to label specific cysteine residues within these proteins to probe the conformational changes that occur during their mechanochemical cycle. For example, labeling the catalytic domain of myosin with this compound can provide a signal that reports on the different nucleotide-bound states (e.g., ATP, ADP-Pi, ADP), allowing for the dissection of the steps in the ATP hydrolysis cycle that are coupled to force generation.

Probing the Function of ABC Transporters

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that transport a wide variety of substrates across cellular membranes, a process powered by ATP binding and hydrolysis.[9] The function of these transporters is intrinsically linked to large conformational changes. This compound labeling of cysteine residues introduced into the nucleotide-binding domains (NBDs) or transmembrane domains (TMDs) can be used to monitor these conformational transitions. For example, in P-glycoprotein, an ABC transporter involved in multidrug resistance in cancer, this compound labeling can be used to study how the binding of different drugs and ATP analogues influences the conformational state of the transporter.[10][11]

ABC_Transporter_Cycle cluster_cycle ABC Transporter Conformational Cycle cluster_this compound This compound Reporting Inward_Open Inward-Facing (Open) Substrate_Bound Substrate Binding Inward_Open->Substrate_Bound Substrate ATP_Bound ATP Binding Substrate_Bound->ATP_Bound 2 ATP Outward_Open Outward-Facing (Open) ATP_Bound->Outward_Open Conformational Change Substrate_Release Substrate Release Outward_Open->Substrate_Release Substrate ATP_Hydrolysis ATP Hydrolysis Pi_Release Pi Release ATP_Hydrolysis->Pi_Release ADP + Pi Substrate_Release->ATP_Hydrolysis ADP_Release ADP Release Pi_Release->ADP_Release ADP_Release->Inward_Open Conformational Reset MDCC_Report This compound fluorescence changes report on these conformational transitions.

ABC Transporter Cycle

Advanced Applications in Drug Discovery

High-Throughput Screening (HTS)

The environmentally sensitive fluorescence of this compound makes it suitable for the development of high-throughput screening (HTS) assays to identify modulators of protein function.[12] For example, an assay using this compound-PBP can be used to screen for inhibitors of phosphate-releasing enzymes, where a decrease in the expected fluorescence signal would indicate inhibition. Similarly, this compound-labeled proteins that undergo a conformational change upon binding to a small molecule can be used in HTS campaigns to identify novel ligands.

Fluorescence Resonance Energy Transfer (FRET)

This compound can serve as a FRET donor or acceptor in combination with other fluorophores to measure distances and study protein-protein interactions.[13] For instance, by labeling two interacting proteins with a FRET pair that includes this compound, the association and dissociation of the protein complex can be monitored in real-time. This is particularly useful for studying the kinetics of protein-protein interactions and for screening for compounds that disrupt these interactions.

Conclusion

This compound is a powerful and versatile fluorescent probe with a wide range of applications in modern biochemistry and drug discovery. Its ability to be site-specifically incorporated into proteins and to report on changes in its local environment provides a powerful tool for dissecting complex biological processes. From elucidating the fundamental mechanisms of enzyme action and molecular motors to enabling high-throughput screening for new drug candidates, this compound continues to be a valuable tool for researchers and scientists. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this versatile fluorophore in a variety of research settings.

References

Biophysical Properties of the MDCC Fluorophore: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC) is a thiol-reactive fluorescent probe widely utilized in biological research. Its utility stems from the high sensitivity of its fluorescence emission to the polarity of its local environment. This property makes this compound an invaluable tool for studying protein conformational changes, ligand binding events, and for the development of biosensors. This guide provides a comprehensive overview of the biophysical properties of this compound, detailed experimental protocols for its use, and its applications in research and drug development.

Core Biophysical Properties

This compound is a coumarin derivative functionalized with a maleimide group, which allows for specific covalent labeling of cysteine residues in proteins. The 7-diethylamino group is crucial for its environmentally sensitive fluorescence.

Quantitative Spectroscopic Data

The following table summarizes the key quantitative biophysical properties of the this compound fluorophore. These values can be influenced by the local environment, particularly for the fluorescence quantum yield and lifetime.

PropertyValueNotes
Full Chemical Name N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide
CAS Number 156571-46-9[1][2]
Molecular Weight 383.40 g/mol [1][2]
Molar Extinction Coefficient (ε) 46,800 M⁻¹cm⁻¹At λmax (~430-432 nm)[3][4]
Absorption Maximum (λabs) ~430 - 432 nmIn organic solvents[3]
Excitation Maximum (λex) ~425 - 430 nmDependent on environment[5]
Emission Maximum (λem) ~464 - 477 nmDependent on environment[5]
Stokes Shift ~39 - 52 nmCalculated from λex and λem
Fluorescence Quantum Yield (ΦF) Highly solvent dependent. Can increase up to 8-fold upon binding to a protein and shielding from aqueous solvent.For example, this compound-labeled phosphate-binding protein (this compound-PBP) shows an 8-fold increase in quantum yield upon phosphate binding.[5]
Fluorescence Lifetime (τ) Highly solvent dependent. Ranges from sub-nanosecond in polar solvents to several nanoseconds in non-polar environments.For this compound-PBP, the lifetime increases from 0.3 ns (in the absence of phosphate) to 2.4 ns (in the presence of phosphate).[6]
Environmental Sensitivity

The fluorescence of this compound is highly sensitive to the polarity of its microenvironment. In polar, protic solvents like water, the fluorescence quantum yield and lifetime are significantly reduced. This is a common characteristic of 7-aminocoumarin dyes and is attributed to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state.

When this compound is covalently attached to a protein, its fluorescence properties can change dramatically upon a conformational change that alters the fluorophore's local environment. For instance, if a protein folding event moves the this compound label from an exposed, aqueous environment to a more hydrophobic pocket, a significant increase in fluorescence intensity and lifetime will be observed. This principle is the basis for using this compound as a reporter for protein dynamics.[5][6]

Experimental Protocols

Protein Labeling with this compound

This protocol describes a general method for labeling a protein containing a free cysteine residue with this compound.

Materials:

  • Protein of interest with a single, accessible cysteine residue in a suitable buffer (e.g., 10-100 mM Tris, HEPES, or PBS, pH 7.0-7.5). Avoid buffers containing thiol reagents like DTT or β-mercaptoethanol.

  • This compound dye, dissolved in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Purification column (e.g., gel filtration, ion exchange, or affinity chromatography) to separate the labeled protein from unreacted dye.

Procedure:

  • Prepare the Protein: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL). If the protein has been stored in a buffer containing thiols, it must be removed by dialysis or buffer exchange.

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO to the desired stock concentration.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction mixture should be incubated in the dark at room temperature for 2 hours or overnight at 4°C. The optimal ratio and incubation time may need to be determined empirically for each protein.[7]

  • Purification: After the incubation, remove the unreacted this compound from the labeled protein. This is a critical step to reduce background fluorescence. Gel filtration chromatography (e.g., Sephadex G-25) is a common method. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.[7]

  • Characterization: Determine the degree of labeling (DOL), which is the molar ratio of the dye to the protein. This can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of this compound (~430 nm). The following formula can be used:

    DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

    Where:

    • A_max is the absorbance at the λmax of this compound.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of this compound at its λmax (46,800 M⁻¹cm⁻¹).

    • CF is a correction factor for the absorbance of the dye at 280 nm (CF = A_280_dye / A_max_dye).

Workflow for Protein Labeling with this compound

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein with Cys Mix Mix Protein and this compound Protein->Mix MDCC_stock This compound in DMSO MDCC_stock->Mix Incubate Incubate in Dark (2h @ RT or O/N @ 4°C) Mix->Incubate Purify Gel Filtration Incubate->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein Free_Dye Free Dye Purify->Free_Dye

Caption: Workflow for covalent labeling of a protein with the this compound fluorophore.

Fluorescence Spectroscopy

This protocol outlines a general procedure for measuring the fluorescence of an this compound-labeled protein.

Materials:

  • This compound-labeled protein in a suitable buffer.

  • Fluorometer with excitation and emission monochromators.

  • Quartz cuvette.

Procedure:

  • Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation wavelength to ~430 nm and the emission wavelength to scan a range, for example, from 440 nm to 550 nm.[3] Set the excitation and emission slit widths to control the light intensity and spectral resolution.

  • Sample Preparation: Prepare a dilute solution of the this compound-labeled protein in the desired buffer. The absorbance of the sample at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Measurement:

    • Record a buffer blank by measuring the fluorescence of the buffer alone.

    • Measure the fluorescence emission spectrum of the this compound-labeled protein.

    • If studying a binding event, add the ligand of interest to the cuvette, mix, and record the fluorescence spectrum again.

  • Data Analysis: Subtract the buffer blank from the sample spectra. Analyze the changes in fluorescence intensity and/or the shift in the emission maximum to interpret the results.

Applications in Research and Drug Development

The environmentally sensitive nature of this compound makes it a powerful tool in various research areas:

  • Studying Protein Conformational Changes: this compound has been successfully used to monitor conformational changes in proteins such as phosphate-binding protein (PBP) and dihydrofolate reductase (DHFR). The change in fluorescence provides real-time information on the protein's structural dynamics.

  • Enzyme Kinetics: this compound can be used to develop continuous assays for enzyme activity. For example, this compound-PBP is used to measure the release of inorganic phosphate in real-time during enzymatic reactions.

  • Ligand Binding Assays: The change in this compound fluorescence upon ligand binding can be used to determine binding affinities (Kd). This is valuable in drug discovery for screening compound libraries and characterizing drug-target interactions.

  • Biosensor Development: The principle of environment-sensitive fluorescence allows for the development of biosensors for various analytes. By labeling a protein that undergoes a conformational change upon binding a specific molecule, this compound can be used to create a fluorescent reporter for that molecule.

Signaling Pathway of an this compound-based Biosensor

G cluster_initial Initial State cluster_final Final State Protein_Open Protein (Open Conformation) MDCC_Exposed This compound (Exposed to Solvent) Protein_Closed Protein (Closed Conformation) Protein_Open->Protein_Closed induces conformational change Low_Fluorescence Low Fluorescence MDCC_Exposed->Low_Fluorescence results in MDCC_Buried This compound (Buried in Hydrophobic Pocket) High_Fluorescence High Fluorescence MDCC_Buried->High_Fluorescence results in Ligand Ligand Ligand->Protein_Open binds to

Caption: Conformational change-induced fluorescence signaling using this compound.

Conclusion

The this compound fluorophore is a versatile and powerful tool for researchers in various fields, including biochemistry, molecular biology, and drug discovery. Its key strengths lie in its thiol-reactivity, allowing for site-specific protein labeling, and its environmentally sensitive fluorescence, which provides a sensitive readout for changes in protein conformation and ligand binding. By understanding its biophysical properties and following established experimental protocols, researchers can effectively employ this compound to gain valuable insights into the dynamic nature of biological systems.

References

Probing the Dynamic Landscape of Proteins: An In-depth Technical Guide to MDCC for Studying Conformational Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of protein conformational changes governs virtually all biological processes, from enzymatic catalysis and signal transduction to the misfolding events that precipitate disease. Understanding these dynamic shifts at a molecular level is paramount for deciphering biological mechanisms and for the rational design of novel therapeutics. Among the arsenal of biophysical techniques available, the use of the environmentally sensitive fluorescent probe N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC) has emerged as a powerful tool for monitoring real-time conformational changes in proteins. This guide provides a comprehensive overview of the principles, applications, and experimental protocols for utilizing this compound in the study of protein dynamics.

Core Principles of this compound as a Conformational Probe

This compound is a thiol-reactive fluorescent dye belonging to the coumarin family. Its utility in studying protein conformational changes stems from the sensitivity of its fluorescence properties—specifically its quantum yield and emission maximum—to the polarity of its local microenvironment.[1][2] When this compound is covalently attached to a cysteine residue within a protein, its fluorescence signal can report on changes in the solvent accessibility and hydrophobicity of the labeling site.

A conformational change that moves the this compound probe from a solvent-exposed, polar environment to a more buried, hydrophobic pocket will typically result in a significant increase in fluorescence intensity and a blue shift (a shift to a shorter wavelength) in the emission maximum.[2][3] Conversely, a transition that exposes the probe to the aqueous solvent will lead to fluorescence quenching and a red shift. This direct correlation between fluorescence output and protein structure allows for the real-time tracking of conformational dynamics.

Key Applications in Research and Drug Discovery

The detection of protein conformational changes is a cornerstone of modern drug discovery and development.[4] Understanding how a protein's structure changes upon ligand binding, allosteric modulation, or in response to mutations is critical for identifying druggable states and designing effective therapeutics.[4] this compound-based assays can be invaluable in:

  • Target Validation: Confirming that a drug candidate induces a functional conformational change in its target protein.

  • High-Throughput Screening: Developing assays to screen for compounds that stabilize or destabilize specific protein conformations.

  • Mechanism of Action Studies: Elucidating how a drug exerts its effect by monitoring the conformational transitions it triggers.

  • Enzyme Kinetics: Studying the dynamics of substrate binding and product release by observing the accompanying conformational changes.[5]

Quantitative Analysis of this compound Fluorescence Changes

The power of this compound lies in its ability to provide quantifiable data on protein conformational changes. The following table summarizes key quantitative parameters from studies utilizing this compound.

Protein StudiedConformational Change TriggerFluorescence ChangeEmission Max Shift (nm)Fluorescence Lifetime (ns)Reference
E. coli Phosphate Binding Protein (PBP)Phosphate Binding13-fold intensity increaseRed shift upon mismatch bindingApo: 0.3, Holo: 2.4[2]
T7 DNA Polymerase (E514C)Correct dNTP binding30% intensity decrease--[6]
T7 DNA Polymerase (E514C)Mismatched dNTP binding40% intensity increaseBlue shift upon mismatch binding-[6]
Bacillus stearothermophilus DHFRMethotrexate (MTX) bindingReports on binding to one of two conformers--[7]

Experimental Protocols

A successful this compound experiment requires careful planning and execution, from protein engineering and labeling to data acquisition and analysis.

Protein Engineering and Preparation

The first critical step is the introduction of a unique, reactive cysteine residue at a site that is expected to undergo a change in its local environment during the conformational transition of interest.

  • Site-Directed Mutagenesis: If the protein of interest does not have a suitable cysteine, one must be introduced via site-directed mutagenesis. Conversely, any native cysteines that are not in the region of interest and could lead to non-specific labeling should be mutated to another amino acid, such as alanine or serine.[1]

  • Protein Expression and Purification: The engineered protein is then expressed and purified using standard chromatography techniques. It is crucial to ensure the protein is pure and properly folded.

This compound Labeling of the Protein

The following is a general protocol for labeling a protein with this compound. Optimization of parameters such as dye-to-protein ratio and incubation time may be necessary for each specific protein.

  • Prepare Protein Solution: Dissolve the purified protein in a suitable buffer (e.g., 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5) at a concentration of 50-100 µM.[8] If the cysteine to be labeled is involved in a disulfide bond, it may be necessary to first reduce the protein with a reducing agent like TCEP, followed by its removal.[8]

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.[6][8] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6][8]

  • Purification of Labeled Protein: Remove the unreacted, free dye from the labeled protein using a desalting column (e.g., Sephadex G-25) or through dialysis.[8]

Characterization of Labeled Protein

It is essential to characterize the labeled protein to determine the efficiency of the labeling reaction.

  • Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of this compound (around 420-430 nm).[5] The following formula can be used: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where A_max is the absorbance at the dye's maximum absorbance wavelength, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at its absorbance maximum, and CF is a correction factor for the dye's absorbance at 280 nm.[5]

  • Mass Spectrometry: Mass spectrometry can be used to confirm the covalent attachment of the dye to the protein and to verify the labeling site.

Fluorescence Measurements

Fluorescence measurements are performed using a fluorometer.

  • Excitation and Emission Wavelengths: For this compound, the excitation wavelength is typically around 425 nm, and the emission is monitored over a range of approximately 440-550 nm.[5]

  • Data Acquisition: Record the fluorescence spectrum of the labeled protein in the absence of the ligand or stimulus that is expected to induce a conformational change. Then, add the ligand and record the spectrum again. For kinetic studies, the fluorescence intensity at a fixed wavelength (typically the emission maximum) is monitored over time.

  • Data Analysis: The change in fluorescence intensity, the shift in the emission maximum, and the kinetics of the fluorescence change are analyzed to provide insights into the protein's conformational dynamics.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in this compound-based studies of protein conformational changes.

experimental_workflow cluster_protein_prep Protein Preparation cluster_labeling This compound Labeling cluster_characterization Characterization cluster_measurement Fluorescence Measurement site_directed_mutagenesis Site-Directed Mutagenesis protein_expression Protein Expression & Purification site_directed_mutagenesis->protein_expression prepare_protein Prepare Protein Solution protein_expression->prepare_protein labeling_reaction Labeling Reaction prepare_protein->labeling_reaction prepare_this compound Prepare this compound Stock prepare_this compound->labeling_reaction purification Purification of Labeled Protein labeling_reaction->purification dol_determination DOL Determination purification->dol_determination mass_spectrometry Mass Spectrometry purification->mass_spectrometry data_acquisition Data Acquisition purification->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis logical_relationship protein Protein conformational_change Conformational Change protein->conformational_change mdcc_probe This compound Probe Environment conformational_change->mdcc_probe ligand_binding Ligand Binding ligand_binding->protein fluorescence_signal Fluorescence Signal Change mdcc_probe->fluorescence_signal

References

Selecting the Optimal Fluorescent Probe for Protein Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The use of fluorescent probes has revolutionized the study of proteins, enabling researchers to visualize, track, and quantify protein function and dynamics in real-time within the complex environment of living cells. The selection of an appropriate fluorescent probe is a critical determinant for the success of such experiments. This in-depth technical guide provides a comprehensive overview of the key considerations for choosing a fluorescent probe for protein studies. It covers the fundamental principles of fluorescence, compares the different classes of fluorescent probes, details various protein labeling strategies, and discusses advanced applications. This guide aims to equip researchers with the necessary knowledge to make informed decisions when selecting fluorescent probes to achieve high-quality, reproducible data in their protein research.

Introduction to Fluorescence in Protein Studies

Fluorescence is a molecular phenomenon where a molecule, known as a fluorophore or fluorescent probe, absorbs light at a specific wavelength and subsequently emits light at a longer wavelength.[1] This process, involving an excited electronic state, is highly sensitive to the local environment of the fluorophore.[2] When a fluorescent probe is attached to a protein of interest, it acts as a reporter, providing information about the protein's localization, concentration, conformational changes, and interactions with other molecules.[1][2] The versatility, sensitivity, and quantitative capabilities of fluorescence-based techniques have made them indispensable tools in modern biological research and drug discovery.[1]

Core Principles for Fluorescent Probe Selection

The ideal fluorescent probe should be bright, stable, and minimally perturbing to the protein's natural function.[3] The selection process involves a careful evaluation of several key parameters of the probe and its compatibility with the experimental system.

Photophysical Properties

The photophysical properties of a fluorescent probe are the most critical factors to consider. These intrinsic characteristics determine the performance of the probe in a given application.

  • Excitation and Emission Spectra: The excitation spectrum is the range of wavelengths of light that the fluorophore can absorb, while the emission spectrum is the range of wavelengths of light it emits.[4] These spectra should be compatible with the available light sources and detectors of the fluorescence imaging system.[5] For multi-color imaging, it is crucial to select probes with minimal spectral overlap to avoid signal bleed-through.[5][6]

  • Quantum Yield (QY): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] A higher quantum yield results in a brighter fluorescent signal.

  • Extinction Coefficient (ε): This parameter reflects how strongly the fluorophore absorbs light at a given wavelength.[4] A higher extinction coefficient contributes to a brighter signal.

  • Brightness: The brightness of a fluorescent probe is the product of its extinction coefficient and quantum yield.[4][6] It is a key determinant of the signal-to-noise ratio in an experiment.

  • Photostability: This refers to the ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the fluorophore upon prolonged exposure to excitation light.[4] High photostability is essential for long-term imaging experiments.[6]

  • Lifetime: The fluorescence lifetime is the average time the fluorophore spends in the excited state before returning to the ground state. It is typically in the nanosecond range and can be sensitive to the local environment, providing an additional dimension of information in techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).

Physical and Chemical Properties

Beyond the photophysical characteristics, the physical and chemical properties of the probe are also important considerations.

  • Size and Molecular Weight: The size of the fluorescent probe can be a significant factor, especially when labeling small proteins or when steric hindrance is a concern.[3] Large probes, such as fluorescent proteins, may interfere with the protein's function.[3]

  • Solubility and Charge: The probe should be soluble in the aqueous buffers used for biological experiments and its charge should not lead to non-specific interactions with other molecules.[7]

  • Environmental Sensitivity: Some fluorescent probes are sensitive to their local environment, such as pH, ion concentration, or polarity.[8] While this can be exploited to create biosensors, it can also be an undesirable source of artifacts if not properly controlled.

Types of Fluorescent Probes for Protein Studies

Fluorescent probes for protein studies can be broadly categorized into three main classes: fluorescent proteins, organic dyes, and quantum dots.

Fluorescent Proteins (FPs)

Fluorescent proteins are genetically encoded probes that can be fused to a protein of interest, allowing for specific labeling in living cells.[][10] The most well-known example is the Green Fluorescent Protein (GFP) from the jellyfish Aequorea victoria.[10]

  • Advantages:

    • Genetic Encoding: Enables highly specific labeling of proteins in living cells with a 1:1 stoichiometry.[3][]

    • Versatility: A wide palette of colors, from blue to far-red, is available, allowing for multicolor imaging.[6][10]

    • Biosensor Development: FPs can be engineered to create biosensors that report on specific cellular events.[2]

  • Disadvantages:

    • Large Size: FPs are relatively large (around 27 kDa), which can perturb the function of the target protein.[3][11]

    • Maturity Time: FPs require time to fold and form their chromophore, which can be a limitation for studying rapid processes.[6]

    • Lower Photostability and Brightness: Compared to many organic dyes, FPs are generally less bright and more susceptible to photobleaching.[3][11]

    • Oligomerization: Some FPs have a tendency to form dimers or tetramers, which can lead to artifacts.[6]

Organic Dyes

Organic dyes are small, synthetic fluorescent molecules that can be chemically conjugated to proteins.[5] They offer a wide range of photophysical properties and are often brighter and more photostable than fluorescent proteins.[3][12]

  • Advantages:

    • Small Size: Their small size minimizes potential interference with protein function.[3][13]

    • High Brightness and Photostability: Many organic dyes are exceptionally bright and resistant to photobleaching, making them ideal for demanding applications like single-molecule imaging and super-resolution microscopy.[11][12]

    • Wide Range of Chemistries: A variety of reactive groups are available for covalent attachment to specific amino acid side chains.[14]

  • Disadvantages:

    • Less Specific Labeling: Achieving specific labeling can be challenging and may require protein engineering.[3]

    • Cell Permeability: Not all organic dyes can cross the cell membrane, limiting their use in live-cell imaging of intracellular proteins unless specialized delivery methods are used.[15]

    • Background Fluorescence: Non-specific binding of the dye can lead to high background signals.[15]

Quantum Dots (QDs)

Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties, resulting in unique optical characteristics.[5][16]

  • Advantages:

    • Exceptional Photostability: QDs are highly resistant to photobleaching, allowing for long-term tracking experiments.[13]

    • Broad Absorption and Narrow Emission: They have broad absorption spectra, allowing them to be excited by a single light source, and narrow, symmetric emission spectra, which is advantageous for multiplexing.[16]

    • High Brightness: QDs are extremely bright.[13]

  • Disadvantages:

    • Large Size: QDs are significantly larger than organic dyes and fluorescent proteins, which can cause significant steric hindrance.[3]

    • Blinking: QDs can exhibit intermittent fluorescence, which can complicate data analysis.

    • Toxicity: The potential toxicity of the heavy metal core of QDs is a concern for in vivo applications.

Protein Labeling Strategies

The method used to attach the fluorescent probe to the protein of interest is a critical aspect of the experimental design. The choice of labeling strategy depends on the type of probe, the nature of the protein, and the experimental question.

Genetic Tagging with Fluorescent Proteins

This strategy involves genetically fusing the coding sequence of the fluorescent protein to the gene of the protein of interest.[15] The fusion protein is then expressed in cells, resulting in a specifically labeled protein. Both N-terminal and C-terminal fusions are possible, and the choice can impact the function and localization of the target protein.[17]

Chemical Labeling with Organic Dyes

Chemical labeling strategies utilize reactive organic dyes that form covalent bonds with specific functional groups on the protein.

  • Amine-Reactive Labeling: Targets the primary amines found in lysine residues and the N-terminus of the protein.[14] Since most proteins have multiple lysine residues, this method typically results in non-specific labeling.

  • Thiol-Reactive Labeling: Targets the sulfhydryl group of cysteine residues.[14] This can be a highly specific method if the protein has a single, accessible cysteine residue. Site-directed mutagenesis can be used to introduce a cysteine at a specific location for labeling.

  • Self-Labeling Tags: This approach combines genetic encoding with chemical labeling.[18] A "self-labeling" protein tag, such as SNAP-tag, CLIP-tag, or HaloTag, is fused to the protein of interest.[15][18] These tags are enzymes that specifically and covalently react with a fluorescently labeled substrate, allowing for precise control over labeling.[19]

  • Bioorthogonal Labeling: This advanced strategy involves the incorporation of an unnatural amino acid with a unique chemical handle into the protein of interest.[20] A fluorescent probe containing a complementary reactive group is then used to specifically label the protein in a "bioorthogonal" manner, meaning the reaction does not interfere with native biological processes.[20]

Indirect Labeling

Indirect labeling methods use a fluorescently labeled secondary molecule that binds to the protein of interest. The most common example is immunofluorescence, where a primary antibody binds to the target protein, and a fluorescently labeled secondary antibody binds to the primary antibody.[21] This method is widely used for fixed and permeabilized cells.

Advanced Applications of Fluorescent Probes in Protein Studies

Fluorescent probes enable a wide range of advanced techniques to study protein function and dynamics.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions, such as protein-protein interactions and conformational changes.[22][23] It is a distance-dependent process where energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore without the emission of a photon.[22][23] FRET only occurs when the donor and acceptor are in close proximity (typically 1-10 nm), making it a "molecular ruler".[22][24]

dot

FRET_Principle cluster_Donor Donor Fluorophore cluster_Acceptor Acceptor Fluorophore Donor_Ground Ground State Donor_Excited Excited State Donor_Excited->Donor_Ground Fluorescence Acceptor_Ground Ground State Donor_Excited->Acceptor_Ground FRET (Non-radiative) Donor_Emission Donor Emission Donor_Excited->Donor_Emission Acceptor_Excited Excited State Acceptor_Excited->Acceptor_Ground Fluorescence Acceptor_Emission Acceptor Emission Acceptor_Excited->Acceptor_Emission Excitation Excitation Light Excitation->Donor_Ground Absorption

Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).

Fluorescence Polarization (FP)

Fluorescence Polarization (FP), also known as fluorescence anisotropy, is a technique used to measure molecular binding events in solution, such as protein-ligand or protein-protein interactions.[25][26] The principle is based on the observation that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to the emission of depolarized light when excited with polarized light.[25][27] Upon binding to a larger molecule, the tumbling rate of the complex slows down, resulting in an increase in the polarization of the emitted light.[25][27]

dot

FP_Principle cluster_Unbound Unbound State cluster_Bound Bound State Unbound_Probe Fluorescent Probe Unbound_Rotation Rapid Tumbling Bound_Complex Protein-Probe Complex Unbound_Probe->Bound_Complex Binding Event Unbound_Polarization Low Polarization Bound_Rotation Slow Tumbling Bound_Polarization High Polarization

Caption: Principle of Fluorescence Polarization (FP).

Data Presentation: Comparison of Common Fluorescent Probes

The following tables summarize the key photophysical properties of a selection of commonly used fluorescent proteins and organic dyes.

Table 1: Properties of Common Fluorescent Proteins

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldRelative Brightness
EGFP48850756,0000.601.00
mCherry58761072,0000.220.47
mRFP158460750,0000.250.37
ECFP43347532,5000.400.38
EYFP51452783,4000.611.51
mOrange54856271,0000.691.45
TagRFP555584100,0000.481.42
iRFP690713110,0000.070.23

Data compiled from various sources. Brightness is relative to EGFP.[6][10]

Table 2: Properties of Common Organic Dyes

Organic DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
FITC49451880,0000.92
TRITC55757685,0000.28
Alexa Fluor 48849551971,0000.92
Alexa Fluor 555555565150,0000.10
Alexa Fluor 647650668239,0000.33
Cy3550570150,0000.15
Cy5649670250,0000.28
ATTO 647N644669150,0000.65

Data compiled from various manufacturer and literature sources.

Experimental Protocols

This section provides generalized protocols for key experiments involving fluorescent probes. Researchers should optimize these protocols for their specific protein and experimental setup.

Protocol: Covalent Labeling of a Protein with a Thiol-Reactive Dye

Objective: To covalently label a purified protein with a thiol-reactive fluorescent dye.

Materials:

  • Purified protein containing a free cysteine residue in a suitable buffer (e.g., PBS, pH 7.2-7.5).

  • Thiol-reactive fluorescent dye (e.g., maleimide or iodoacetamide derivative).

  • Reducing agent (e.g., DTT or TCEP) to ensure the cysteine is in a reduced state.

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for removing excess dye.

  • Spectrophotometer.

Procedure:

  • Protein Preparation: If necessary, treat the protein with a reducing agent to ensure the target cysteine is reduced. Remove the reducing agent by dialysis or size-exclusion chromatography.

  • Dye Preparation: Dissolve the thiol-reactive dye in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dye to the protein solution. Incubate the reaction in the dark at room temperature or 4°C for a specified time (typically 1-2 hours).

  • Quenching: Add a quenching reagent to stop the labeling reaction by reacting with the excess dye.

  • Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and using the Beer-Lambert law.

dot

Thiol_Labeling_Workflow Start Start: Purified Protein Reduce Reduce Cysteines (if needed) Start->Reduce Remove_Reducing_Agent Remove Reducing Agent Reduce->Remove_Reducing_Agent Labeling Incubate Protein with Dye Remove_Reducing_Agent->Labeling Prepare_Dye Prepare Thiol-Reactive Dye Prepare_Dye->Labeling Quench Quench Reaction Labeling->Quench Purify Purify Labeled Protein (Size-Exclusion Chromatography) Quench->Purify Characterize Characterize Degree of Labeling Purify->Characterize End End: Labeled Protein Characterize->End

Caption: Workflow for thiol-reactive protein labeling.

Protocol: FRET Measurement by Sensitized Emission

Objective: To measure FRET between a donor- and acceptor-labeled protein pair.

Materials:

  • Donor-labeled protein.

  • Acceptor-labeled protein.

  • Fluorometer or fluorescence microscope equipped with appropriate filters for the donor and acceptor.

  • Buffer for the binding assay.

Procedure:

  • Prepare Samples: Prepare three samples:

    • Donor-only sample.

    • Acceptor-only sample.

    • FRET sample containing both donor and acceptor.

  • Acquire Spectra:

    • Excite the donor-only sample at the donor excitation wavelength and record the emission spectrum.

    • Excite the acceptor-only sample at the donor excitation wavelength to measure direct acceptor excitation.

    • Excite the FRET sample at the donor excitation wavelength and record the emission spectrum.

  • Data Analysis:

    • Observe the quenching of the donor fluorescence and the appearance of sensitized acceptor emission in the FRET sample compared to the control samples.

    • Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_DA / I_D), where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.

dot

FRET_Measurement_Workflow Start Start: Labeled Proteins Prepare_Samples Prepare Samples: - Donor-only - Acceptor-only - FRET (Donor + Acceptor) Start->Prepare_Samples Acquire_Spectra Acquire Emission Spectra Prepare_Samples->Acquire_Spectra Analyze_Data Analyze Data: - Donor Quenching - Sensitized Emission Acquire_Spectra->Analyze_Data Calculate_FRET Calculate FRET Efficiency Analyze_Data->Calculate_FRET End End: FRET Result Calculate_FRET->End

Caption: Workflow for FRET measurement by sensitized emission.

Conclusion

The selection of a fluorescent probe for protein studies is a multifaceted process that requires careful consideration of the probe's properties, the labeling strategy, and the specific biological question being addressed. By understanding the principles outlined in this guide, researchers can make informed choices to optimize their experiments and obtain high-quality, reliable data. The continued development of novel fluorescent probes with improved photophysical properties and innovative labeling technologies will undoubtedly further expand the toolkit available to researchers, enabling ever more sophisticated investigations into the intricate world of proteins.

References

Methodological & Application

Application Notes and Protocols for MDCC Labeling of Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins with environmentally sensitive fluorescent probes is a powerful technique for studying protein structure, function, and dynamics. N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC) is a thiol-reactive fluorescent dye that is particularly useful for labeling cysteine residues. The fluorescence of this compound is highly sensitive to the polarity of its local environment, often exhibiting a significant increase in quantum yield and a shift in its emission spectrum upon changes in protein conformation, ligand binding, or substrate turnover. These properties make this compound an invaluable tool for real-time kinetic and equilibrium studies of biomolecular interactions.

The maleimide group of this compound reacts specifically with the sulfhydryl group of cysteine residues under mild conditions, forming a stable thioether bond. This allows for the precise placement of the fluorescent probe at a single, engineered or naturally occurring, solvent-accessible cysteine residue.

This document provides detailed protocols for the labeling of cysteine residues with this compound, characterization of the labeled protein, and applications in studying protein conformational changes.

Data Presentation

Table 1: Spectroscopic Properties of this compound
PropertyValueReference
Molar Extinction Coefficient (at ~430 nm in organic solvent)~46,800 M⁻¹cm⁻¹[1]
Molar Extinction Coefficient (at 419 nm in methanol)50,000 M⁻¹cm⁻¹[2]
Correction Factor for Absorbance at 280 nm0.164[1]
Typical Excitation Wavelength430-439 nm[3][4]
Typical Emission Wavelength~474 nm[4]
Fluorescence Lifetime (unbound)~0.3 ns[5]
Fluorescence Lifetime (protein-bound, example)~2.4 ns[5]
Table 2: Example of this compound-Labeled Protein Characterization (this compound-PBP)
ParameterDescriptionExample Value/ObservationReference
Labeling EfficiencyPercentage of protein molecules labeled with this compound.90-95%[2]
StoichiometryMolar ratio of dye to protein.~1:1[1]
Fluorescence Change upon Ligand BindingFold-increase in fluorescence intensity upon substrate binding.13-fold increase for this compound-PBP upon phosphate binding.[5]
Quantum Yield ChangeChange in the ratio of emitted to absorbed photons upon ligand binding.8-fold increase for this compound-PBP upon phosphate binding.[5]

Experimental Protocols

I. Protein Preparation for Labeling

Successful labeling with this compound requires a purified protein with a single, accessible cysteine residue. If the protein of interest contains multiple native cysteines, site-directed mutagenesis may be necessary to remove unwanted cysteines and introduce a single cysteine at the desired location.

1. Expression and Purification of Cysteine-Mutant Protein:

  • Express the protein with the desired cysteine mutation (e.g., in E. coli BL21(DE3) cells).[1]

  • Harvest cells and lyse by sonication or other appropriate methods.[1]

  • Purify the protein using standard chromatography techniques (e.g., ion-exchange, affinity, and size-exclusion chromatography).[1][6]

  • Crucially, maintain reducing conditions during purification to prevent disulfide bond formation. Include a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol in buffers.

2. Removal of Reducing Agents:

The thiol-containing reducing agents will compete with the protein's cysteine for reaction with this compound and must be removed immediately prior to labeling.

  • Method: Pass the purified protein solution over a desalting column (e.g., Sephadex G-25) equilibrated with a labeling buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5).[7]

  • Collect the protein fractions and immediately proceed to the labeling reaction to minimize re-oxidation of the cysteine residue.[7]

II. This compound Labeling Reaction

Materials:

  • Purified, reduced protein in labeling buffer.

  • This compound dye, dissolved in a minimal amount of a compatible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).

  • Labeling Buffer: A buffer with a pH between 7.0 and 8.0 is generally recommended for the maleimide-thiol reaction.[8] Avoid buffers containing primary amines (e.g., Tris at high concentrations) or thiols. Phosphate or HEPES buffers are good alternatives.

Procedure:

  • Determine the concentration of the protein solution accurately using its molar extinction coefficient at 280 nm.

  • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[2] The optimal ratio should be determined empirically for each protein.

  • Incubate the reaction mixture at 4°C overnight or for 1-2 hours at room temperature in the dark to prevent photobleaching of the dye.[2]

III. Purification of the Labeled Protein

It is essential to remove unreacted this compound from the labeled protein, as free dye can interfere with fluorescence measurements.

Method:

  • Load the labeling reaction mixture onto a desalting column or a size-exclusion chromatography column equilibrated with the desired storage buffer.[7]

  • Alternatively, for proteins with an affinity tag (e.g., His-tag), the labeled protein can be bound to the appropriate affinity resin, washed extensively to remove free dye, and then eluted.[8]

  • Collect the protein-containing fractions, which should be visibly colored due to the attached this compound. The free dye will elute later.

  • Pool the fractions containing the labeled protein.

IV. Characterization of the Labeled Protein

1. Determination of Labeling Efficiency:

The labeling efficiency can be determined spectrophotometrically.

  • Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~430 nm, A_max).[1]

  • Calculate the concentration of the protein, correcting for the absorbance of this compound at 280 nm: [Protein] (M) = (A₂₈₀ - (A_max × Correction Factor)) / ε_protein

    • Where the Correction Factor for this compound is approximately 0.164 and ε_protein is the molar extinction coefficient of the protein at 280 nm.[1]

  • Calculate the concentration of bound this compound: [this compound] (M) = A_max / ε_this compound

    • Where ε_this compound is the molar extinction coefficient of this compound at its absorbance maximum (~46,800 M⁻¹cm⁻¹).[1]

  • Calculate the labeling efficiency: Labeling Efficiency (%) = ([this compound] / [Protein]) × 100

2. Mass Spectrometry:

To confirm the site of labeling and the covalent modification, the labeled protein can be analyzed by mass spectrometry. The mass of the labeled protein or a tryptic peptide containing the labeled cysteine will be increased by the mass of this compound.

V. Application: Monitoring Protein Conformational Changes

This compound is highly sensitive to its environment, making it an excellent probe for detecting conformational changes in proteins upon ligand binding.

Procedure:

  • Prepare a solution of the this compound-labeled protein in a suitable buffer.

  • Record the baseline fluorescence emission spectrum of the apo-protein by exciting at ~430 nm and scanning the emission from ~450 nm to 550 nm.[3]

  • Add the ligand of interest to the protein solution and allow the system to equilibrate.

  • Record the fluorescence emission spectrum of the protein-ligand complex.

  • A change in fluorescence intensity and/or a shift in the emission maximum indicates a change in the local environment of the this compound probe, likely due to a protein conformational change.[2][5]

Mandatory Visualizations

MDCC_Labeling_Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_characterization Characterization & Application Expression Protein Expression & Purification Reduction Reduction of Cysteines Expression->Reduction Desalting Removal of Reducing Agent Reduction->Desalting Mixing Incubate Protein with excess this compound Desalting->Mixing Immediate Purification Removal of Free this compound (e.g., Size Exclusion) Mixing->Purification Spectroscopy Spectroscopic Analysis (Labeling Efficiency) Purification->Spectroscopy MassSpec Mass Spectrometry (Site-specificity) Purification->MassSpec FunctionalAssay Functional Assay (e.g., Ligand Binding) Spectroscopy->FunctionalAssay

Caption: Workflow for this compound labeling of cysteine residues.

MDCC_Reaction_Mechanism cluster_reactants Reactants cluster_product Product Protein Protein-SH (Reduced Cysteine) LabeledProtein Protein-S-MDCC (Stable Thioether Bond) Protein->LabeledProtein Thiol-Maleimide Reaction (pH 7-8) This compound This compound-Maleimide This compound->LabeledProtein

Caption: Reaction mechanism of this compound with a cysteine residue.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Incomplete reduction of cysteine.Ensure complete removal of the reducing agent just prior to labeling. Perform labeling immediately after desalting.
Inaccessible cysteine residue.Confirm the solvent accessibility of the target cysteine using structural data or predictive models. Consider a different labeling site.
Hydrolysis of the maleimide group on this compound.Prepare fresh stock solutions of this compound. Avoid prolonged exposure of the dye to aqueous solutions, especially at high pH.
Presence of competing nucleophiles in the buffer.Use buffers free of primary amines or thiols.
Non-specific Labeling Reaction with other nucleophilic residues (e.g., lysine).Perform the labeling reaction at a pH closer to 7.0 to favor the reaction with the more nucleophilic thiol group.[8]
Presence of other reactive cysteines.Ensure that the protein has only one accessible cysteine residue through site-directed mutagenesis.
Precipitation of Protein High concentration of organic solvent from the this compound stock.Use a highly concentrated stock of this compound to minimize the volume of organic solvent added to the protein solution.
The dye affects protein solubility.Perform labeling at a lower protein concentration or in the presence of stabilizing additives.
No Change in Fluorescence upon Ligand Binding The local environment of the this compound probe is not affected by the conformational change.Choose a different cysteine residue for labeling that is predicted to be in a region undergoing a significant environmental change upon ligand binding.
The labeled protein is inactive.Perform an activity assay to confirm that the labeling has not compromised the protein's function.

References

Application Notes and Protocols for Labeling Proteins with MDCC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific labeling of proteins with the environmentally sensitive fluorescent probe, N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC). This protocol is designed for researchers in various fields, including molecular biology, biochemistry, and drug development, who are interested in studying protein conformation, function, and interactions.

This compound is a thiol-reactive dye that specifically labels cysteine residues. Its fluorescence is highly sensitive to the polarity of its local environment, making it an invaluable tool for detecting conformational changes in proteins upon ligand binding, protein-protein interactions, or other functional dynamics.[1][2][3]

Principle of this compound Labeling

The labeling reaction is based on the specific and efficient reaction of the maleimide group of this compound with the sulfhydryl (thiol) group of a cysteine residue within the protein.[4] This forms a stable thioether bond, covalently attaching the fluorescent coumarin dye to the protein. The choice of cysteine as the target residue allows for precise, site-specific labeling, as cysteines are relatively rare in proteins and can be introduced at specific locations through site-directed mutagenesis.[1][4]

The utility of this compound lies in the significant change in its fluorescent properties—quantum yield and emission maximum—depending on the hydrophobicity of its surrounding environment.[1][5] When a conformational change in the protein alters the environment of the attached this compound, a corresponding change in fluorescence can be observed, providing a real-time readout of the protein's dynamics.[2][5][6]

Experimental Protocols

A generalized workflow for labeling a protein with this compound involves several key steps: protein preparation, the labeling reaction, and the removal of unreacted dye.

MDCC_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation Labeling Labeling Reaction Protein_Prep->Labeling Reduced Protein Dye_Prep This compound Dye Preparation Dye_Prep->Labeling This compound Solution Purification Removal of Excess Dye Labeling->Purification Labeled Protein Mixture Analysis Characterization Purification->Analysis Purified Labeled Protein

Figure 1. A generalized experimental workflow for labeling a protein with this compound.

Materials and Reagents
  • Protein of interest with an accessible cysteine residue

  • This compound (N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 10-100 mM Tris or HEPES, pH 7.0-7.5)[7]

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Desalting columns or spin columns (e.g., Zeba™ Spin Desalting Columns or PD-10 Desalting Columns) for buffer exchange and dye removal[8][9][10]

  • Spectrophotometer and Fluorometer

Protocol 1: Preparation of Protein and this compound
  • Protein Preparation :

    • The protein must contain a solvent-accessible cysteine residue for labeling. If the protein contains multiple cysteines that may lead to non-specific labeling, site-directed mutagenesis can be used to remove unwanted cysteines and introduce a single cysteine at the desired location.

    • To ensure the target cysteine is in a reduced state, treat the protein with a reducing agent. Incubate the protein with 1-5 mM DTT for 1 hour at room temperature or with 0.5 mM TCEP for 30 minutes at room temperature.

    • Crucially, the reducing agent must be removed prior to the addition of this compound , as it will compete for reaction with the maleimide group.[4] This can be achieved by buffer exchange using a desalting column equilibrated with a degassed reaction buffer.

  • This compound Stock Solution Preparation :

    • Prepare a stock solution of this compound (typically 10-20 mM) in anhydrous DMF or DMSO.

    • This solution should be prepared fresh and protected from light to prevent degradation.

Protocol 2: this compound Labeling Reaction

The following diagram illustrates the chemical reaction between the thiol group of a cysteine residue and the maleimide group of this compound.

MDCC_Reaction_Mechanism cluster_reactants Reactants cluster_product Product Protein_Cys Protein-SH (Cysteine) Labeled_Protein Protein-S-MDCC (Stable Thioether Bond) Protein_Cys->Labeled_Protein + This compound This compound (Maleimide) This compound->Labeled_Protein

Figure 2. The reaction mechanism of this compound with a protein's cysteine residue.

  • Reaction Setup :

    • Immediately after removing the reducing agent, add the this compound stock solution to the protein solution.

    • The recommended molar ratio of this compound to protein is typically between 10:1 and 20:1 to ensure efficient labeling.[7] However, this may need to be optimized for each specific protein.

    • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept low (ideally ≤ 10%) to avoid protein denaturation.[11]

  • Incubation :

    • Incubate the reaction mixture in the dark to prevent photobleaching of the dye.

    • Incubation can be carried out for 2 hours at room temperature or overnight at 4°C.[6][7] The optimal time and temperature may vary depending on the protein.

Protocol 3: Removal of Unreacted this compound

It is critical to remove the unreacted this compound from the labeled protein to prevent interference in downstream applications and to accurately determine the labeling efficiency.[8][11]

  • Gel Filtration Chromatography :

    • Use a desalting column (e.g., PD-10) equilibrated with the desired storage buffer. This method is effective for separating the labeled protein from the smaller, unreacted dye molecules.[10]

  • Spin Columns :

    • For smaller sample volumes, spin columns (e.g., Zeba™) provide a rapid and efficient method for dye removal with high protein recovery.[8][9] Multiple passes through the column may be necessary if a high excess of dye was used.[9]

  • Dialysis :

    • Dialysis can also be used, although it is a more time-consuming method.

Protocol 4: Characterization of Labeled Protein
  • Determination of Labeling Efficiency (Degree of Labeling) :

    • The degree of labeling can be calculated using absorbance measurements.[12]

    • Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of this compound (typically around 425-435 nm).

    • The concentration of the protein and the dye can be calculated using the Beer-Lambert law. A correction factor is needed for the absorbance of this compound at 280 nm.[12]

    Calculation:

    • Corrected A280 = A280 - (Amax_this compound × CF)

      • Where CF is the correction factor for this compound absorbance at 280 nm (e.g., 0.164 for this compound-PBP).[12]

    • Protein Concentration (M) = Corrected A280 / (εprotein × path length)

    • This compound Concentration (M) = Amax_this compound / (εthis compound × path length)

    • Degree of Labeling = [this compound] / [Protein]

  • Functional Assay :

    • It is important to verify that the labeling process has not adversely affected the protein's function. Perform a relevant functional assay to compare the activity of the labeled protein to the unlabeled protein.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its use in protein labeling.

ParameterValueReference
This compound Molar Extinction Coefficient (εthis compound) ~46,800 M-1cm-1 at λmax[12]
This compound Absorbance Maximum (λmax) ~425 - 435 nm[12]
Correction Factor (CF) at 280 nm ~0.164[12]
Recommended this compound:Protein Molar Ratio 10:1 to 20:1[7]

Storage of Labeled Protein

For optimal stability, store the purified, labeled protein in a suitable buffer, protected from light. For short-term storage (up to one week), 2-8°C is recommended. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C or -80°C.[7]

Troubleshooting

  • Low Labeling Efficiency :

    • Ensure the cysteine residue is accessible and in a reduced state.

    • Optimize the this compound to protein ratio and incubation conditions.

    • Confirm the activity of the this compound reagent.

  • High Background Fluorescence :

    • Ensure complete removal of unreacted dye. Multiple purification steps may be necessary.[9]

  • Protein Precipitation :

    • Minimize the concentration of organic solvent in the reaction.

    • Perform the labeling reaction at a lower temperature (4°C).

  • Loss of Protein Function :

    • The labeling site may be critical for protein function. Consider introducing the cysteine at a different, less disruptive location.

    • Reduce the labeling time or temperature.

By following these detailed protocols and application notes, researchers can successfully label their proteins of interest with this compound and leverage its unique fluorescent properties to gain valuable insights into protein structure and function.

References

Application Notes and Protocols for Utilizing MDCC in Fluorescence Resonance Energy Transfer (FRET) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent probe N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC) for Fluorescence Resonance Energy Transfer (FRET) based assays. This document outlines the principles, experimental protocols, and data analysis techniques for studying protein conformational changes and signaling pathways.

Introduction to this compound as a FRET Donor

This compound is a thiol-reactive fluorescent probe belonging to the coumarin family of dyes. Its maleimide group allows for specific covalent labeling of cysteine residues in proteins. The fluorescence properties of this compound are highly sensitive to its local environment, making it an excellent probe for detecting conformational changes in proteins. When paired with a suitable acceptor fluorophore, this compound can serve as an efficient FRET donor to measure intramolecular and intermolecular distances, enabling the study of protein dynamics, protein-protein interactions, and enzyme kinetics.

The key advantages of using this compound in FRET assays include:

  • Site-specific labeling: The maleimide group reacts specifically with free thiol groups of cysteine residues, allowing for precise placement of the donor fluorophore.

  • Environmental sensitivity: Changes in the polarity and hydrophobicity of the environment surrounding the this compound molecule can lead to significant changes in its fluorescence quantum yield and emission spectrum.

  • Suitable spectral properties: this compound has an excitation maximum typically around 430 nm and an emission maximum around 470-480 nm, which allows for good spectral overlap with a variety of common FRET acceptors like fluorescein, rhodamine, and cyanine dyes.

Quantitative Data for this compound in FRET

Accurate FRET analysis relies on key quantitative parameters of the donor and acceptor fluorophores. The following tables summarize important spectroscopic properties of this compound and its performance in FRET pairs.

PropertyValueReference
This compound Spectroscopic Properties
Excitation Maximum (λex)~430 nm[1]
Emission Maximum (λem)~470 - 480 nm[1]
Molar Extinction Coefficient~45,000 M⁻¹cm⁻¹ at 436 nm[1]
Förster Distances (R₀) for this compound with Common Acceptors
This compound - Fluorescein~40 - 50 Å (estimated)Spectral overlap suggests a moderate R₀. Precise value depends on donor quantum yield and spectral overlap.
This compound - Rhodamine~45 - 55 Å (estimated)Favorable spectral overlap generally leads to a good FRET efficiency.
This compound - Cy3~50 - 60 Å (estimated)The Förster distance for the spectrally similar fluorescein-Cy3 pair is reported to be 56 Å.[2]
This compound - Cy5~40 - 50 Å (estimated)The Förster distance for the Cy3-Cy5 pair is reported to be 54 Å.[3]
Quantum Yield of this compound
In aqueous solutionLowThe quantum yield of some 7-diethylaminocoumarin-3-carboxamide derivatives is low in aqueous solution.[1]
Bound to proteinCan be highThe quantum yield can increase significantly when this compound is in a more hydrophobic, protein-bound environment. A related compound with a single ethyl group on the amine has a high quantum yield in aqueous solution.[1]

Note: The Förster distances (R₀) for this compound with various acceptors are estimates based on spectral overlap with spectrally similar donors. The actual R₀ value should be determined experimentally for each specific FRET pair and experimental condition. The quantum yield of this compound is highly dependent on its environment.

Experimental Protocols

Protein Labeling with this compound

This protocol describes the general steps for labeling a cysteine-containing protein with this compound.

Materials:

  • Purified protein with a single accessible cysteine residue in a suitable buffer (e.g., HEPES, Tris, phosphate buffer, pH 7.0-7.5).

  • This compound powder.

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) of high purity.

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for removing excess dye.

  • Labeling buffer: A buffer in which the protein is stable and the labeling reaction is efficient (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.2).

Procedure:

  • Protein Preparation:

    • If the protein has been stored in a buffer containing a reducing agent, it must be removed prior to labeling. This can be achieved by dialysis or using a desalting column against the labeling buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay or absorbance at 280 nm).

  • This compound Stock Solution Preparation:

    • Dissolve this compound powder in a small volume of DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). Keep the stock solution protected from light.

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle stirring and protected from light.

  • Removal of Unreacted Dye:

    • Separate the this compound-labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.

    • Collect the protein-containing fractions, which can be identified by their color and absorbance at 280 nm and the this compound absorbance maximum (~430 nm).

  • Determination of Labeling Efficiency:

    • Measure the absorbance of the labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~430 nm, A_max).

    • The concentration of this compound can be calculated using its molar extinction coefficient (ε_this compound ≈ 45,000 M⁻¹cm⁻¹).

    • The protein concentration can be calculated using its molar extinction coefficient (ε_prot) and correcting for the absorbance of this compound at 280 nm (A₂₈₀_corr = A₂₈₀ - (A_max × CF)), where CF is a correction factor.

    • The labeling efficiency (degree of labeling) is the molar ratio of this compound to protein.

Intramolecular FRET Assay for Studying Protein Conformational Changes

This protocol is designed to measure changes in the distance between two sites within a single protein molecule.

Materials:

  • Protein labeled with both a FRET donor (this compound) and a FRET acceptor at specific sites.

  • Spectrofluorometer with the ability to measure fluorescence emission spectra and time-resolved fluorescence.

  • Buffer solution for the FRET measurement.

  • Ligands or other molecules that are expected to induce conformational changes.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the dually labeled protein at a suitable concentration in the measurement buffer. The concentration should be low enough to avoid intermolecular FRET.

  • Fluorescence Measurements:

    • Excite the sample at the excitation maximum of the donor (this compound, ~430 nm) and record the fluorescence emission spectrum from ~450 nm to a wavelength beyond the acceptor's emission maximum.

    • Measure the fluorescence intensity of the donor (I_D) and the acceptor (I_A) at their respective emission maxima.

  • Inducing Conformational Change:

    • Add the ligand or molecule of interest to the sample and incubate for a sufficient time to allow the conformational change to occur.

  • Post-Conformational Change Measurement:

    • Repeat the fluorescence measurements as described in step 2.

  • Data Analysis:

    • Calculate the FRET efficiency (E) using the following formula for ratiometric measurements: E = 1 - (I_DA / I_D) where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor (or after photobleaching the acceptor).

    • Alternatively, the ratio of acceptor to donor fluorescence (I_A / I_D) can be used as a relative measure of FRET.

    • Changes in FRET efficiency upon addition of the ligand indicate a change in the distance between the donor and acceptor, reflecting a conformational change in the protein.

Intermolecular FRET Assay for Studying Protein-Protein Interactions

This protocol is used to detect and quantify the interaction between two different protein molecules.

Materials:

  • One protein labeled with the FRET donor (this compound).

  • A second protein labeled with a FRET acceptor.

  • Spectrofluorometer.

  • Measurement buffer.

Procedure:

  • Sample Preparation:

    • Prepare solutions of the donor-labeled protein and the acceptor-labeled protein in the measurement buffer.

  • Baseline Measurement:

    • Measure the fluorescence emission spectrum of the donor-labeled protein alone upon excitation at the donor's excitation wavelength (~430 nm).

  • Titration Experiment:

    • To a fixed concentration of the donor-labeled protein, add increasing concentrations of the acceptor-labeled protein.

    • After each addition, incubate to allow for binding and then record the fluorescence emission spectrum.

  • Data Analysis:

    • Monitor the quenching of the donor fluorescence and the sensitized emission of the acceptor fluorescence as a function of the acceptor-labeled protein concentration.

    • The FRET efficiency can be calculated at each titration point.

    • The data can be used to determine the binding affinity (Kd) of the protein-protein interaction by fitting the change in FRET signal to a binding isotherm.

Signaling Pathways and Experimental Workflows

This compound-based FRET assays are powerful tools for dissecting signaling pathways. Below are examples of how these assays can be applied to study Protein Kinase A (PKA) and G-Protein Coupled Receptor (GPCR) signaling.

Monitoring PKA Activity

PKA is a key enzyme in many signaling pathways, and its activity is regulated by cyclic AMP (cAMP). A FRET-based biosensor for PKA activity can be constructed using a substrate peptide for PKA and a phospho-binding domain, flanked by a FRET pair like this compound and a suitable acceptor.

PKA_Activity_FRET_Sensor cluster_sensor PKA Activity Biosensor cluster_states Conformational States This compound This compound (Donor) Substrate PKA Substrate Peptide This compound->Substrate Linker Acceptor Acceptor PhosphoDomain Phospho-amino Acid Binding Domain Substrate->PhosphoDomain Linker PhosphoDomain->Acceptor Linker Inactive Inactive State (Low FRET) Active Active State (High FRET) Inactive->Active Conformational Change Active->Inactive Dephosphorylation PKA Active PKA PKA->Inactive Phosphorylation ATP ATP Phosphatase Phosphatase Phosphatase->Active

Caption: PKA activity FRET biosensor workflow.

In the inactive state, the donor and acceptor are far apart, resulting in low FRET. Upon phosphorylation by active PKA, the substrate peptide binds to the phospho-binding domain, causing a conformational change that brings the donor and acceptor into close proximity, leading to an increase in FRET.

Studying GPCR Conformational Changes

GPCRs undergo conformational changes upon ligand binding, which is a critical step in signal transduction. By labeling a GPCR with this compound and an acceptor at two different sites, FRET can be used to monitor these changes.

GPCR_Conformational_Change cluster_receptor GPCR Receptor_Inactive Inactive GPCR (Low FRET) Receptor_Active Active GPCR (High FRET) Receptor_Inactive->Receptor_Active Conformational Change G_Protein G-Protein Receptor_Active->G_Protein Activation Ligand Agonist Ligand Ligand->Receptor_Inactive Binding Downstream Downstream Signaling G_Protein->Downstream

Caption: GPCR activation and conformational change monitored by FRET.

In this workflow, an agonist ligand binds to the inactive GPCR, inducing a conformational change that alters the distance between the this compound donor and the acceptor, resulting in a change in the FRET signal. This change can be correlated with the activation of downstream signaling pathways.

Data Interpretation and Considerations

  • Controls are crucial: Always include appropriate controls in your FRET experiments. This includes donor-only and acceptor-only samples to correct for spectral bleed-through and direct excitation of the acceptor.

  • Environmental effects: Be aware that changes in the environment (e.g., pH, temperature, buffer composition) can affect the fluorescence properties of both the donor and acceptor, which can influence the FRET efficiency.

  • Orientation factor (κ²): The FRET efficiency is dependent on the relative orientation of the donor and acceptor dipoles. This is often assumed to be random (κ² = 2/3), but significant deviations can occur, leading to inaccuracies in distance calculations.

  • Data analysis software: Various software packages are available for FRET data analysis, which can help with spectral unmixing, correction for background and bleed-through, and calculation of FRET efficiency.

By following the protocols and considering the principles outlined in these application notes, researchers can effectively utilize this compound as a FRET donor to gain valuable insights into the dynamic world of protein function and cellular signaling.

References

Application of MDCC in Enzyme Kinetics Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the use of the fluorescent probe N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC) in enzyme kinetics assays. This methodology is particularly powerful for the continuous monitoring of enzymes that produce inorganic phosphate (Pi) or pyrophosphate (PPi).

Application Notes

This compound is a thiol-reactive fluorescent dye that, on its own, is not a direct sensor for enzyme activity.[1][2] Its application in enzyme kinetics is primarily realized through its conjugation to a reporter protein that undergoes a conformational change upon binding to a product of the enzymatic reaction. The most common application involves a site-specifically mutated version of E. coli Phosphate-Binding Protein (PBP), where a cysteine residue is introduced at a strategic position (e.g., A197C) to allow for covalent labeling with this compound.[2][3]

The resulting this compound-PBP conjugate serves as a highly sensitive and real-time biosensor for inorganic phosphate.[1] The underlying principle of this assay is the significant increase in the fluorescence quantum yield of this compound when the PBP molecule binds to inorganic phosphate. This binding event triggers a conformational change in the PBP, altering the local environment of the attached this compound molecule and leading to a substantial increase in fluorescence intensity (up to 13-fold).[2][3] This fluorescence signal can be monitored continuously, providing a real-time readout of the enzymatic reaction rate.

This technique is broadly applicable to any enzyme that releases inorganic phosphate, including ATPases, GTPases, and phosphatases. Furthermore, by coupling the assay with an enzyme such as inorganic pyrophosphatase, it can also be adapted to measure the kinetics of enzymes that produce pyrophosphate, such as DNA and RNA polymerases.[4]

A key advantage of the this compound-PBP assay is its high sensitivity, allowing for the detection of phosphate in the nanomolar range.[4] To further enhance sensitivity, a "Pi mop" system, consisting of 7-methylguanosine (7-MEG) and purine nucleoside phosphorylase (PNPase), can be employed to remove contaminating inorganic phosphate from the reaction mixture.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the this compound-PBP-based enzyme kinetic assay and the general experimental workflow.

signaling_pathway cluster_enzyme_reaction Enzymatic Reaction cluster_detection Fluorescence Detection Enzyme Enzyme Product_ADP Product 1 (e.g., ADP) Enzyme->Product_ADP 2. Catalysis Product_Pi Product 2 (Pi) Enzyme->Product_Pi Substrate_ATP Substrate (e.g., ATP) Substrate_ATP->Enzyme 1. Binding MDCC_PBP_apo This compound-PBP (apo, low fluorescence) Product_Pi->MDCC_PBP_apo 3. Pi Binding MDCC_PBP_bound This compound-PBP-Pi (bound, high fluorescence) MDCC_PBP_apo->MDCC_PBP_bound 4. Conformational Change Fluorescence_Signal Increased Fluorescence MDCC_PBP_bound->Fluorescence_Signal 5. Signal Generation

Diagram 1: Signaling pathway of the this compound-PBP assay.

experimental_workflow Start Start Prepare_Reagents Prepare Reagents: - Enzyme - Substrate - this compound-PBP - Assay Buffer - Pi Mop (optional) Start->Prepare_Reagents Incubate Incubate Enzyme, this compound-PBP, and Pi Mop (if used) Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction by Adding Substrate Incubate->Initiate_Reaction Monitor_Fluorescence Continuously Monitor Fluorescence Increase Initiate_Reaction->Monitor_Fluorescence Data_Analysis Data Analysis: - Calculate Initial Rates - Determine Kinetic Parameters (Km, Vmax, kcat) Monitor_Fluorescence->Data_Analysis End End Data_Analysis->End

Diagram 2: General experimental workflow.

Experimental Protocols

This section provides a detailed protocol for the preparation of this compound-PBP and its use in a continuous enzyme kinetic assay.

Part 1: Preparation of this compound-labeled Phosphate-Binding Protein (this compound-PBP)

This protocol is adapted from procedures published by Addgene and Brune et al.[5]

1. Expression and Purification of PBP (A197C mutant) a. Transform competent BL21(DE3) E. coli cells with the pET22b_PstS_1 plasmid encoding the A197C mutant of PBP. b. Grow the transformed cells in Luria-Bertani (LB) broth containing 100 µg/mL ampicillin at 37°C with vigorous shaking until the A600nm reaches approximately 1. c. Induce protein expression by adding IPTG to a final concentration of 400 µM and continue incubation for 3 hours. d. Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 5 mM DTT). e. Lyse the cells by sonication and clarify the lysate by ultracentrifugation. f. Purify the PBP protein from the supernatant using standard chromatography techniques (e.g., ion-exchange chromatography).

2. Labeling of PBP with this compound a. Prepare the purified PBP in a suitable buffer (e.g., 10 mM Tris-HCl pH 8.0). b. Add a 5 to 10-fold molar excess of this compound (dissolved in a minimal amount of DMF or DMSO) to the PBP solution. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. d. Quench the reaction by adding a small molar excess of a thiol-containing reagent (e.g., DTT or β-mercaptoethanol). e. Remove the unreacted this compound and quenching reagent by gel filtration chromatography (e.g., Sephadex G-25) or extensive dialysis against the storage buffer (e.g., 10 mM Tris-HCl pH 8.0).

3. Characterization of this compound-PBP a. Determine the protein concentration by measuring the absorbance at 280 nm, correcting for the absorbance of this compound at this wavelength. b. Determine the concentration of the coumarin label by measuring the absorbance at its maximum wavelength (~432 nm), using an extinction coefficient of 46,800 M⁻¹cm⁻¹.[5] c. Calculate the labeling efficiency (moles of this compound per mole of PBP). A labeling efficiency of >90% is desirable. d. Functionally test the this compound-PBP by measuring the fluorescence increase upon the addition of a known concentration of inorganic phosphate.

Part 2: Continuous Enzyme Kinetic Assay using this compound-PBP

This protocol provides a general framework for measuring the kinetics of a phosphate-releasing enzyme.

1. Reagent Preparation a. Assay Buffer: Prepare a buffer that is optimal for the enzyme of interest (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂). Ensure the buffer is free of contaminating inorganic phosphate. b. This compound-PBP Solution: Prepare a working stock of this compound-PBP (e.g., 1-5 µM) in the assay buffer. c. Enzyme Solution: Prepare a stock solution of the enzyme to be assayed in the assay buffer. The final concentration in the assay will depend on the enzyme's activity. d. Substrate Solution: Prepare a stock solution of the substrate (e.g., ATP) at a high concentration in the assay buffer. e. (Optional) Pi Mop Solution: If necessary, prepare a solution containing 7-methylguanosine (7-MEG) and purine nucleoside phosphorylase (PNPase) in the assay buffer.[4]

2. Assay Procedure a. In a fluorescence cuvette or a microplate well, combine the assay buffer, this compound-PBP solution, and the enzyme solution. If using the Pi mop, add it at this stage. b. Incubate the mixture for a few minutes to allow the temperature to equilibrate and for the Pi mop to remove any contaminating phosphate. c. Place the cuvette or microplate in a fluorometer set to the appropriate excitation and emission wavelengths for this compound (e.g., excitation at 430 nm, emission at 465 nm). d. Initiate the enzymatic reaction by adding the substrate solution and mixing quickly. e. Immediately begin recording the fluorescence intensity over time. Collect data for a period sufficient to establish the initial linear rate of the reaction. f. Repeat the assay with varying concentrations of the substrate to determine the kinetic parameters (Km and Vmax).

3. Data Analysis a. Convert the rate of fluorescence increase (in fluorescence units per second) to the rate of phosphate production (in moles per second). This requires a calibration curve generated by adding known amounts of inorganic phosphate to the this compound-PBP solution. b. Plot the initial reaction velocities against the substrate concentrations. c. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km.

Data Presentation

The following tables summarize key quantitative data related to the this compound-PBP assay and provide a template for presenting enzyme kinetics data obtained using this method.

ParameterValueReference
This compound Molar Extinction Coefficient (at ~432 nm)46,800 M⁻¹cm⁻¹[5]
PBP (A197C) Molar Extinction Coefficient (at 280 nm)61,880 M⁻¹cm⁻¹[5]
Fluorescence Increase upon Pi BindingUp to 13-fold[2][3]
This compound-PBP Dissociation Constant (Kd) for Pi~100 nM[4]
Rate of Pi Binding to this compound-PBP> 3 x 10⁸ M⁻¹s⁻¹[4]

Table 1: Key parameters of the this compound-PBP biosensor.

Substrate Concentration (µM)Initial Velocity (RFU/s)Initial Velocity (µM/s)
[S]₁V₁V'₁
[S]₂V₂V'₂
[S]₃V₃V'₃
[S]₄V₄V'₄
[S]₅V₅V'₅

Table 2: Example data table for an this compound-based enzyme kinetic assay.

Kinetic ParameterValue
Vmax[Calculated Value] µM/s
Km[Calculated Value] µM
kcat[Calculated Value] s⁻¹
kcat/Km[Calculated Value] M⁻¹s⁻¹

Table 3: Summary of determined enzyme kinetic parameters.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescencePhosphate contamination in reagents.Use high-purity water and reagents. Treat buffers with a "Pi mop" system before use.
No or low fluorescence signalInefficient labeling of PBP with this compound.Optimize labeling conditions (e.g., pH, reaction time, molar ratio of dye to protein).
Inactive this compound-PBP.Ensure proper storage of this compound-PBP (e.g., -80°C in aliquots).
Incorrect fluorometer settings.Verify excitation and emission wavelengths and slit widths.
Non-linear reaction progress curvesSubstrate depletion.Use a lower enzyme concentration or a higher substrate concentration.
Product inhibition.Analyze only the initial linear phase of the reaction.
Enzyme instability.Perform assays at optimal temperature and pH for the enzyme. Add stabilizing agents if necessary.

Table 4: Common troubleshooting tips for this compound-based enzyme kinetic assays.

References

Application Notes and Protocols: MDCC Conjugation to Phosphate-Binding Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E. coli Phosphate-Binding Protein (PBP), a key component of the high-affinity phosphate transport system, undergoes a significant conformational change upon binding inorganic phosphate (Pi). This property has been ingeniously exploited to develop a highly sensitive, real-time fluorescent biosensor for phosphate. By site-specifically labeling a mutant of PBP with the thiol-reactive coumarin fluorophore, N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC), a powerful tool for studying enzyme kinetics and for high-throughput screening in drug discovery has been created. This document provides detailed protocols for the expression, purification, and this compound conjugation of PBP, along with its characterization and application.

When inorganic phosphate binds to the this compound-labeled PBP (this compound-PBP), the environment around the coumarin dye becomes more hydrophobic, leading to a substantial increase in its fluorescence quantum yield.[1] This fluorescence enhancement provides a direct, real-time measure of phosphate concentration, enabling the study of enzymes that produce or consume inorganic phosphate.[2]

Signaling Pathway of Phosphate Binding

The binding of inorganic phosphate to this compound-PBP is a two-step process. Initially, phosphate rapidly binds to the open conformation of the protein. This is followed by a slower conformational change, where the two domains of the protein close around the bound phosphate.[1] This "Venus flytrap" mechanism sequesters the phosphate in the binding cleft and brings the this compound fluorophore into a more nonpolar environment, causing the fluorescence signal to increase.[1][3]

phosphate_binding_pathway PBP_open PBP (Open Conformation) + this compound + Pi PBP_Pi_open PBP-Pi (Open) + this compound PBP_open->PBP_Pi_open Rapid Binding PBP_Pi_closed This compound-PBP-Pi (Closed) (High Fluorescence) PBP_Pi_open->PBP_Pi_closed Conformational Change (Cleft Closure)

Caption: Phosphate binding to this compound-PBP.

Quantitative Data Summary

The following table summarizes key quantitative parameters of the this compound-PBP biosensor.

ParameterValueReference
Fluorescence Increase upon Pi Binding 8- to 13-fold[1]
Quantum Yield (apo) 0.04[1]
Quantum Yield (+Pi) 0.32[1]
Fluorescence Lifetime (apo) 0.3 ns[1]
Fluorescence Lifetime (+Pi) 2.4 ns[1]
Dissociation Constant (Kd) for Pi ~100 nM[2]
Rate of Cleft Closure 317 s⁻¹ (pH 7.0, 5°C)[1]
Rate of Cleft Opening 4.5 s⁻¹ (pH 7.0, 5°C)[1]
This compound Extinction Coefficient (at ~432 nm) 46,800 M⁻¹cm⁻¹[4]
PBP (A197C) Extinction Coefficient (at 280 nm) 61,880 M⁻¹cm⁻¹[4]

Experimental Protocols

I. Expression and Purification of PBP (A197C Mutant)

This protocol is adapted for the expression of the E. coli PBP with an alanine to cysteine mutation at position 197 (A197C), which allows for site-specific labeling with this compound.[4][5]

Workflow for PBP Expression and Purification

pbp_purification_workflow cluster_expression Protein Expression cluster_purification Protein Purification transform Transformation (BL21(DE3) cells) growth Cell Growth (LB Broth + Ampicillin) transform->growth induction Induction (IPTG) growth->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification chromatography Anion Exchange Chromatography (Q Sepharose) clarification->chromatography concentration Concentration & Storage (-80°C) chromatography->concentration

Caption: PBP expression and purification workflow.

Materials:

  • BL21(DE3) E. coli cells

  • pET22b plasmid containing the PBP A197C gene[4]

  • Luria-Bertani (LB) broth and agar plates

  • Ampicillin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 5 mM DTT

  • Chromatography Buffers: 10 mM Tris-HCl pH 7.6 (Buffer A) and Buffer A with 200 mM NaCl (Buffer B)[4]

  • Q Sepharose Fast Flow resin

Procedure:

  • Transform competent BL21(DE3) cells with the pET22b-PBP(A197C) plasmid and plate on LB agar with 100 µg/mL ampicillin.[4]

  • Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of LB broth with ampicillin.[6]

  • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches ~1.0.[6]

  • Induce protein expression by adding IPTG to a final concentration of 400 µM and continue to incubate for 3 hours.[6]

  • Harvest the cells by centrifugation.[6]

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication.[4]

  • Clarify the lysate by ultracentrifugation.[4]

  • Load the supernatant onto a Q Sepharose column equilibrated with Buffer A.[4]

  • Wash the column with Buffer A and elute the protein with a linear gradient of 0-200 mM NaCl (Buffer B).[4]

  • Identify PBP-containing fractions using SDS-PAGE.[4]

  • Pool the pure fractions, concentrate, and store at -80°C.[4]

II. This compound Conjugation to PBP (A197C)

This protocol describes the covalent attachment of the this compound fluorophore to the cysteine residue of the purified PBP mutant.

Workflow for this compound Conjugation

mdcc_conjugation_workflow cluster_labeling Labeling Reaction cluster_purification Purification of Conjugate protein_prep Prepare PBP(A197C) reaction Incubate PBP and this compound protein_prep->reaction mdcc_prep Prepare this compound Solution mdcc_prep->reaction chromatography Anion Exchange Chromatography reaction->chromatography characterization Characterization (Absorbance Spectroscopy) chromatography->characterization storage Concentration & Storage (-80°C) characterization->storage

Caption: this compound conjugation workflow.

Materials:

  • Purified PBP(A197C)

  • This compound (N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide)[4]

  • Reaction Buffer: 10 mM Tris-HCl pH 8.0[6]

  • Q Sepharose Fast Flow resin

Procedure:

  • Prepare the purified PBP(A197C) in the reaction buffer.

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Add a molar excess of this compound to the protein solution. The exact ratio may require optimization, but a 5- to 10-fold molar excess is a good starting point.[7]

  • Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 2 hours).

  • Remove unreacted this compound and purify the this compound-PBP conjugate using anion exchange chromatography (Q Sepharose), similar to the protein purification step.[6]

  • Monitor the elution profile at both 280 nm (protein) and ~432 nm (this compound).[6]

  • Pool the fractions containing the labeled protein, which should have a characteristic absorbance ratio (A₄₃₂/A₂₈₀).[6]

  • Concentrate the purified this compound-PBP and store it in aliquots at -80°C.[4]

III. Characterization and Application of this compound-PBP

Fluorescence Spectroscopy:

  • Dilute the this compound-PBP to a working concentration (e.g., 1-5 µM) in a suitable buffer (e.g., 10 mM PIPES, pH 7.0).[6]

  • Record the fluorescence emission spectrum (e.g., 440-550 nm) with an excitation wavelength of ~430 nm.[6]

  • Add a saturating concentration of inorganic phosphate (e.g., 10 µM) and record the spectrum again to observe the fluorescence increase.[6]

  • To determine the true apo-protein fluorescence, it is crucial to remove any contaminating phosphate. This can be achieved using a "phosphate mop" system consisting of purine nucleoside phosphorylase (PNPase) and 7-methylguanosine (7-MEG).[2][6]

Enzyme Kinetic Assays: The this compound-PBP biosensor can be used in a coupled enzyme assay to measure the rate of phosphate release from an enzyme of interest in real-time.[2] The reaction mixture typically contains the enzyme, its substrate, and the this compound-PBP biosensor. The rate of fluorescence increase is directly proportional to the rate of phosphate production.

Applications in Drug Development

  • High-Throughput Screening (HTS): The this compound-PBP assay is amenable to HTS formats for identifying inhibitors or activators of phosphate-generating enzymes, such as ATPases, GTPases, and phosphatases.[8]

  • Mechanism of Action Studies: The real-time nature of the assay allows for detailed kinetic studies to elucidate the mechanism of action of drug candidates.[1]

  • Enzyme Kinetics: It provides a sensitive and continuous method for determining key enzymatic parameters like Kₘ and kcat.[2]

Conclusion

The this compound-PBP biosensor is a versatile and powerful tool for researchers in various fields, including biochemistry, molecular biology, and drug discovery. The protocols and data presented here provide a comprehensive guide for the successful implementation of this technology in the laboratory. Careful attention to experimental detail, particularly the avoidance of phosphate contamination, is critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for MDCC in Single-Molecule Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MDCC

N-[2-(1-maleimido)ethyl]-7-(diethylamino)coumarin-3-carboxamide (this compound) is a thiol-reactive fluorescent probe widely utilized in single-molecule spectroscopy. Its utility stems from a combination of favorable photophysical properties and its ability to be site-specifically attached to proteins. This compound belongs to the coumarin family of dyes, which are known for their environmental sensitivity. This property is particularly advantageous in single-molecule studies, as changes in the local environment of the dye, often induced by protein conformational changes, can lead to detectable changes in its fluorescence signal. This compound is particularly useful for studying protein dynamics and interactions at the single-molecule level, providing insights that are often obscured in ensemble measurements.[1]

The maleimide group of this compound reacts specifically with the sulfhydryl group of cysteine residues, forming a stable thioether bond. This allows for the precise positioning of the fluorescent label within a protein of interest, a prerequisite for many single-molecule techniques, including Förster Resonance Energy Transfer (FRET).

Key Applications in Single-Molecule Spectroscopy

Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET is a powerful technique for measuring intramolecular and intermolecular distances on the nanometer scale.[2] In a typical smFRET experiment, two different fluorophores, a donor and an acceptor, are attached to a biomolecule. When the donor is excited, it can transfer its energy to the acceptor non-radiatively if they are in close proximity (typically 1-10 nm).[3] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the two dyes.

This compound can serve as an excellent donor fluorophore in smFRET experiments due to its spectral properties. It can be paired with a variety of acceptor dyes, such as fluorescein, rhodamine, or cyanine dyes. By monitoring the FRET efficiency between this compound and an acceptor, researchers can track real-time conformational changes in single protein molecules, such as folding and unfolding events, domain movements, and ligand binding.

Probing Protein Conformational Dynamics

The fluorescence quantum yield and lifetime of this compound are sensitive to the polarity of its local environment. When a protein undergoes a conformational change, the environment around the attached this compound molecule can be altered. For instance, a change that moves the dye from an exposed, aqueous environment to a buried, hydrophobic pocket will typically result in an increase in its fluorescence quantum yield and lifetime.[1] This property allows researchers to monitor protein dynamics even without a FRET acceptor, by observing changes in the fluorescence intensity or lifetime of a single this compound-labeled protein.

Ligand and Drug Binding Assays

The environmental sensitivity of this compound can be exploited to develop single-molecule binding assays. If the binding of a ligand or a drug candidate to an this compound-labeled protein induces a conformational change that alters the environment of the dye, the binding event can be detected as a change in the fluorescence signal. This allows for the determination of binding kinetics and affinities at the single-molecule level, providing valuable information for drug discovery and development.

Quantitative Data

The photophysical properties of this compound can vary depending on the local environment. The following tables summarize key quantitative data for this compound and its use in smFRET.

Table 1: Photophysical Properties of this compound

PropertyValueConditions
Absorption Maximum (λabs) ~376 nmThiol-adduct
Emission Maximum (λem) 460 - 470 nmThiol-adduct
Molar Extinction Coefficient (ε) ~46,800 M-1cm-1 at 430 nmFor a similar 7-diethylaminocoumarin derivative
Fluorescence Quantum Yield (ΦF) Highly variable (e.g., can increase 8-fold upon binding to a protein)[1]Dependent on the polarity of the environment
Fluorescence Lifetime (τF) Can range from ~0.3 ns to ~2.4 nsDependent on the local environment[1]

Table 2: Förster Radii (R0) for this compound with Common FRET Acceptors

The Förster radius (R0) is the distance at which FRET efficiency is 50%.[3][4] It depends on the spectral overlap between the donor emission and acceptor absorption, the quantum yield of the donor, and the relative orientation of the two dyes. The exact R0 for an this compound-acceptor pair should be determined for the specific experimental conditions.

Acceptor DyeTypical R0 Range (Å)
Fluorescein (FITC)40 - 55
Tetramethylrhodamine (TMR)45 - 60
Cyanine 3 (Cy3)50 - 65
Alexa Fluor 55550 - 65

The Förster radius can be calculated using the following equation:

R06 = 8.79 × 10-5 * J(λ) * n-4 * κ2 * ΦD

Where:

  • J(λ) is the spectral overlap integral of the donor fluorescence and acceptor absorption.

  • n is the refractive index of the medium.

  • κ2 is the orientation factor (typically assumed to be 2/3 for freely rotating dyes).

  • ΦD is the fluorescence quantum yield of the donor in the absence of the acceptor.

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Protein with this compound

This protocol provides a general procedure for labeling a protein with a single cysteine residue with this compound.

Materials:

  • Purified, cysteine-containing protein in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5. The buffer should be free of thiol-containing reagents like DTT or β-mercaptoethanol.

  • This compound dye, dissolved in anhydrous DMSO to prepare a 10 mM stock solution.

  • Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for removing unreacted dye.

  • Degassed buffers.

Procedure:

  • Protein Preparation:

    • Dissolve the protein to a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.

    • If the cysteine residue is oxidized or part of a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bond.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted this compound dye by passing the labeling reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

    • Collect the protein-containing fractions. The labeled protein can often be identified by its color.

  • Determination of Labeling Efficiency:

    • Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorption maximum of this compound (~430 nm for the conjugate).

    • Calculate the degree of labeling (DOL) using the Beer-Lambert law and the extinction coefficients for the protein and this compound.

Protocol 2: Single-Molecule Imaging using Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol outlines the general steps for immobilizing this compound-labeled proteins on a glass surface for smFRET imaging.

Materials:

  • This compound-labeled protein.

  • Microscope coverslips and slides.

  • Biotin-PEG and Streptavidin or a suitable antibody-based immobilization strategy.

  • Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and Trolox to improve dye photostability).

  • TIRF microscope equipped with a suitable laser for exciting this compound (e.g., 405 nm or 445 nm) and a sensitive EMCCD camera.

Procedure:

  • Surface Passivation and Functionalization:

    • Clean the coverslips thoroughly (e.g., by sonication in ethanol and water).

    • Passivate the surface with a layer of polyethylene glycol (PEG) to prevent non-specific protein adsorption. A fraction of the PEG should be biotinylated for subsequent streptavidin binding.

    • Incubate the PEG-coated surface with streptavidin.

  • Protein Immobilization:

    • If the protein is biotinylated, it can be directly immobilized on the streptavidin-coated surface.

    • Alternatively, specific antibodies against a tag on the protein can be used for immobilization.

    • Incubate the functionalized surface with a dilute solution of the this compound-labeled protein to achieve single-molecule density.

  • Single-Molecule Imaging:

    • Assemble the flow cell with the coverslip.

    • Mount the flow cell on the TIRF microscope.

    • Add the imaging buffer.

    • Excite the sample with the appropriate laser and acquire movies of single-molecule fluorescence using the EMCCD camera. Donor and acceptor fluorescence are typically split and imaged onto different regions of the camera chip.

  • Data Analysis:

    • Identify single-molecule spots and extract their fluorescence intensity time traces for both the donor (this compound) and acceptor channels.

    • Calculate the FRET efficiency for each molecule over time.

    • Generate FRET efficiency histograms and analyze the population distributions and dynamics.

Visualizations

MDCC_Labeling_Reaction cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine) Labeled_Protein This compound-Labeled Protein (Stable Thioether Bond) Protein_SH->Labeled_Protein + This compound This compound (Maleimide) This compound->Labeled_Protein

Caption: Covalent labeling of a protein cysteine residue with this compound.

smFRET_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Labeling Protein Labeling (this compound & Acceptor) Purification Purification of Labeled Protein Labeling->Purification Immobilization Surface Immobilization Purification->Immobilization TIRF TIRF Microscopy Immobilization->TIRF Extraction Intensity Trace Extraction TIRF->Extraction FRET_Calc FRET Efficiency Calculation Extraction->FRET_Calc Analysis Histograms & Kinetics FRET_Calc->Analysis

Caption: Experimental workflow for a typical smFRET experiment.

Conformational_Change cluster_states Protein Conformational States cluster_signals This compound Fluorescence Signal State1 Open Conformation State2 Closed Conformation State1->State2 Ligand Binding Signal1 This compound in Aqueous Env. Low Fluorescence State1->Signal1 corresponds to State2->State1 Ligand Release Signal2 This compound in Hydrophobic Env. High Fluorescence State2->Signal2 corresponds to

Caption: Probing protein conformational changes with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor MDCC Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during MDCC (N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide) labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no this compound labeling?

Poor this compound labeling efficiency can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Suboptimal Reaction pH: The thiol-maleimide reaction is highly pH-dependent. The ideal pH range is typically 6.5-7.5.[1][2] Below pH 6.5, the reaction rate slows significantly, while above pH 7.5, the maleimide group becomes prone to hydrolysis and can react non-specifically with primary amines like lysine residues.[1][2]

  • Incorrect Dye-to-Protein Molar Ratio: An inappropriate ratio of this compound dye to your protein can lead to either under- or over-labeling. A 10- to 20-fold molar excess of the dye over the protein is a common starting point for optimization.[1]

  • Issues with the Protein Sample: The protein itself can be the source of the problem. This includes:

    • Oxidized Cysteines: The maleimide group of this compound reacts with the thiol group of cysteine residues. If these cysteines are oxidized and have formed disulfide bonds, they will not be available for labeling.

    • Inaccessible Cysteine Residues: The target cysteine residue may be buried within the protein's three-dimensional structure, making it inaccessible to the this compound dye.

    • Protein Instability or Aggregation: If the protein is not stable or aggregated in the labeling buffer, the labeling efficiency will be compromised.

  • Presence of Competing Thiols: Reducing agents containing thiols, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), will compete with the protein's cysteines for reaction with this compound. It is crucial to remove these agents before initiating the labeling reaction.[1]

  • Degraded or Hydrolyzed this compound Dye: this compound is susceptible to hydrolysis, especially when in aqueous solutions for extended periods. Using a degraded dye will result in poor labeling.

Q2: My labeled protein shows low fluorescence. Does this automatically mean the labeling efficiency was poor?

Not necessarily. While low labeling efficiency is a likely cause, other factors can contribute to a weak fluorescent signal:[3]

  • Fluorescence Quenching: Over-labeling can lead to dye-dye quenching, where proximal dye molecules non-radiatively transfer energy, reducing the overall fluorescence.[3] The local environment of the attached dye can also cause quenching. For instance, proximity to certain amino acid residues like tryptophan or tyrosine can quench fluorescence.[4]

  • Protein Denaturation: The labeling process itself or the properties of the dye could have denatured the protein, altering the environment around the fluorophore and leading to reduced fluorescence.

  • Incorrect Spectrometer Settings: Ensure that the excitation and emission wavelengths on your fluorometer are set correctly for this compound (typically around 430 nm for excitation and 470 nm for emission).

To determine the actual labeling efficiency, it is essential to calculate the Degree of Labeling (DOL).[3]

Q3: How can I improve the accessibility of the cysteine residue on my protein?

If you suspect the target cysteine is buried within the protein, you can try a few strategies:

  • Inclusion of Denaturants: In some cases, mild, reversible denaturation using agents like guanidine HCl or urea can expose the cysteine residue for labeling. However, this must be followed by a refolding protocol, and there is a risk of irreversible denaturation.

  • Site-Directed Mutagenesis: If you have the flexibility to modify your protein, introducing a cysteine at a more accessible surface location through site-directed mutagenesis can be a very effective solution.

Q4: What is the best way to remove reducing agents like DTT before labeling?

Complete removal of thiol-containing reducing agents is critical. Common methods include:

  • Dialysis or Buffer Exchange: This is a straightforward method to exchange the buffer containing the reducing agent with a fresh, thiol-free labeling buffer.

  • Size-Exclusion Chromatography (SEC): Gel filtration columns can efficiently separate the protein from smaller molecules like DTT or BME.[1]

  • Spin Columns: Desalting spin columns are a quick and convenient option for removing small molecules from protein solutions.

Q5: How should I prepare and store my this compound dye?

This compound dye is sensitive to moisture and light. To ensure its reactivity:

  • Storage: Store the solid this compound dye desiccated and protected from light at -20°C.

  • Stock Solution Preparation: Prepare a stock solution of this compound in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] It is recommended to prepare fresh stock solutions for each experiment. If you need to store the stock solution, aliquot it into small, tightly sealed vials and store at -20°C, protected from light and moisture. Aqueous solutions of this compound are not recommended for storage due to hydrolysis.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor this compound labeling efficiency.

Problem: Low or No Labeling Efficiency (Low DOL)
Potential Cause Recommended Action
Suboptimal pH of Labeling Buffer Ensure the pH of your labeling buffer is between 6.5 and 7.5.[1][2] Buffers such as phosphate-buffered saline (PBS) or HEPES are commonly used.
Presence of Competing Thiols (e.g., DTT, BME) Remove all thiol-containing reducing agents from your protein solution before adding the this compound dye using dialysis, size-exclusion chromatography, or desalting spin columns.[1]
Oxidized Cysteine Residues Pre-treat your protein with a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds. TCEP does not need to be removed before adding the maleimide dye.[5]
Incorrect Dye-to-Protein Molar Ratio Optimize the molar ratio of this compound to your protein. Start with a 10-20 fold molar excess of the dye and perform a titration to find the optimal ratio for your specific protein.[1]
Inaccessible Cysteine Residue Consider introducing a mild denaturant to unfold the protein partially or, if feasible, use site-directed mutagenesis to engineer a cysteine at a more accessible location.
Degraded this compound Dye Use a fresh vial of this compound dye or prepare a new stock solution from solid dye. Ensure the stock solution is prepared in an anhydrous solvent and protected from light and moisture.[1]
Protein Instability or Aggregation Confirm the stability and solubility of your protein in the chosen labeling buffer using techniques like dynamic light scattering (DLS) or size-exclusion chromatography.
Problem: Labeled Protein has Low Fluorescence Signal Despite Acceptable DOL
Potential Cause Recommended Action
Fluorescence Quenching (Dye-Dye Interaction) This can occur with a high Degree of Labeling. Reduce the dye-to-protein molar ratio during the labeling reaction to achieve a lower DOL.[3]
Fluorescence Quenching (Local Environment) The microenvironment around the labeled cysteine can quench fluorescence. If possible, try labeling a different cysteine residue on the protein surface.[4]
Protein Denaturation Assess the structural integrity and activity of your labeled protein to ensure it has not been denatured during the labeling process.
Incorrect Spectrometer Settings Verify the excitation and emission wavelengths on your fluorometer are appropriate for this compound (Excitation ~430 nm, Emission ~470 nm).

Experimental Protocols

Protocol 1: this compound Labeling of a Cysteine-Containing Protein

This protocol provides a general procedure for labeling a protein with this compound. Optimization of specific parameters may be required for your protein of interest.

Materials:

  • Cysteine-containing protein in a thiol-free buffer (e.g., PBS, pH 7.2)

  • This compound dye

  • Anhydrous DMSO or DMF

  • TCEP (optional, for reducing disulfide bonds)

  • Size-exclusion chromatography column or desalting spin column

  • Labeling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

Procedure:

  • Protein Preparation:

    • Ensure your protein sample is pure and free of any thiol-containing reducing agents. If necessary, perform buffer exchange into the Labeling Buffer.

    • Determine the protein concentration accurately.

    • (Optional) If your protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before labeling.

  • This compound Stock Solution Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF. For example, dissolve 0.383 mg of this compound (MW = 383.4 g/mol ) in 100 µL of anhydrous DMSO.

    • Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to your protein solution. Add the dye dropwise while gently vortexing to ensure efficient mixing.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Removal of Unreacted Dye:

    • Separate the labeled protein from the unreacted this compound dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a desalting spin column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[6]

    • Collect the protein-containing fractions. The labeled protein will typically be in the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of this compound (~430 nm).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), and then determine the molar ratio of dye to protein. (See Protocol 2 for detailed calculations).

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage, protected from light. The addition of a cryoprotectant like glycerol may be necessary for frozen storage.

Protocol 2: Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or dye-to-protein ratio, is a crucial quality control step.[7]

You will need:

  • Absorbance spectrum of your labeled protein.

  • Molar extinction coefficient of your protein at 280 nm (ε_prot).

  • Molar extinction coefficient of this compound at its absorbance maximum (~430 nm), which is approximately 45,000 M⁻¹cm⁻¹.

  • Correction factor (CF) for the absorbance of this compound at 280 nm. This is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. For this compound, this is approximately 0.16.

Calculations:

  • Measure Absorbance:

    • Measure the absorbance of your purified, labeled protein solution at 280 nm (A₂₈₀) and at the λmax of this compound (~430 nm) (A_dye).

  • Calculate Protein Concentration:

    • First, correct the A₂₈₀ reading for the contribution of the dye's absorbance at this wavelength:

      • Corrected A₂₈₀ = A₂₈₀ - (A_dye × CF)

    • Then, calculate the protein concentration:

      • Protein Concentration (M) = Corrected A₂₈₀ / ε_prot

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_dye / ε_dye

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on maleimide-thiol conjugation efficiency based on literature data.

ParameterConditionEffect on Labeling EfficiencyReference
pH pH < 6.5Reaction rate is significantly reduced.[1]
pH 6.5 - 7.5Optimal range for efficient and specific labeling. [1][2]
pH > 7.5Increased rate of maleimide hydrolysis and potential for side reactions with primary amines.[1][2]
Dye:Protein Molar Ratio 2:1 (for cRGDfK peptide)Optimal for this small peptide.[7]
5:1 (for nanobody)Optimal for this larger molecule.[7]
10:1 - 20:1Common starting range for protein labeling.[1]
Reducing Agent DTT/BMEMust be removed prior to labeling to avoid competition.[1]
TCEPCan be used to reduce disulfides and does not need to be removed before labeling.[5]

Visualizations

MDCC_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC Prot_Prep Protein Preparation (Purification, Buffer Exchange) Reduction Disulfide Reduction (optional, with TCEP) Prot_Prep->Reduction If needed Labeling Incubation with this compound (2h RT or O/N 4°C) Dye_Prep This compound Dye Stock Solution Prep Dye_Prep->Labeling Reduction->Labeling Purify Removal of Unreacted Dye (SEC or Desalting) Labeling->Purify QC Quality Control (DOL Calculation) Purify->QC

Caption: A generalized workflow for the this compound labeling of proteins.

Factors_Influencing_Labeling cluster_protein Protein Properties cluster_reagents Reagent & Reaction Conditions center This compound Labeling Efficiency Cys_Access Cysteine Accessibility Cys_Access->center Protein_Stability Protein Stability & Aggregation Protein_Stability->center Cys_Redox Cysteine Redox State Cys_Redox->center pH Reaction pH pH->center Molar_Ratio Dye:Protein Ratio Molar_Ratio->center Dye_Quality This compound Dye Quality Dye_Quality->center Reducing_Agents Competing Thiols Reducing_Agents->center

Caption: Key factors that influence the efficiency of this compound labeling.

Troubleshooting_Tree Start Poor this compound Labeling Check_DOL Calculate DOL Start->Check_DOL Low_DOL DOL is Low Check_DOL->Low_DOL Yes OK_DOL DOL is OK, but Fluorescence is Low Check_DOL->OK_DOL No Check_pH Is pH 6.5-7.5? Low_DOL->Check_pH Check_Quenching High DOL causing quenching? OK_DOL->Check_Quenching Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Thiols Competing Thiols (e.g., DTT) Removed? Check_pH->Check_Thiols Yes Remove_Thiols Remove Competing Thiols Check_Thiols->Remove_Thiols No Check_Ratio Optimize Dye:Protein Ratio? Check_Thiols->Check_Ratio Yes Optimize_Ratio Titrate Molar Ratio Check_Ratio->Optimize_Ratio No Check_Cys Cysteines Reduced & Accessible? Check_Ratio->Check_Cys Yes Reduce_Cys Use TCEP / Consider Mild Denaturation Check_Cys->Reduce_Cys No Reduce_Ratio Lower Dye:Protein Ratio Check_Quenching->Reduce_Ratio Yes Check_Environment Local Environment Quenching? Check_Quenching->Check_Environment No Change_Site Consider Labeling a Different Site Check_Environment->Change_Site Possibly

Caption: A decision tree for troubleshooting poor this compound labeling results.

References

MDCC Photobleaching: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using the thiol-reactive fluorescent probe N-(2-(1-maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide (MDCC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a thiol-reactive fluorescent probe belonging to the coumarin family of dyes. It is widely used to label cysteine residues in proteins, enabling the study of protein conformation, dynamics, and interactions. Its fluorescence is often sensitive to the local environment, making it a valuable tool for detecting conformational changes.

Q2: What is photobleaching and why is it a problem with this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1][2][3] This leads to a loss of fluorescent signal, which can significantly impact the quality and reliability of experimental data, especially in quantitative and time-lapse imaging studies.[3] Like many coumarin dyes, this compound is susceptible to photobleaching, which can limit the duration of imaging experiments and reduce the signal-to-noise ratio.[4]

Q3: What are the main factors that contribute to this compound photobleaching?

The primary factors contributing to the photobleaching of this compound and other fluorophores include:

  • High-intensity excitation light: The more intense the light source, the faster the rate of photobleaching.[5]

  • Prolonged exposure time: Longer exposure to excitation light increases the likelihood of photochemical damage.[5]

  • Presence of molecular oxygen: Oxygen can react with the excited fluorophore, leading to the formation of reactive oxygen species (ROS) that can destroy the dye.[6]

Q4: How can I tell if my signal loss is due to photobleaching or another issue?

A gradual decrease in fluorescence intensity over time during continuous imaging is a hallmark of photobleaching. To confirm this, you can image a control sample under the same conditions. If the signal in the control also fades, photobleaching is the likely cause. If the signal is consistently low from the beginning, it might be due to issues with labeling efficiency, low protein concentration, or incorrect instrument settings.[4]

Q5: Are there more photostable alternatives to this compound?

Yes, several other thiol-reactive dyes offer higher photostability compared to traditional coumarin dyes. For instance, Alexa Fluor and BODIPY dyes are known for their enhanced brightness and resistance to photobleaching.[7][8][9] The choice of dye will depend on the specific experimental requirements, such as the desired excitation and emission wavelengths and the chemical environment.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to this compound photobleaching.

Problem Possible Cause Recommended Solution
Rapid loss of fluorescent signal during imaging Photobleaching - Reduce excitation light intensity by using neutral density filters or lowering the laser power.[3][5]- Minimize exposure time to the shortest duration that provides an adequate signal.[5]- Use an antifade mounting medium for fixed samples.[10]- For live-cell imaging, consider using an oxygen scavenging system or a commercially available live-cell antifade reagent.[11]- Choose a more photostable alternative dye if photobleaching remains a significant issue.[7][8]
Weak initial fluorescent signal Inefficient labeling - Ensure the protein has accessible cysteine residues for labeling.- Optimize the labeling reaction conditions (e.g., pH, dye-to-protein ratio, incubation time).- Verify the reactivity of the this compound reagent.
Environmental quenching - The local environment of the dye on the protein can quench fluorescence. This can be influenced by nearby amino acid residues like tryptophan.[4]- Ensure the buffer conditions (pH, polarity) are optimal for this compound fluorescence.[4]
Incorrect instrument settings - Verify that the excitation and emission wavelengths are correctly set for this compound (typically around 430 nm for excitation and 470 nm for emission, but can vary with environment).- Ensure the detector gain and sensitivity are appropriately adjusted.
High background fluorescence Unbound this compound - Remove unbound dye by dialysis, gel filtration, or spin columns after the labeling reaction.
Autofluorescence - Image an unlabeled control sample to assess the level of cellular or sample autofluorescence.- If autofluorescence is high, consider using a dye with a longer excitation wavelength.

Data Presentation: Photostability of Coumarin Dyes and Effect of Antifade Reagents

The following table summarizes the photostability of coumarin dyes compared to other common fluorochromes and the significant improvement provided by antifade reagents.

Fluorochrome Mounting Medium Half-life (seconds)
Coumarin90% Glycerol in PBS (pH 8.5)25
CoumarinVectashield106
Fluorescein90% Glycerol in PBS (pH 8.5)9
FluoresceinVectashield96
Tetramethylrhodamine90% Glycerol in PBS (pH 8.5)7
TetramethylrhodamineVectashield330

Data synthesized from a study on the analysis of antifading reagents for fluorescence microscopy.

Experimental Protocols

Protocol 1: Minimizing Photobleaching in Fixed-Cell Imaging with this compound

This protocol provides a general workflow for labeling and imaging fixed cells with this compound while minimizing photobleaching.

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Wash cells with phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular proteins, permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Wash cells three times with PBS.

  • This compound Labeling:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Dilute the this compound stock solution to the desired final concentration (typically 10-100 µM) in a suitable labeling buffer (e.g., PBS, pH 7.2-7.5).

    • Incubate the fixed and permeabilized cells with the this compound labeling solution for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®).

    • Allow the mounting medium to cure according to the manufacturer's instructions.

    • Image the samples using a fluorescence microscope with appropriate filters for this compound.

    • Crucially, optimize imaging parameters:

      • Use the lowest possible excitation intensity.

      • Use the shortest possible exposure time.

      • Utilize a high-sensitivity detector to minimize the required excitation light.

      • Capture images efficiently and avoid unnecessary exposure to the excitation source.

Protocol 2: Strategies for Reducing Photobleaching in Live-Cell Imaging with this compound

Live-cell imaging presents additional challenges due to the sensitivity of living cells to light-induced damage (phototoxicity).

  • Cell Preparation and Labeling:

    • Plate cells on imaging-compatible dishes or coverslips.

    • Prepare the this compound labeling solution in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at the lowest effective concentration to minimize potential cytotoxicity.

    • Incubate the live cells with the this compound solution for the shortest possible time to achieve sufficient labeling.

    • Wash the cells gently with fresh, pre-warmed imaging medium to remove unbound dye.

  • Imaging Medium and Environment:

    • Use a phenol red-free imaging medium to reduce background fluorescence.[12]

    • Consider using commercially available live-cell antifade reagents or oxygen scavenging systems in the imaging medium.[11]

    • Maintain the cells at the appropriate temperature and CO₂ concentration throughout the imaging experiment.

  • Optimized Imaging Protocol:

    • Minimize Light Exposure:

      • Use the lowest laser power that provides a detectable signal.

      • Reduce the exposure time per frame.

      • For time-lapse experiments, increase the interval between image acquisitions.

    • Use Sensitive Hardware:

      • Employ a high quantum efficiency detector (e.g., sCMOS or EMCCD camera) to maximize signal detection with minimal excitation light.

    • Intelligent Acquisition:

      • Focus on a region of interest adjacent to the area you plan to image to minimize photobleaching of your target area before acquisition.

      • Acquire only the necessary number of images to answer your scientific question.

Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O₂ (ROS formation)

A simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Troubleshooting_Workflow Start Start: Rapid Signal Loss Observed Check_Settings Optimize Imaging Parameters? (↓ Intensity, ↓ Exposure) Start->Check_Settings Check_Settings->Start No, Optimize First Use_Antifade Use Antifade Reagent? Check_Settings->Use_Antifade Yes Problem_Solved Problem Resolved Use_Antifade->Problem_Solved Yes Continue_Troubleshooting Issue Persists Use_Antifade->Continue_Troubleshooting No Change_Dye Consider More Photostable Dye Change_Dye->Problem_Solved Continue_Troubleshooting->Change_Dye

A troubleshooting workflow for addressing rapid photobleaching of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture Fix_Perm 2. Fixation & Permeabilization Cell_Culture->Fix_Perm Labeling 3. This compound Labeling Fix_Perm->Labeling Washing 4. Washing Labeling->Washing Mounting 5. Mounting with Antifade Washing->Mounting Acquisition 6. Image Acquisition (Optimized Parameters) Mounting->Acquisition Analysis 7. Data Analysis Acquisition->Analysis

An experimental workflow for minimizing this compound photobleaching in fixed-cell imaging.

References

Technical Support Center: Optimizing MDCC Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MDCC labeling. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you optimize your this compound (N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide) labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical principle behind this compound labeling?

This compound is a thiol-reactive fluorescent probe.[1] Its maleimide group specifically reacts with the sulfhydryl (thiol) group of a cysteine residue through a Michael-type addition reaction. This forms a stable, covalent thioether bond, attaching the environmentally sensitive coumarin fluorophore to the protein of interest.[1] The fluorescence of this compound is highly sensitive to its local environment, often exhibiting significant changes in intensity and emission wavelength upon protein conformational changes, making it an excellent probe for studying protein dynamics.[2][3][4]

Protein Protein-SH (Reduced Cysteine) Product Labeled Protein (Stable Thioether Bond) Protein->Product + This compound This compound (Maleimide group) This compound->Product Michael Addition (pH ~7.0) Troubleshooting Workflow Start Problem Encountered LowEfficiency Low / No Labeling Start->LowEfficiency HighBg High Background Start->HighBg Precipitation Protein Precipitation Start->Precipitation CheckReduction Was protein fully reduced and reducing agent removed? LowEfficiency->CheckReduction CheckPurification Was excess dye removed (e.g., SEC, dialysis)? HighBg->CheckPurification CheckRatio Is dye:protein ratio too high? Precipitation->CheckRatio CheckDye Was dye handled correctly (fresh, protected from light/moisture)? CheckReduction->CheckDye Yes CheckCys Is the cysteine residue accessible? CheckDye->CheckCys Yes CheckBlocking Are blocking agents (e.g., BSA, Tween-20) used? CheckPurification->CheckBlocking Yes CheckBuffer Is buffer optimal for protein stability (pH, salt)? CheckRatio->CheckBuffer No

References

Technical Support Center: Troubleshooting MDCC Fluorescence Signal-to-Noise Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during fluorescence experiments using the cysteine-reactive dye, MDCC (N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide). By addressing specific problems in a question-and-answer format, this guide will help you enhance your signal-to-noise ratio and obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide) is a fluorescent probe that belongs to the coumarin family of dyes. It contains a maleimide group that specifically reacts with the thiol group of cysteine residues in proteins, allowing for targeted labeling. This compound is particularly valuable as its fluorescence is highly sensitive to the local environment.[1][2] This property makes it an excellent tool for studying protein conformational changes, ligand binding, and enzyme kinetics.[1][2] Upon binding to a protein and entering a more hydrophobic environment, its fluorescence quantum yield and intensity can increase significantly.[2]

Q2: What are the typical excitation and emission wavelengths for this compound?

The spectral properties of this compound can be influenced by its environment. However, a general guideline for its excitation and emission maxima is provided in the table below.

ParameterWavelength (nm)
Excitation Maximum ~425 nm
Emission Maximum ~460-470 nm

It is always recommended to determine the optimal excitation and emission wavelengths empirically for your specific experimental conditions.

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio (S/N) is a frequent challenge in fluorescence experiments. This can manifest as either a weak signal (low numerator) or high background (high denominator). The following sections will guide you through troubleshooting both aspects.

Issue 1: Weak or No Fluorescence Signal

A weak or absent signal from your this compound-labeled protein can be frustrating. The following troubleshooting steps will help you identify the potential cause.

Q3: My this compound-labeled protein shows very low fluorescence. What are the possible causes and solutions?

Several factors can contribute to a weak signal. A systematic approach to troubleshooting is crucial.[3]

Possible Causes and Solutions

CauseRecommended Action
Inefficient Labeling - Verify Protein Concentration: Ensure accurate protein concentration before labeling. - Check Cysteine Accessibility: Confirm that the target cysteine is solvent-accessible and not involved in a disulfide bond.[4] - Optimize Dye-to-Protein Ratio: A common starting point is a 10- to 20-fold molar excess of dye.[3] Titrate this ratio to find the optimal balance, as too much dye can lead to quenching.[5] - Incorrect Buffer pH: The maleimide reaction with cysteine is most efficient at a pH of 6.5-7.5. Avoid buffers with primary amines, like Tris, as they can compete with the labeling reaction.[3]
Fluorescence Quenching - Environmental Effects: The fluorescence of coumarin dyes is sensitive to the local environment.[6] Proximity to certain amino acid residues, like tryptophan, can quench the signal.[3] Consider labeling a different cysteine residue if possible. - Over-labeling: Excessive labeling can lead to self-quenching.[5] Reduce the dye-to-protein molar ratio during the labeling reaction.
Protein Precipitation - Solubility Issues: Modifying a protein with a dye can alter its properties and lead to precipitation.[5] Perform the labeling reaction at a lower temperature (e.g., 4°C) and consider using a lower dye concentration.
Incorrect Instrument Settings - Wavelength Selection: Ensure you are using the optimal excitation and emission wavelengths for this compound. - Gain/Sensitivity Settings: Increase the detector gain or sensitivity, but be mindful of also increasing background noise.
Photobleaching - Minimize Light Exposure: Reduce the intensity and duration of excitation light exposure.[7] Use neutral density filters where possible.[7][8] - Use Antifade Reagents: For microscopy, use a mounting medium containing an antifade reagent to reduce photobleaching.[9][10]

Experimental Protocol: Optimizing this compound Labeling

  • Protein Preparation:

    • Prepare your purified protein in a suitable buffer (e.g., PBS or HEPES) at a pH of 7.0. The buffer should be free of primary amines.

    • If reducing agents like DTT or TCEP were used during purification, they must be removed prior to labeling, as they will react with the maleimide group of this compound. This can be achieved by dialysis or using a desalting column.

  • This compound Stock Solution:

    • Dissolve this compound powder in a high-quality, anhydrous solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Store this solution protected from light and moisture.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the desired volume of protein solution.

    • Add the this compound stock solution to achieve the desired dye-to-protein molar ratio. It is recommended to test a range of ratios (e.g., 5:1, 10:1, 20:1).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Removal of Unreacted Dye:

    • After incubation, it is crucial to remove the free, unreacted this compound, as it can contribute to high background fluorescence.[3] This is typically done using a size-exclusion chromatography column (e.g., a desalting column).

  • Determination of Labeling Efficiency:

    • The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the this compound dye (at its absorbance maximum, ~425 nm).

Troubleshooting Workflow for Low Signal

LowSignalWorkflow start Start: Low Fluorescence Signal check_labeling Verify Labeling Efficiency start->check_labeling labeling_ok Labeling Confirmed? check_labeling->labeling_ok optimize_labeling Optimize Labeling Protocol (pH, Dye:Protein Ratio) labeling_ok->optimize_labeling No check_quenching Investigate Quenching labeling_ok->check_quenching Yes optimize_labeling->check_labeling end_ok Signal Improved optimize_labeling->end_ok quenching_present Quenching Observed? check_quenching->quenching_present change_site Consider Alternative Labeling Site quenching_present->change_site Yes check_instrument Check Instrument Settings quenching_present->check_instrument No end_fail Consult Further change_site->end_fail instrument_ok Settings Optimal? check_instrument->instrument_ok optimize_instrument Optimize Instrument Parameters (Gain, Wavelengths) instrument_ok->optimize_instrument No check_photobleaching Assess Photobleaching instrument_ok->check_photobleaching Yes optimize_instrument->check_instrument optimize_instrument->end_ok photobleaching_issue Photobleaching Evident? check_photobleaching->photobleaching_issue reduce_exposure Minimize Light Exposure Use Antifade Reagents photobleaching_issue->reduce_exposure Yes photobleaching_issue->end_fail No reduce_exposure->end_ok

Caption: Troubleshooting workflow for low this compound fluorescence signal.

Issue 2: High Background Fluorescence

High background fluorescence can mask the true signal from your labeled protein, leading to a poor S/N.

Q4: I am observing high background fluorescence in my this compound experiment. How can I reduce it?

High background can originate from several sources. Identifying and addressing the specific source is key.

Sources of High Background and Mitigation Strategies

Source of BackgroundMitigation Strategy
Unreacted (Free) Dye - Thorough Purification: Ensure all unbound this compound is removed after the labeling reaction using size-exclusion chromatography or dialysis.[3]
Autofluorescence - Use Appropriate Labware: Use non-fluorescent, black microplates for fluorescence readings to minimize background from the plate itself. - Buffer Components: Some buffer components can be fluorescent. Test your buffer alone to see if it contributes to the background. - Biological Samples: Cells and other biological materials can have significant autofluorescence, especially at shorter wavelengths. If possible, use red-shifted dyes to avoid this, though this is not an option if this compound is required.
Light Scattering - Sample Clarity: Ensure your protein sample is well-solubilized and free of aggregates or precipitates, which can scatter light. Centrifuge or filter your sample before measurement.
Contaminated Optics - Instrument Maintenance: Regularly clean the optical components of your fluorometer or microscope according to the manufacturer's instructions.

Logical Diagram for Reducing Background Fluorescence

HighBackgroundWorkflow start Start: High Background measure_blanks Measure Blanks (Buffer, Unlabeled Protein) start->measure_blanks blank_high Blank Signal High? measure_blanks->blank_high check_buffer Check Buffer Components for Autofluorescence blank_high->check_buffer Yes check_free_dye Check for Free Dye blank_high->check_free_dye No end_fail Consult Further check_buffer->end_fail free_dye_present Free Dye Detected? check_free_dye->free_dye_present improve_purification Improve Post-Labeling Purification free_dye_present->improve_purification Yes check_scattering Assess Light Scattering free_dye_present->check_scattering No improve_purification->check_free_dye end_ok Background Reduced improve_purification->end_ok scattering_issue Scattering Evident? check_scattering->scattering_issue clarify_sample Centrifuge/Filter Sample scattering_issue->clarify_sample Yes check_labware Evaluate Labware scattering_issue->check_labware No clarify_sample->check_scattering clarify_sample->end_ok labware_fluorescent Labware Fluorescent? check_labware->labware_fluorescent use_black_plates Switch to Non-Fluorescent Black Microplates labware_fluorescent->use_black_plates Yes labware_fluorescent->end_ok No use_black_plates->end_ok

Caption: A logical approach to diagnosing and reducing high background fluorescence.

Data Presentation

Table 1: Factors Influencing this compound Fluorescence

FactorEffect on FluorescenceRecommendations
Solvent Polarity Fluorescence intensity generally increases in less polar (more hydrophobic) environments.[2]This is the basis for using this compound to detect conformational changes that alter the dye's local environment.
pH The fluorescence of coumarin dyes can be pH-sensitive. The maleimide-thiol linkage is most stable at pH 6.5-7.5.Maintain a stable and appropriate pH throughout your experiment.
Temperature Increased temperature can lead to decreased fluorescence intensity due to increased molecular collisions and non-radiative decay.Maintain a constant and controlled temperature during all measurements.
Presence of Quenchers Certain molecules, including some amino acids (e.g., tryptophan), can quench fluorescence.[3]Be aware of the local protein environment around the labeling site.

Table 2: Example of Signal Change upon Ligand Binding

In a study of the phosphate-binding protein (PBP), labeling with this compound near the binding site resulted in a significant change in fluorescence upon phosphate (Pi) binding.

StateRelative Fluorescence IntensityQuantum Yield
This compound-PBP (no Pi) 1~0.04
This compound-PBP (+ Pi) ~13-fold increase[2]~8-fold increase[2]

This table illustrates the dramatic signal changes that can be achieved with this compound when it reports on a specific molecular event.

By systematically working through these troubleshooting guides and understanding the factors that influence this compound fluorescence, you can significantly improve the quality of your experimental data.

References

Technical Support Center: MDCC Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MDCC (N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide) protein conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein labeling?

This compound, or N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide, is a thiol-reactive fluorescent dye. It is frequently used to label proteins at specific cysteine residues.[1][2] The maleimide group in this compound reacts with the sulfhydryl group of cysteine residues to form a stable thioether bond. This compound is particularly valuable because its fluorescence is often sensitive to the local environment, making it a powerful probe for studying protein conformational changes associated with ligand binding or other functional dynamics.[1][3][4] For instance, when conjugated to phosphate-binding protein, its fluorescence intensity increases significantly upon binding to inorganic phosphate.[3][4]

Q2: What are the optimal reaction conditions for this compound conjugation?

Successful this compound conjugation depends on several factors, including pH, buffer composition, and temperature. A pH range of 7.0-7.5 is generally ideal for the thiol-maleimide reaction while maintaining protein integrity.[2] Common buffers used are PBS, HEPES, or Tris at concentrations between 10-100 mM.[2] It is crucial to avoid buffers containing thiol compounds like DTT, as they will compete with the protein's cysteine residues for reaction with this compound.[2] The reaction is typically performed at room temperature for two hours or overnight at 2-8°C for more sensitive proteins.[2]

Q3: How can I determine the concentration of my this compound-labeled protein?

To determine the concentration and the degree of labeling, you will need to measure the absorbance of your conjugate at two wavelengths: 280 nm for the protein and the absorbance maximum of the this compound dye (around 430 nm, though this can vary depending on the environment). The concentration of this compound can be calculated using its molar extinction coefficient (approximately 46,800 M⁻¹cm⁻¹ in methanol).[5][6] A correction factor must be applied to the absorbance at 280 nm to account for the dye's absorbance at this wavelength.[6]

Q4: How should I store my this compound-conjugated protein?

Proper storage is critical to maintain the stability and function of your bioconjugate. For many protein conjugates, storage at -20°C to -80°C is recommended to minimize degradation.[7] To prevent damage from repeated freeze-thaw cycles, it is advisable to store the conjugated protein in aliquots.[7] However, some proteins and conjugates may be sensitive to freezing, so it is always best to consult the specific storage recommendations for your protein of interest.

Troubleshooting Guides

Problem 1: Low Labeling Efficiency

Symptoms:

  • Low fluorescence signal from the conjugate.

  • Low degree of labeling (DOL) calculated from absorbance measurements.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Oxidized Cysteine Residues Cysteine residues can form disulfide bonds, which are unreactive with maleimides. Reduce the protein with a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a 10-100 fold molar excess prior to labeling.[2]
Presence of Thiols in Buffer Buffers containing DTT or β-mercaptoethanol will compete for this compound. Ensure your buffers are free of thiol-containing compounds.[2]
Inappropriate Reaction pH The thiol-maleimide reaction is most efficient at a pH of 7.0-7.5.[2] Verify and adjust the pH of your reaction buffer.
Hydrolysis of Maleimide The maleimide group on this compound can hydrolyze, rendering it unreactive. Prepare fresh this compound stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[2]
Insufficient Molar Ratio of Dye A low dye-to-protein molar ratio can result in incomplete labeling. Optimize the molar ratio, typically starting with a 10:1 to 20:1 ratio of this compound to protein.[2]
Problem 2: Non-Specific Binding and Aggregation

Symptoms:

  • High background fluorescence in assays.

  • Precipitation or aggregation of the protein conjugate.[8]

  • Unexpected bands or smears on SDS-PAGE.[9]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrophobic Interactions Both the protein and the dye can have hydrophobic patches that lead to aggregation. Consider including hydrophilic linkers or additives in your reaction buffer.[8] Using hydrophilic bioconjugation reagents when possible can also help.[8]
Electrostatic Interactions Charged regions on the protein or dye can lead to non-specific binding.[10] Adjusting the ionic strength of the buffer with salts like NaCl (e.g., 150 mM) can help to shield these interactions.[10]
Over-labeling of the Protein A high degree of labeling can alter the protein's surface properties and lead to aggregation.[10] Reduce the molar ratio of this compound to protein in the conjugation reaction.
Impurities in Protein Sample Low-purity protein samples may contain impurities that interfere with the conjugation or cause aggregation.[7] Use a highly purified protein (>95% purity) for labeling.[7]
Inefficient Removal of Excess Dye Unreacted this compound can contribute to background signal. Ensure thorough purification of the conjugate using methods like size-exclusion chromatography or dialysis to remove all free dye.[2]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Reaction pH 7.0 - 7.5[2]
Reaction Temperature Room temperature or 2-8°C[2]
Reaction Time 2 hours to overnight[2]
This compound:Protein Molar Ratio 10:1 to 20:1[2]
This compound Molar Extinction Coefficient ~46,800 M⁻¹cm⁻¹ (in Methanol)[6]
This compound Excitation/Emission Maxima ~410 nm / ~455 nm (can be environmentally sensitive)[11]
Protein Purity for Conjugation >95%[7]

Experimental Protocols

Protocol 1: this compound Conjugation to a Cysteine-Containing Protein
  • Protein Preparation:

    • Dissolve the protein in a degassed, thiol-free buffer (e.g., 10-100 mM PBS, HEPES, or Tris) at a pH of 7.0-7.5.[2]

    • If the protein contains disulfide bonds, add TCEP to a final concentration of 10-100 fold molar excess over the protein and incubate for 1 hour at room temperature to reduce the cysteines.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound powder in anhydrous DMSO or DMF to a concentration of 10 mM.[2]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final this compound-to-protein molar ratio of 10:1 to 20:1.[2]

    • Incubate the reaction mixture in the dark for 2 hours at room temperature or overnight at 2-8°C.[2]

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer.[2]

  • Characterization:

    • Determine the protein concentration and degree of labeling by measuring the absorbance at 280 nm and the absorbance maximum of this compound.[2][6]

Visualizations

MDCC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Purified Protein (>95% purity) Mix Mix Protein & this compound (10:1 to 20:1 molar ratio) Protein->Mix Buffer Thiol-Free Buffer (pH 7.0-7.5) Buffer->Mix MDCC_Stock Fresh this compound Stock (10 mM in DMSO) MDCC_Stock->Mix Incubate Incubate (2h @ RT or O/N @ 4°C, dark) Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze (Absorbance, SDS-PAGE) Purify->Analyze Store Store Conjugate (-20°C to -80°C) Analyze->Store

Caption: Workflow for this compound Protein Conjugation.

Troubleshooting_Low_Labeling cluster_checks Initial Checks cluster_reagents Reagent & Ratio cluster_solutions Solutions Start Low Labeling Efficiency Check_Cys Are Cysteines Reduced? Start->Check_Cys Check_Buffer Is Buffer Thiol-Free? Start->Check_Buffer Check_pH Is pH 7.0-7.5? Start->Check_pH Check_this compound Is this compound Stock Fresh? Start->Check_this compound Check_Ratio Is Molar Ratio Sufficient? Start->Check_Ratio Sol_Reduce Reduce with TCEP Check_Cys->Sol_Reduce No Sol_ChangeBuffer Use Thiol-Free Buffer Check_Buffer->Sol_ChangeBuffer No Sol_AdjustpH Adjust Buffer pH Check_pH->Sol_AdjustpH No Sol_Freshthis compound Prepare Fresh this compound Check_this compound->Sol_Freshthis compound No Sol_IncreaseRatio Increase this compound:Protein Ratio Check_Ratio->Sol_IncreaseRatio No

Caption: Troubleshooting Logic for Low Labeling Efficiency.

References

Validation & Comparative

A Comparative Guide to Validating MDCC Labeling using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins is a critical step in understanding their structure, function, and interactions. N-(2-(1-maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide (MDCC) is a widely used fluorescent probe that selectively labels cysteine residues. The validation of this labeling process, ensuring specificity and quantifying efficiency, is paramount. Mass spectrometry has emerged as an indispensable tool for this purpose. This guide provides a comparative overview of validating this compound labeling using mass spectrometry, alongside alternative cysteine labeling methodologies, supported by experimental data and detailed protocols.

Comparing Cysteine Labeling Strategies for Mass Spectrometry Validation

The selection of a labeling reagent is dictated by the specific experimental goals, the nature of the protein of interest, and the downstream analytical method. While this compound, a maleimide-based reagent, is popular for fluorescence studies, its validation and comparison with other cysteine-reactive chemistries by mass spectrometry are crucial for robust and reliable data.

FeatureThis compound (Maleimide-based)Haloacetamides (e.g., Iodoacetamide)Differential Alkylation (e.g., IAM/Acrylamide)Cysteine Metal Protection and Labeling (CyMPL)
Reaction Chemistry Michael addition to thiol groups.Nucleophilic substitution (SN2) with thiol groups.Sequential alkylation with two different reagents.Reversible metal chelation to protect a specific cysteine.
Specificity Generally high for cysteines, but can react with other nucleophiles at high pH or concentrations.Higher specificity for cysteine thiols compared to maleimides.High, as it relies on the differential reactivity of cysteines in different redox states.Very high, allows for site-specific labeling of a target cysteine among many.
Mass Shift (Da) +417.16 (for this compound)+57.02 (for Iodoacetamide)+57.02 (IAM) and +71.04 (Acrylamide)Variable, depends on the blocking and labeling reagents used.
Labeling Efficiency Typically high, can be in the range of 70-90% for accessible cysteines.Generally high and can be optimized by adjusting reaction conditions.High, with the ability to quantify labeling at each step.High for the target cysteine after deprotection.
Key Advantages Provides a fluorescent reporter group for spectroscopic analysis in addition to a mass tag.More specific than maleimides, reducing off-target labeling.Enables quantitative comparison of different cysteine populations (e.g., reduced vs. oxidized).Enables labeling of a specific cysteine in a protein with multiple cysteines.
Limitations Potential for off-target reactions and hydrolysis of the maleimide ring.Slower reaction kinetics compared to maleimides.Requires multiple reaction steps and careful control of conditions.Requires protein engineering to introduce a metal-binding site.

Experimental Protocols

I. Validating this compound Labeling using Mass Spectrometry

This protocol outlines the general steps for labeling a protein with this compound and subsequently validating the labeling site and efficiency using mass spectrometry.

A. This compound Labeling of Target Protein

  • Protein Preparation: Purify the target protein containing one or more cysteine residues. If necessary, use site-directed mutagenesis to introduce a cysteine at a specific location and remove others. Ensure the protein is in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.5) and free of reducing agents like DTT or β-mercaptoethanol.

  • Reduction of Cysteines (Optional but Recommended): To ensure the cysteine thiols are available for labeling, treat the protein with a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) at a final concentration of 1-5 mM for 30 minutes at room temperature. Remove the TCEP using a desalting column.

  • Labeling Reaction: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF). Add a 5- to 20-fold molar excess of this compound to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching and Removal of Excess Dye: Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM. Remove the unreacted this compound and quenching agent by dialysis, size-exclusion chromatography, or using a desalting column.

B. Mass Spectrometry Analysis

  • Sample Preparation: Take an aliquot of the this compound-labeled protein. For bottom-up proteomics, denature the protein, reduce any remaining disulfide bonds (e.g., with DTT), and alkylate the free cysteines (e.g., with iodoacetamide) to prevent disulfide bond reformation.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to arginine and lysine residues.

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides and their fragment ions.

  • Data Analysis: Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein. Identify the peptide containing the this compound-labeled cysteine by looking for a mass shift corresponding to the mass of the this compound molecule (+417.16 Da). The fragmentation pattern of the peptide will confirm the exact site of modification. The ratio of the intensity of the labeled peptide to the unlabeled peptide can be used to estimate the labeling efficiency.

II. Alternative Method: Differential Alkylation for Quantitative Cysteine Analysis

This protocol describes a method for the relative quantification of cysteine residues using two different alkylating agents, iodoacetamide (IAM) and acrylamide.

  • Protein Extraction and Reduction: Extract proteins from your samples. Reduce all cysteine disulfide bonds using DTT.

  • First Alkylation (Internal Standard): In one sample, alkylate the free thiols with acrylamide. This will serve as the "heavy" labeled internal standard.

  • Second Alkylation (Sample of Interest): In another sample, alkylate the free thiols with iodoacetamide. This will be the "light" labeled sample.

  • Combine and Digest: Combine the two samples in a 1:1 ratio. Digest the combined protein mixture with trypsin.

  • LC-MS/MS Analysis and Quantification: Analyze the peptide mixture by LC-MS/MS. Cysteine-containing peptides from the two samples will have a mass difference of 14.02 Da (Acrylamide: +71.04 Da; Iodoacetamide: +57.02 Da). The relative abundance of the peptides can be determined by comparing the peak intensities of the "light" and "heavy" labeled peptide pairs.

Visualizing the Workflow

To better understand the process of validating this compound labeling, the following diagrams illustrate the key experimental workflows.

MDCC_Labeling_Workflow cluster_labeling Protein Labeling cluster_ms Mass Spectrometry Protein Protein Reduction Reduction Protein->Reduction TCEP MDCC_Labeling MDCC_Labeling Reduction->MDCC_Labeling This compound Quenching Quenching MDCC_Labeling->Quenching L-cysteine Purification Purification Quenching->Purification Desalting Digestion Digestion Purification->Digestion Trypsin LC_Separation LC_Separation Digestion->LC_Separation Peptides MS_Analysis MS_Analysis LC_Separation->MS_Analysis Ionization MS_MS_Fragmentation MS_MS_Fragmentation MS_Analysis->MS_MS_Fragmentation Data_Analysis Data_Analysis MS_MS_Fragmentation->Data_Analysis Spectra Validation Validation Data_Analysis->Validation Labeled Peptide ID Efficiency (%)

Caption: Workflow for this compound labeling and mass spectrometry validation.

Differential_Alkylation_Workflow cluster_sample1 Sample 1 (Heavy) cluster_sample2 Sample 2 (Light) Protein1 Protein Sample 1 Reduction1 Reduction1 Protein1->Reduction1 DTT Alkylation1 Alkylation1 Reduction1->Alkylation1 Acrylamide Combine Combine Alkylation1->Combine Protein2 Protein Sample 2 Reduction2 Reduction2 Protein2->Reduction2 DTT Alkylation2 Alkylation2 Reduction2->Alkylation2 Iodoacetamide Alkylation2->Combine Digestion Digestion Combine->Digestion Trypsin LC_MS_Analysis LC_MS_Analysis Digestion->LC_MS_Analysis Peptide Mixture Quantification Quantification LC_MS_Analysis->Quantification Peak Intensity Ratio

Caption: Workflow for quantitative cysteine analysis by differential alkylation.

Conclusion

The validation of protein labeling is a non-negotiable step in ensuring data integrity. Mass spectrometry provides a powerful and versatile platform for the characterization of this compound-labeled proteins, offering precise identification of labeled sites and enabling the quantification of labeling efficiency. By understanding the principles and protocols of both this compound labeling validation and alternative methods like differential alkylation, researchers can confidently select the most appropriate strategy for their experimental needs, leading to more accurate and impactful scientific discoveries.

A Researcher's Guide to Thiol-Reactive Dyes: MDCC in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical step in elucidating protein structure and function. Thiol-reactive dyes, which covalently label cysteine residues, are invaluable tools for these investigations. Among these, N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC) is a popular choice, particularly for studies involving protein conformational changes. This guide provides an objective comparison of this compound with other common thiol-reactive dyes, supported by experimental data and detailed protocols to aid in experimental design and execution.

Performance Comparison of Thiol-Reactive Dyes

The ideal thiol-reactive dye possesses a combination of high reactivity and specificity for sulfhydryl groups, strong fluorescence output (a product of its molar extinction coefficient and quantum yield), and high photostability. The choice of dye often depends on the specific application, the instrumentation available, and the properties of the protein under investigation.

The following table summarizes the key quantitative performance metrics for this compound and several popular alternative thiol-reactive dyes.

DyeReactive GroupExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Photostability
This compound Maleimide~430~470~30,000-40,000Environmentally sensitiveModerate
Alexa Fluor™ 488 C5 Maleimide Maleimide493516~72,000[1]~0.92[2]High[1][3]
BODIPY™ FL Maleimide Maleimide503509~92,000[4]~0.97[4]Very High[4][5]
Fluorescein-5-Maleimide (FITC) Maleimide492-498[6]515-519[6]≥80,000[6]~0.79-0.95[6]Low

Note: Spectral properties and quantum yield can be influenced by the local environment and conjugation to a biomolecule. Photostability is a qualitative assessment based on available data.

Key Experiments and Methodologies

The following protocols provide a framework for labeling proteins with thiol-reactive dyes and for utilizing these labeled proteins to study conformational changes.

I. General Protein Labeling with Maleimide Dyes

This protocol is a general guideline for labeling proteins with maleimide-containing dyes such as this compound, Alexa Fluor™ 488 C5 Maleimide, BODIPY™ FL Maleimide, and Fluorescein-5-Maleimide.

A. Materials:

  • Protein of interest with at least one free cysteine residue

  • Maleimide-functionalized fluorescent dye

  • Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2 (or other suitable buffer at pH 6.5-7.5 without thiols)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

B. Protocol:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, the reducing agent must be removed by dialysis or a desalting column prior to adding the dye.

  • Dye Preparation: Immediately before use, dissolve the maleimide dye in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Labeling Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the dissolved dye. The optimal dye-to-protein ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to quench any unreacted dye. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess dye and quenching reagent by passing the reaction mixture over a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the dye at its absorbance maximum.

II. Monitoring Protein Conformational Changes

This protocol describes a general method for using a thiol-reactive dye like this compound, whose fluorescence is sensitive to its environment, to monitor protein conformational changes upon ligand binding.

A. Materials:

  • Fluorescently labeled protein

  • Buffer appropriate for the protein and ligand interaction

  • Ligand of interest

  • Fluorometer

B. Protocol:

  • Sample Preparation: Dilute the fluorescently labeled protein to a suitable concentration (e.g., 1 µM) in the interaction buffer.

  • Baseline Fluorescence Measurement: Place the labeled protein solution in a cuvette and measure the baseline fluorescence intensity or spectrum in the fluorometer.

  • Ligand Addition: Add a known concentration of the ligand to the cuvette and mix gently.

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity or spectrum over time until a stable signal is reached, indicating that the binding and conformational change have reached equilibrium.

  • Data Analysis: Analyze the change in fluorescence intensity, emission maximum, or other spectral properties to characterize the conformational change. Titration experiments with varying ligand concentrations can be performed to determine the binding affinity.

Visualizing Experimental Processes and Biological Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution (1-5 mg/mL) Mix Mix Protein and Dye (10-20x molar excess of dye) Protein->Mix Dye Maleimide Dye (10 mM Stock) Dye->Mix Incubate Incubate (2h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction (L-cysteine) Incubate->Quench Purify Purify (Size-Exclusion Chromatography) Quench->Purify Analyze Analyze (Spectrophotometry) Purify->Analyze

Experimental workflow for protein labeling.

GPCR_Signaling cluster_receptor Cell Membrane cluster_gprotein Cytoplasm Ligand Ligand GPCR_inactive GPCR (Inactive) Ligand->GPCR_inactive Binding GPCR_active GPCR (Active) Conformational Change GPCR_inactive->GPCR_active Activation G_Protein_inactive G-Protein (Inactive) (GDP-bound) GPCR_active->G_Protein_inactive Interaction G_Protein_active G-Protein (Active) (GTP-bound) G_Protein_inactive->G_Protein_active GDP -> GTP Exchange Effector Effector Protein G_Protein_active->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production

GPCR signaling pathway conformational change.

References

A Head-to-Head Comparison: MDCC vs. Fluorescein for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of protein labeling, the choice of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of two widely used fluorescent dyes: N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC) and Fluorescein, commonly used in its isothiocyanate form (FITC). We delve into their chemical properties, labeling chemistries, and performance characteristics to empower you with the information needed to select the optimal tool for your research.

At the heart of their differences lies their distinct reactivity and spectral properties. This compound, a coumarin-based dye, is renowned for its environmental sensitivity, making it an invaluable tool for studying protein conformational changes. In contrast, fluorescein is a workhorse fluorophore, prized for its brightness and well-established protocols, though it is not without its limitations, including pH sensitivity and moderate photostability.

Quantitative Performance Metrics

To facilitate a direct comparison, the key photophysical and chemical properties of this compound and Fluorescein (FITC) are summarized below. These values represent the performance of the free dye in solution and may be influenced by conjugation to a protein.

PropertyThis compoundFluorescein (FITC)
Reactive Group MaleimideIsothiocyanate
Target Residue Cysteine (thiol groups)Lysine (primary amines)
Excitation Max (λex) ~430 nm~495 nm[1]
Emission Max (λem) ~470 nm~519 nm[2]
Molar Extinction Coefficient (ε) ~45,000 M⁻¹cm⁻¹~75,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) Variable (environment-dependent)~0.92[1]
Photostability Generally goodModerate (prone to photobleaching)[2][3]
Environmental Sensitivity High (sensitive to local environment polarity and conformational changes)[4][5]Moderate (pH-sensitive)[3]

Labeling Chemistry: A Tale of Two Reactivities

The fundamental difference in the application of this compound and fluorescein stems from their distinct labeling chemistries.

This compound's Thiol-Specific Labeling: this compound possesses a maleimide group that reacts specifically with the thiol (sulfhydryl) group of cysteine residues under neutral to slightly acidic conditions (pH 6.5-7.5). This high degree of specificity allows for targeted labeling of proteins at engineered or naturally occurring cysteine sites.

Fluorescein's Amine-Reactive Nature: Fluorescein isothiocyanate (FITC) reacts with primary amines, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain. This reaction is typically carried out under slightly basic conditions (pH 8.0-9.0). Due to the abundance of lysine residues on the surface of most proteins, FITC labeling is generally less site-specific than this compound labeling.

cluster_0 This compound Labeling cluster_1 Fluorescein (FITC) Labeling Protein_Cys Protein-SH (Cysteine) Labeled_Protein_this compound Protein-S-MDCC (Thioether bond) Protein_Cys->Labeled_Protein_this compound pH 6.5-7.5 This compound This compound (Maleimide) This compound->Labeled_Protein_this compound Protein_Lys Protein-NH2 (Lysine) Labeled_Protein_FITC Protein-NH-C(=S)-NH-Fluorescein (Thiourea bond) Protein_Lys->Labeled_Protein_FITC pH 8.0-9.0 FITC Fluorescein-N=C=S FITC->Labeled_Protein_FITC

A diagram illustrating the distinct labeling chemistries of this compound and Fluorescein (FITC).

Experimental Protocols

The following are generalized protocols for labeling proteins with this compound and FITC. Optimal conditions, including dye-to-protein ratios and reaction times, should be determined empirically for each specific protein.

This compound Labeling Protocol
  • Protein Preparation: Ensure the protein is in a thiol-free buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline). If disulfide bonds are present and need to be labeled, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • This compound Solution Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution.

  • Labeling Reaction: Add the this compound stock solution to the protein solution at a desired molar excess (typically 10- to 20-fold). Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.

  • Purification: Remove unreacted this compound from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Fluorescein (FITC) Labeling Protocol
  • Protein Preparation: Exchange the protein into a carbonate-bicarbonate buffer at pH 9.0. Ensure the buffer is free of primary amines (e.g., Tris).

  • FITC Solution Preparation: Dissolve FITC in an anhydrous organic solvent like DMSO to prepare a stock solution.

  • Labeling Reaction: Slowly add the FITC stock solution to the protein solution while gently stirring. A typical molar ratio is 10-20 moles of FITC per mole of protein. Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Purification: Separate the labeled protein from unreacted FITC using a desalting column or extensive dialysis against a suitable storage buffer (e.g., PBS).

Start Protein Solution Buffer_Exchange Buffer Exchange (appropriate pH and buffer composition) Start->Buffer_Exchange Labeling Labeling Reaction (incubate protein and dye) Buffer_Exchange->Labeling Dye_Prep Prepare Dye Stock Solution (this compound or FITC) Dye_Prep->Labeling Purification Purification (remove unreacted dye) Labeling->Purification Characterization Characterization (determine degree of labeling) Purification->Characterization End Labeled Protein Characterization->End

A generalized workflow for protein labeling with fluorescent dyes.

Performance Deep Dive: Environmental Sensitivity and Photostability

Environmental Sensitivity: A key advantage of this compound is the sensitivity of its fluorescence to the local environment. Changes in the polarity of the dye's surroundings, often induced by protein conformational changes, can lead to significant shifts in its fluorescence emission spectrum and quantum yield[4][5]. This property makes this compound an excellent probe for studying protein dynamics, folding, and ligand binding.

Fluorescein's fluorescence, on the other hand, is highly dependent on pH[3]. Its fluorescence intensity decreases significantly in acidic environments, a factor that must be considered in experimental design, particularly for studies involving cellular compartments with varying pH.

Photostability: Coumarin dyes, including this compound, are generally considered to have good photostability, meaning they are less prone to photobleaching upon prolonged exposure to excitation light[6][7]. This allows for longer observation times in fluorescence microscopy and other imaging applications.

Fluorescein, while bright, is known for its moderate photostability and susceptibility to photobleaching[2][3]. This can limit its utility in experiments that require long-term or high-intensity illumination. An average fluorescein molecule will emit between 30,000 to 40,000 photons before it is photobleached[8].

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and fluorescein for protein labeling is ultimately dictated by the specific experimental goals.

Choose this compound when:

  • Site-specific labeling at a cysteine residue is required.

  • The primary goal is to study protein conformational changes, dynamics, or ligand binding.

  • High photostability is crucial for the experimental setup.

  • The experimental buffer is within a neutral to slightly acidic pH range.

Choose Fluorescein (FITC) when:

  • General labeling of a protein is sufficient, and site-specificity is not a primary concern.

  • A very bright fluorescent signal is the main priority.

  • The experimental pH is stable and in the neutral to basic range.

  • Cost is a significant consideration, as fluorescein and its derivatives are often more economical.

By carefully considering the distinct advantages and limitations of each dye, researchers can make an informed decision to ensure the success and accuracy of their protein labeling experiments.

References

MDCC: A Superior Thiol-Reactive Coumarin Dye for Probing Protein Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent probes, N-[2-(1-maleimido)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC) has emerged as a powerful tool for researchers in cell biology, biochemistry, and drug discovery. Its unique photophysical properties and specific reactivity make it particularly well-suited for studying protein conformational changes, enzyme kinetics, and ligand binding events. This guide provides a comprehensive comparison of this compound with other coumarin dyes, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal fluorescent probe for their needs.

Key Advantages of this compound

This compound offers several distinct advantages over other thiol-reactive coumarin dyes, such as 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM) and 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-((7-(diethylamino)-2-oxo-2H-chromen-3-yl)formamido)ethyl)propanamide (a derivative of DACM).

  • Intrinsic Fluorescence: Unlike CPM and DACM, which are essentially non-fluorescent until they react with thiols, this compound is intrinsically fluorescent.[1] This allows for straightforward monitoring of the labeling reaction progress and purification of the labeled protein.

  • High Environmental Sensitivity: The fluorescence of this compound is highly sensitive to its local microenvironment.[2][3] This solvatochromism is a key feature that enables the detection of subtle conformational changes in proteins upon ligand binding or during enzymatic activity. A prime example is the this compound-labeled phosphate-binding protein (this compound-PBP), which exhibits up to a 13-fold increase in fluorescence intensity upon binding inorganic phosphate.[3][4][5] This dramatic change is attributed to the movement of the this compound probe into a more hydrophobic pocket within the protein upon phosphate binding.[3][6]

  • Specific Thiol Reactivity: The maleimide group of this compound reacts specifically with thiol groups of cysteine residues in proteins under mild pH conditions (typically 6.5-7.5), forming a stable thioether bond.[7] This allows for site-specific labeling of proteins, which is crucial for interpreting fluorescence changes in the context of protein structure and function.

Comparative Photophysical Properties

The selection of a fluorescent dye is heavily influenced by its photophysical characteristics. The following table summarizes the key properties of this compound and other common coumarin dyes. It is important to note that properties like quantum yield are highly dependent on the solvent environment.[7][8][9][10]

DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features
This compound ~425-430~460-470[11]~46,800[12]0.03 (unbound) to 0.24 (bound to PBP)[3]Intrinsically fluorescent, highly environmentally sensitive.
CPM ~384 (thiol adduct)[13]~469 (thiol adduct)[13]Not specifiedNot specifiedBecomes fluorescent upon reaction with thiols.
DACM ~380~470Not specifiedNot specifiedBecomes fluorescent upon reaction with thiols.
7-Amino-4-methylcoumarin ~350~445~18,000[1]High[1]Common blue fluorescent dye.
Coumarin 1 ~373~450~23,500[1]0.50 - 0.73 (in Ethanol)[1][14][15]Good fluorescence standard.
Coumarin 6 Not specifiedNot specifiedNot specified0.78 (in Ethanol)[15]Longer wavelength absorbing coumarin.
Coumarin 153 Not specifiedNot specifiedNot specified0.4 (in Ethanol)[14]Large Stokes shift.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions, such as the molar ratio of dye to protein and incubation time, should be determined empirically for each specific protein.

Materials:

  • Protein of interest with a free cysteine residue in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.5).

  • This compound stock solution (e.g., 10 mM in anhydrous DMSO).

  • Reducing agent (e.g., DTT or TCEP), optional.

  • Size-exclusion chromatography column for purification.

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, incubate the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT using a desalting column.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture in the dark for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unreacted dye by passing the labeling mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the this compound at its absorption maximum (~430 nm). The molar extinction coefficient for this compound is approximately 46,800 M⁻¹cm⁻¹.[12]

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) of this compound-labeled protein can be determined relative to a standard with a known quantum yield.

Materials:

  • This compound-labeled protein solution.

  • Fluorescence standard with a known quantum yield in the same buffer (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54, for blue-emitting dyes).[1]

  • UV-Vis spectrophotometer.

  • Fluorometer.

Procedure:

  • Prepare Solutions: Prepare a series of dilutions of the this compound-labeled protein and the standard in the same buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum of each solution, using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) where Slope is the gradient of the linear fit of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent (if the same solvent is used, this ratio is 1).

Visualizing this compound in Action

The following diagrams illustrate the principles and workflows associated with the use of this compound.

MDCC_PBP_Signaling_Pathway cluster_0 Phosphate Binding and Conformational Change PBP_open PBP (Open Conformation) This compound (Low Fluorescence) PBP_closed PBP (Closed Conformation) This compound (High Fluorescence) PBP_open->PBP_closed Conformational Change PBP_closed->PBP_open Pi Release Pi Inorganic Phosphate (Pi) Pi->PBP_open Binding

This compound-PBP biosensor mechanism.

Experimental_Workflow start Start: Protein with Cysteine labeling Labeling with this compound start->labeling purification Purification (Size-Exclusion Chromatography) labeling->purification characterization Characterization (Spectroscopy, Degree of Labeling) purification->characterization experiment Fluorescence Experiment (e.g., Titration, Kinetics) characterization->experiment analysis Data Analysis experiment->analysis conclusion Conclusion: Protein Dynamics analysis->conclusion

Workflow for protein labeling and analysis.

Environmental_Sensitivity cluster_0 This compound in Different Environments Polar Polar Environment (e.g., Aqueous Buffer) High Non-radiative Decay Low Fluorescence Nonpolar Nonpolar Environment (e.g., Protein Pocket) Low Non-radiative Decay High Fluorescence This compound This compound This compound->Polar Exposure to Solvent This compound->Nonpolar Sequestration

References

A Researcher's Guide to Confirming MDCC Labeling Stoichiometry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing MDCC-labeled proteins, accurate determination of the dye-to-protein stoichiometry is critical for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary method for this determination, UV-Vis spectrophotometry, with alternative techniques such as mass spectrometry and fluorescence correlation spectroscopy. We present detailed experimental protocols, a comparative analysis of their performance, and visual workflows to aid in selecting the most appropriate method for your research needs.

Introduction to this compound Labeling and the Importance of Stoichiometry

N-[2-(1-maleimido)ethyl]-7-(diethylamino)coumarin-3-carboxamide (this compound) is a popular fluorescent dye used to label proteins, often at cysteine residues. The degree of labeling (DOL), or stoichiometry, which is the average number of dye molecules conjugated to each protein molecule, significantly impacts experimental outcomes.[1] Under-labeling can lead to weak signals, while over-labeling may cause fluorescence quenching and potentially interfere with protein function.[2] Therefore, precise confirmation of the this compound labeling stoichiometry is a crucial quality control step.

Comparative Analysis of Methods for Determining Labeling Stoichiometry

The selection of a method to determine this compound labeling stoichiometry depends on several factors, including the required accuracy, sample availability, and access to specialized instrumentation. This section compares the most common technique, UV-Vis spectrophotometry, with two powerful alternatives: mass spectrometry and fluorescence correlation spectroscopy.

FeatureUV-Vis SpectrophotometryMass Spectrometry (MS)Fluorescence Correlation Spectroscopy (FCS)
Principle Measures absorbance of the protein and dye at specific wavelengths to calculate their respective concentrations.[2][3]Directly measures the mass-to-charge ratio of the intact labeled protein or its digested peptides to identify and quantify labeling.[4]Analyzes fluctuations in fluorescence intensity as labeled molecules diffuse through a focused laser beam to determine concentration and brightness.[5]
Accuracy Good, but can be affected by impurities that absorb at 280 nm and inaccuracies in extinction coefficients.[1]High, provides direct measurement of mass, allowing for the identification of heterogeneous labeling.[4]High, capable of single-molecule sensitivity and providing absolute concentration measurements.[6][7]
Precision Generally good, but dependent on the accuracy of spectrophotometer readings and dilutions.High, especially with isotopic labeling strategies.[8]High, but can be influenced by photobleaching and background noise.[6][9]
Sample Consumption Moderate (microgram to milligram quantities).Low (picomole to femtomole quantities).[10]Very low (nanomolar to picomolar concentrations in microliter volumes).[11]
Throughput High, rapid measurements.Lower, requires sample preparation and instrument time.Moderate, requires setup and calibration for each sample.
Information Provided Average degree of labeling for the entire sample population.[2]Distribution of labeled species (e.g., unlabeled, single-labeled, multi-labeled), site of labeling (with peptide mapping).[4]Absolute concentration of fluorescently labeled molecules, information on aggregation.[5][12]
Cost & Accessibility Low, spectrophotometers are widely available.High, requires access to a mass spectrometer and expertise in data analysis.High, requires a specialized FCS setup and expertise.
Key Advantage Simplicity, speed, and accessibility.Provides detailed information on labeling heterogeneity and location.High sensitivity and ability to measure in complex environments.
Key Limitation Provides an average value, susceptible to interfering substances.Complex workflow and data analysis.Sensitive to photobleaching and requires fluorescently active molecules.

Experimental Protocols

UV-Vis Spectrophotometry: The Standard Method

This method relies on the Beer-Lambert law to determine the concentrations of the protein and the this compound dye in the sample.

Materials:

  • This compound-labeled protein solution

  • Spectrophotometer

  • Quartz cuvettes

  • Buffer used for protein dialysis/purification

Protocol:

  • Purification: Ensure all non-conjugated this compound dye is removed from the labeled protein sample. This is typically achieved through dialysis or gel filtration.[2][3]

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 280 nm (for the protein) and the maximum absorbance wavelength for this compound (typically around 430 nm).

  • Blank Measurement: Use the dialysis buffer to blank the spectrophotometer at both wavelengths.

  • Sample Measurement: Measure the absorbance of the this compound-labeled protein solution at 280 nm (A280) and the this compound maximum absorbance wavelength (Amax). Dilute the sample if the absorbance exceeds the linear range of the instrument (typically > 1.5-2.0).

  • Calculation of Stoichiometry:

    • Protein Concentration (M):

      • First, correct the A280 reading for the contribution of the this compound dye's absorbance at this wavelength. A correction factor (CF) is used, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its Amax.

      • Corrected A280 = A280 - (Amax × CF)

      • Protein Concentration (M) = Corrected A280 / (εprotein × path length) (where εprotein is the molar extinction coefficient of the protein at 280 nm)

    • Dye Concentration (M):

      • Dye Concentration (M) = Amax / (εdye × path length) (where εdye is the molar extinction coefficient of this compound at its Amax)

    • Degree of Labeling (DOL):

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Mass Spectrometry: For Detailed Characterization

Mass spectrometry offers a more detailed view of the labeling outcome, allowing for the identification of different labeled species.

Protocol Overview:

  • Sample Preparation: The labeled protein can be analyzed intact or digested into peptides.

    • Intact Protein Analysis: Desalt the protein sample using methods like zip-tipping or dialysis into a volatile buffer (e.g., ammonium bicarbonate).

    • Peptide Analysis (for site identification): a. Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide).[13] b. Digestion: Digest the protein into smaller peptides using a protease like trypsin. The digestion is typically performed overnight at 37°C.[8][13] c. Peptide Cleanup: Desalt the resulting peptides using a C18 column or zip-tip.[14]

  • Mass Spectrometry Analysis:

    • MALDI-TOF: Mix the prepared sample with a suitable matrix (e.g., sinapinic acid for intact proteins, alpha-cyano-4-hydroxycinnamic acid for peptides) and spot onto a MALDI target plate.[10][15]

    • LC-MS/MS: Inject the digested peptides onto an HPLC system coupled to a mass spectrometer for separation and analysis.

  • Data Analysis:

    • For intact protein analysis, the mass spectrum will show peaks corresponding to the unlabeled protein and the protein with one, two, or more this compound molecules attached. The mass difference will correspond to the mass of the this compound molecule. The relative intensities of these peaks can provide a semi-quantitative measure of the labeling distribution.

    • For peptide analysis, the MS/MS data can be used to identify the specific peptides that are labeled with this compound, thus pinpointing the site of modification.

Fluorescence Correlation Spectroscopy (FCS): For High-Sensitivity Measurements

FCS is a powerful technique for determining the concentration of fluorescent molecules at very low concentrations.

Protocol Overview:

  • Instrument Setup and Calibration:

    • An FCS system consists of a laser, a confocal microscope, and sensitive photodetectors.[16]

    • Calibrate the confocal volume using a fluorescent standard with a known diffusion coefficient (e.g., Alexa Fluor 488). This is a critical step for accurate concentration determination.[17]

  • Sample Preparation:

    • Dilute the this compound-labeled protein to a low nanomolar concentration in a suitable buffer. The concentration should be low enough to ensure that only a few molecules are in the confocal volume at any given time.[11]

  • Data Acquisition:

    • Acquire fluorescence fluctuation data over a period of time (typically several seconds to minutes).

  • Data Analysis:

    • Generate an autocorrelation curve from the fluorescence fluctuation data.

    • Fit the autocorrelation curve to a diffusion model. The amplitude of the curve is inversely proportional to the average number of fluorescent molecules in the confocal volume.

    • The concentration of the labeled protein can be calculated from the number of molecules and the calibrated confocal volume.[18] The degree of labeling can be inferred by comparing this concentration to the total protein concentration determined by another method (e.g., a colorimetric protein assay).

Visualizing the Workflows

G Experimental Workflow for UV-Vis Spectrophotometry cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A This compound-labeled Protein B Purification (Dialysis/Gel Filtration) A->B C Blank with Buffer B->C D Measure Absorbance at 280 nm and this compound λmax C->D E Calculate Protein Concentration (with CF) D->E F Calculate Dye Concentration D->F G Determine Degree of Labeling (DOL) E->G F->G

Caption: Workflow for determining this compound labeling stoichiometry using UV-Vis spectrophotometry.

G Decision Guide for Stoichiometry Method Selection A Need to determine stoichiometry? B Need info on labeling heterogeneity or site? A->B Yes D UV-Vis Spectrophotometry A->D No (average DOL is sufficient) C Low sample concentration or in-situ measurement? B->C No E Mass Spectrometry B->E Yes C->D No F Fluorescence Correlation Spectroscopy C->F Yes

Caption: Decision-making flowchart for selecting a stoichiometry determination method.

Conclusion

Confirming the stoichiometry of this compound-labeled proteins is a non-negotiable step for ensuring data quality in subsequent experiments. While UV-Vis spectrophotometry remains a rapid and accessible method for determining the average degree of labeling, researchers should be aware of its limitations. For a more detailed and accurate picture of the labeling outcome, particularly when labeling heterogeneity or the precise location of the label is a concern, mass spectrometry is the method of choice. For experiments requiring high sensitivity or measurements in complex biological environments, fluorescence correlation spectroscopy offers a powerful alternative. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate technique to validate their this compound-labeled proteins.

References

A Comparative Guide to MDCC-Based Assays for Phosphate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and drug discovery research, the accurate and efficient quantification of inorganic phosphate (Pi) is paramount for characterizing the activity of numerous enzymes, such as ATPases, GTPases, and phosphatases. Among the available methods, MDCC-based assays, which utilize the fluorescent probe N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide, offer a sensitive and real-time approach. This guide provides an objective comparison of this compound-based assays with other commonly used alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable assay for their specific needs.

Comparison of Key Performance Parameters

The selection of a phosphate detection assay is often a trade-off between sensitivity, throughput, and tolerance to interfering substances. The following table summarizes the key performance characteristics of this compound-PBP assays and its main alternatives.

ParameterThis compound-PBP AssayMalachite Green AssayEnzyme-Coupled AssayRadioactive Assay
Principle Fluorescence enhancement upon Pi binding to this compound-labeled Phosphate Binding Protein (PBP)Colorimetric detection of a complex between phosphomolybdate and malachite green dyeEnzymatic cascade leading to a change in absorbance or fluorescenceDetection of radiolabeled phosphate (e.g., [γ-³²P]ATP)
Detection Mode FluorescenceAbsorbanceAbsorbance or FluorescenceRadioactivity
Assay Type Real-time, continuousEndpointContinuous or EndpointEndpoint
Sensitivity High (nanomolar range)Moderate to High (micromolar range)Moderate (micromolar range)Very High
Linear Range Narrow, dependent on PBP concentrationBroader (e.g., 0.007–0.6 mg Pi/L)[1]Dependent on coupling enzymesWide
Throughput Moderate to HighHighModerate to HighLow
Interference Less susceptible to colored or UV-absorbing compounds. Can be affected by high concentrations of nucleotides.Susceptible to detergents (e.g., Triton X-100, Tween 20), glycerol, and compounds that absorb at ~620-650 nm.[2][3][4] Some hydrophobic amines can also interfere.[5]Susceptible to inhibitors or activators of the coupling enzymes.Minimal chemical interference.
Advantages Real-time kinetics, high sensitivity.Simple, inexpensive, high-throughput.Continuous monitoring, uses natural substrates.High sensitivity, considered a "gold standard".
Disadvantages Requires protein expression and labeling, potential for nucleotide interference.Endpoint assay, susceptible to interference from various substances.Can be complex to set up, potential for enzyme inhibition.Use of hazardous radioactive materials, requires specialized equipment and disposal.

Quantitative Comparison of Kinetic Parameters

A direct comparison of the Malachite Green assay with a traditional radioactive assay for determining the steady-state kinetic parameters of three different terpene synthases (TPSs) revealed that while the absolute values of kcat and KM can differ between the two methods, the catalytic efficiency (kcat/KM) remains remarkably consistent.[2][6] This suggests that for comparative studies and high-throughput screening, the Malachite Green assay can be a reliable and more convenient alternative to radioactive methods.

EnzymeAssay Methodkcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)
AaFS Malachite Green0.087 ± 0.00216.5 ± 1.15272
Radioactive0.012 ± 0.0012.3 ± 0.25217
AaADS Malachite Green0.045 ± 0.00110.2 ± 0.84411
Radioactive0.008 ± 0.0011.8 ± 0.34444
TEAS Malachite Green0.021 ± 0.0015.5 ± 0.53818
Radioactive0.005 ± 0.0011.3 ± 0.23846

Data from a comparative study on terpene synthases.[2][6]

Experimental Protocols

This compound-PBP Assay Protocol

This protocol is adapted from established methods for the preparation and use of this compound-labeled Phosphate Binding Protein.

1. Expression and Purification of PBP (A197C mutant):

  • Transform E. coli BL21(DE3) cells with a plasmid encoding the PstS A197C mutant.

  • Grow cells in LB medium with appropriate antibiotic selection at 37°C to an OD₆₀₀ of ~0.8.

  • Induce protein expression with IPTG (e.g., 500 µM) and continue to grow for 4 hours.[7]

  • Harvest cells by centrifugation and resuspend in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Purify the PBP A197C mutant using standard chromatography techniques (e.g., ion exchange and size exclusion).

2. Labeling of PBP with this compound:

  • Reduce the purified PBP A197C with a 10-fold molar excess of DTT, followed by removal of DTT by dialysis or a desalting column.

  • React the protein with a 5- to 10-fold molar excess of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.0) for 2 hours at room temperature.

  • Quench the reaction with a small excess of DTT.

  • Purify the this compound-labeled PBP (this compound-PBP) from free dye and unlabeled protein by ion-exchange chromatography.

3. Phosphate Detection Assay:

  • Prepare a reaction mixture containing the enzyme of interest, its substrate (e.g., ATP for an ATPase), and any necessary cofactors in a low-phosphate buffer.

  • Add this compound-PBP to the reaction mixture to a final concentration typically in the low micromolar range.

  • Initiate the enzymatic reaction and monitor the increase in fluorescence over time using a fluorometer with excitation at ~430 nm and emission at ~470 nm.

  • The rate of fluorescence increase is proportional to the rate of phosphate release.

Malachite Green Assay Protocol

This protocol is a generalized procedure for an endpoint malachite green assay.[2][6][8]

1. Reagent Preparation:

  • Malachite Green Solution: Prepare a stock solution of malachite green in sulfuric acid.

  • Ammonium Molybdate Solution: Prepare a stock solution of ammonium molybdate in water.

  • Working Reagent: Freshly prepare the working reagent by mixing the malachite green stock, ammonium molybdate stock, and a stabilizer (e.g., Tween 20).[2][6]

2. Assay Procedure:

  • Set up the enzymatic reaction in a 96-well plate. Include standards with known phosphate concentrations and appropriate blanks.

  • Incubate the reaction for a defined period at the optimal temperature for the enzyme.

  • Stop the reaction and initiate color development by adding the Malachite Green working reagent.

  • Incubate at room temperature for 15-30 minutes to allow for color development.[9][10]

  • Measure the absorbance at approximately 620-650 nm using a microplate reader.[2][6]

3. Data Analysis:

  • Subtract the absorbance of the blank from all readings.

  • Generate a standard curve by plotting the absorbance of the phosphate standards against their concentrations.

  • Determine the concentration of phosphate in the experimental samples by interpolating their absorbance values on the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate common signaling pathways where phosphate detection assays are crucial, as well as a typical experimental workflow for enzyme characterization.

ATP_Hydrolysis_Pathway ATP ATP Enzyme ATPase / Kinase ATP->Enzyme ADP ADP Enzyme->ADP Pi Inorganic Phosphate (Pi) Enzyme->Pi Energy Energy for Cellular Processes Enzyme->Energy Downstream Downstream Signaling Pi->Downstream

ATP Hydrolysis Signaling Pathway

GTPase_Activation_Pathway cluster_GTPase_Cycle GTPase Cycle GTPase_GDP GTPase-GDP (Inactive) GTPase_GTP GTPase-GTP (Active) GTPase_GDP->GTPase_GTP GEF GTPase_GTP->GTPase_GDP GAP Pi Pi GTPase_GTP->Pi GTP Hydrolysis Effector Downstream Effector Activation GTPase_GTP->Effector Upstream_Signal Upstream Signal Upstream_Signal->GTPase_GDP Experimental_Workflow Start Start: Enzyme Characterization Assay_Selection Select Phosphate Assay Method (this compound, MG, etc.) Start->Assay_Selection Reaction_Setup Set up Enzymatic Reaction (Enzyme, Substrate, Buffers) Assay_Selection->Reaction_Setup Data_Acquisition Acquire Data (Fluorescence / Absorbance) Reaction_Setup->Data_Acquisition Data_Analysis Analyze Data (Standard Curve, Rate Calculation) Data_Acquisition->Data_Analysis Kinetic_Parameters Determine Kinetic Parameters (kcat, KM, IC50) Data_Analysis->Kinetic_Parameters Conclusion Conclusion Kinetic_Parameters->Conclusion

References

The Evolving Landscape of Molecule-Drug Conjugates: A Comparative Review of Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the field of molecule-drug conjugates (MDCs) offers a promising frontier in targeted therapeutics. The strategic linkage of a targeting moiety to a potent payload is paramount to the success of these conjugates, directly influencing their efficacy, stability, and safety profile. This guide provides a comparative analysis of key MDC applications in research, with a focus on the critical role of linker chemistry. Experimental data is presented to support these comparisons, alongside detailed protocols for key assays.

The development of Antibody-Drug Conjugates (ADCs) has revolutionized cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1] Central to the design of effective ADCs is the linker that connects the antibody to the payload.[2] The choice of linker dictates the stability of the ADC in circulation and the efficiency of payload release at the tumor site.[] This review will delve into a comparison of different linker technologies, their impact on ADC performance, and the experimental methodologies used to evaluate them.

Comparative Analysis of Linker Technologies in ADCs

The stability and release mechanism of the payload are largely determined by the nature of the linker. Linkers are broadly categorized as cleavable or non-cleavable, each with distinct advantages and disadvantages.

Cleavable Linkers: These linkers are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[] Common cleavage mechanisms include enzymatic cleavage (e.g., by cathepsins), pH sensitivity (e.g., hydrazones), or response to reducing agents like glutathione.[] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly important in heterogeneous tumors.[4]

Non-Cleavable Linkers: These linkers, such as those based on a thioether bond, rely on the complete lysosomal degradation of the antibody to release the payload.[5] This mechanism generally leads to higher stability in circulation and may increase the specificity of drug release within the target cell.[5] However, the bystander effect of ADCs with non-cleavable linkers is often limited.[5]

The following table summarizes a meta-analysis of clinical trial data comparing the systemic toxicities of ADCs with cleavable versus non-cleavable linkers.

Table 1: Comparison of Systemic Toxicities of ADCs with Cleavable vs. Non-Cleavable Linkers [6]

Linker TypeNumber of PatientsAdverse Events (≥ Grade 3)
Cleavable2,98547%
Non-Cleavable4,89434%

Data from a systematic review and meta-analysis of 40 clinical trials involving 7,879 patients.[6] The analysis suggests that ADCs with cleavable linkers are associated with a higher incidence of severe adverse events, likely due to premature payload release.[6]

The drug-to-antibody ratio (DAR) is another critical parameter influencing ADC efficacy and toxicity. Higher DARs have been associated with increased toxicity.[6] Site-specific conjugation technologies have emerged to produce homogeneous ADCs with a defined DAR, leading to improved pharmacokinetic properties and a better safety profile compared to traditional stochastic conjugation methods.[2][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of MDC performance. Below are protocols for key in vitro assays used in ADC research.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., HER2-positive SK-BR-3 and HER2-negative MCF7)

  • Complete cell culture medium

  • ADC constructs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the ADC constructs in complete medium.

  • Remove the overnight culture medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the plates for a period that allows for the ADC to exert its effect (e.g., 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by fitting the data to a dose-response curve.[8][9]

Protocol 2: In Vitro Co-Culture Bystander Effect Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive cancer cell line (e.g., HER2-positive N87)

  • Antigen-negative cancer cell line engineered to express a fluorescent protein (e.g., HER2-negative MCF7-GFP)

  • Complete cell culture medium

  • ADC constructs

  • Fluorescence microscope or plate reader

Procedure:

  • Seed the antigen-positive and fluorescently labeled antigen-negative cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[10]

  • Include monocultures of both cell lines as controls.[10]

  • Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.[10]

  • Incubate the plates for a suitable duration (e.g., 96 hours).[11]

  • Quantify the number of viable fluorescent antigen-negative cells using a fluorescence microscope or plate reader.

  • Compare the viability of the antigen-negative cells in the co-culture to the monoculture control to determine the extent of the bystander effect.[10][11]

Signaling Pathways Targeted by ADCs

The efficacy of ADCs relies on the specific targeting of antigens that are overexpressed on cancer cells. Understanding the signaling pathways regulated by these antigens is crucial for rational drug design.

HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is a key target in breast and gastric cancers. Upon dimerization with other HER family members, HER2 activates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways, which promote cell proliferation, survival, and differentiation.[12][13][14] ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (T-DXd), bind to HER2 on the cancer cell surface, leading to internalization of the ADC-HER2 complex and subsequent release of the cytotoxic payload.[12]

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_mapk RAS/MAPK Pathway Ligand Ligand HER_Dimer HER Dimerization Ligand->HER_Dimer HER2 HER2 HER2->HER_Dimer PI3K PI3K HER_Dimer->PI3K RAS RAS HER_Dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival_PI3K Proliferation & Survival mTOR->Proliferation_Survival_PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_MAPK Proliferation & Survival ERK->Proliferation_Survival_MAPK

Caption: HER2 signaling pathway leading to cell proliferation and survival.

TROP2 Signaling Pathway

Trophoblast cell surface antigen 2 (TROP2) is another promising target overexpressed in a variety of solid tumors.[15] TROP2 is involved in regulating cancer cell proliferation, migration, and invasion through multiple signaling pathways, including the activation of the MAPK pathway and modulation of calcium signaling.[1][15] ADCs targeting TROP2, such as Sacituzumab govitecan, have shown significant clinical activity.[15]

TROP2_Signaling_Pathway cluster_downstream Downstream Signaling TROP2 TROP2 Ca_Signal Calcium Signaling TROP2->Ca_Signal MAPK_Pathway MAPK Pathway (RAS/RAF/MEK/ERK) TROP2->MAPK_Pathway Invasion_Metastasis Invasion & Metastasis TROP2->Invasion_Metastasis PKC Protein Kinase C Ca_Signal->PKC PKC->MAPK_Pathway Cell_Cycle Cell Cycle Progression MAPK_Pathway->Cell_Cycle Proliferation Proliferation MAPK_Pathway->Proliferation

References

Assessing the Specificity of MDCC Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, biochemistry, and drug development, the precise labeling of proteins is paramount for elucidating their function, dynamics, and interactions. N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC) is a widely utilized fluorescent probe that reacts with thiol groups, primarily on cysteine residues. Its sensitivity to the local environment makes it a powerful tool for detecting conformational changes in proteins. However, understanding the specificity of this compound labeling is crucial for accurate data interpretation. This guide provides a comprehensive comparison of this compound with alternative labeling methods, supported by experimental data and detailed protocols.

Comparison of Fluorescent Labeling Probes

The choice of a fluorescent probe for protein labeling depends on several factors, including the specific application, the protein of interest, and the experimental conditions. Here, we compare this compound with other common maleimide-based dyes and alternative labeling technologies.

FeatureThis compoundFluorescein-5-MaleimideAlexa Fluor™ 488 C5 MaleimideSNAP-tag®HaloTag®
Labeling Chemistry Thiol-reactive (Maleimide)Thiol-reactive (Maleimide)Thiol-reactive (Maleimide)Enzymatic (O6-alkylguanine-DNA alkyltransferase)Enzymatic (Haloalkane dehalogenase)
Specificity High for thiols, but potential for off-target labeling of other nucleophiles at higher pH.Similar to this compound, with high reactivity towards thiols.High specificity for thiols, with reduced non-specific binding due to dye properties.[1]Highly specific for the SNAP-tag protein.[2]Highly specific for the HaloTag protein.[3]
Labeling Efficiency Typically 70-95%, dependent on protein accessibility and reaction conditions.[3][4]Variable, can be lower than more modern dyes.Generally high, often exceeding 90%.[5]Quantitative and irreversible labeling is achievable.[2]Rapid and covalent binding leads to efficient labeling.[3]
Signal-to-Noise Ratio Good, but can be affected by non-specific binding and background fluorescence.Can be lower due to pH sensitivity and higher background.[6]Excellent, with bright and photostable fluorescence, leading to high signal-to-noise.[1][6]High, due to specific labeling and the use of bright, photostable dyes.[2]High, with the ability to use a variety of bright and photostable ligands.[3]
Environmental Sensitivity High; fluorescence is sensitive to local polarity and conformational changes.[7]Moderate; fluorescence is pH-sensitive.[6]Low; fluorescence is largely insensitive to environmental changes.[6]Dependent on the chosen fluorescent substrate.Dependent on the chosen fluorescent ligand.
Photostability Moderate; subject to photobleaching under intense illumination.[8]Lower photostability compared to modern dyes.[6]High photostability.[6]Dependent on the chosen fluorescent substrate, but generally high.Dependent on the chosen fluorescent ligand, with many highly photostable options available.

Experimental Protocols

Accurate assessment of labeling specificity is critical. Below are detailed protocols for this compound labeling and for evaluating its specificity.

Protocol for this compound Labeling of a Protein

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • This compound (N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Reaction Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature. Remove the reducing agent using a desalting column or dialysis.

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Removal of Unreacted Dye: Separate the labeled protein from unreacted this compound using a desalting column or by dialysis against the reaction buffer.

  • Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the this compound at its absorbance maximum (~430 nm). The following formula can be used: Degree of Labeling = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:

    • A_max is the absorbance of the dye at its maximum wavelength.

    • A_280 is the absorbance of the protein-dye conjugate at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.

    • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max for the free dye).

Protocol for Assessing Non-Specific Binding

This protocol helps to determine the extent of non-specific labeling of a protein by a maleimide-based dye.

Materials:

  • This compound-labeled protein

  • Cysteine-free version of the protein of interest (or a different protein lacking accessible cysteines) as a negative control

  • SDS-PAGE gels

  • Fluorescence gel imager

  • Coomassie blue stain

Procedure:

  • Labeling of Control Protein: Perform the this compound labeling protocol as described above, but use the cysteine-free control protein.

  • SDS-PAGE Analysis: Run the following samples on an SDS-PAGE gel:

    • Unlabeled protein of interest

    • This compound-labeled protein of interest

    • Unlabeled control protein

    • This compound-labeled control protein

  • Fluorescence Imaging: Image the gel using a fluorescence imager with appropriate excitation and emission filters for this compound (Excitation ~430 nm, Emission ~470 nm).

  • Coomassie Staining: After fluorescence imaging, stain the gel with Coomassie blue to visualize the total protein in each lane.

  • Analysis:

    • In the fluorescence image, a strong band should be visible for the this compound-labeled protein of interest.

    • Ideally, no fluorescent band should be visible for the this compound-labeled control protein. Any visible fluorescence in this lane indicates non-specific binding.

    • Compare the intensity of the fluorescent band of the labeled protein to the intensity of the corresponding band in the Coomassie-stained gel to qualitatively assess labeling efficiency. For a more quantitative analysis, mass spectrometry can be employed to identify the precise sites of modification.[4]

Signaling Pathway and Workflow Visualizations

This compound is a valuable tool for studying dynamic cellular processes. Below are examples of its application in visualizing signaling pathways and experimental workflows.

G Experimental Workflow for Assessing this compound Labeling Specificity cluster_analysis Analysis Prot_Interest Protein of Interest (with Cysteine) Label_Interest Label with this compound Prot_Interest->Label_Interest Prot_Control Control Protein (Cysteine-free) Label_Control Label with this compound Prot_Control->Label_Control SDS_PAGE SDS-PAGE Label_Interest->SDS_PAGE Label_Control->SDS_PAGE Fluor_Image Fluorescence Imaging SDS_PAGE->Fluor_Image Coomassie Coomassie Staining Fluor_Image->Coomassie Mass_Spec Mass Spectrometry (Optional) Coomassie->Mass_Spec

Caption: Workflow for assessing this compound labeling specificity.

G Myosin Light Chain Kinase (MLCK) Activation Pathway cluster_info This compound as a reporter Ca2_influx Ca²⁺ Influx CaM Calmodulin (CaM) Ca2_influx->CaM binds MDCC_CaM This compound-CaM CaM->MDCC_CaM labeled with this compound MLCK_inactive Inactive MLCK MDCC_CaM->MLCK_inactive binds to MLCK_active Active MLCK MLCK_inactive->MLCK_active conformational change MLC Myosin Light Chain (MLC) MLCK_active->MLC phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction Muscle Contraction pMLC->Contraction info This compound fluorescence changes upon CaM binding to MLCK, reporting on kinase activation dynamics.

Caption: MLCK activation monitored by this compound-labeled Calmodulin.[2][9][10][11]

G Protein Kinase A (PKA) Signaling Pathway cluster_info This compound as a reporter GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC activates cAMP cAMP AC->cAMP ATP to ATP ATP PKA_inactive Inactive PKA (R₂C₂) cAMP->PKA_inactive binds to R subunits PKA_active Active PKA (C) PKA_inactive->PKA_active releases C subunits MDCC_Substrate This compound-Substrate PKA_active->MDCC_Substrate phosphorylates Substrate PKA Substrate Substrate->MDCC_Substrate labeled with this compound pSubstrate Phosphorylated Substrate MDCC_Substrate->pSubstrate Response Cellular Response pSubstrate->Response info This compound fluorescence changes upon substrate phosphorylation, reporting on PKA activity.

Caption: PKA activity monitored by an this compound-labeled substrate.[12][13][14][15][16]

Conclusion

This compound is a powerful and versatile tool for studying protein conformation and dynamics. Its specificity for cysteine residues is generally high, but researchers must be aware of the potential for off-target reactions and take appropriate steps to assess and control for non-specific labeling. By carefully considering the experimental conditions and validating the labeling specificity, this compound can provide invaluable insights into a wide range of biological processes. For applications where absolute specificity is paramount and genetic modification is feasible, alternative technologies like SNAP-tag and HaloTag offer excellent, albeit different, approaches to protein labeling. The choice of the optimal labeling strategy will always depend on a careful evaluation of the specific research question and the available experimental systems.

References

Unveiling Protein Dynamics: A Quantitative Comparison of MDCC's Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is paramount for the accurate study of protein conformation and dynamics. Among the arsenal of available tools, N-[2-(1-maleimidyl)ethyl]-7-(diethylamino)coumarin-3-carboxamide (MDCC) has emerged as a valuable fluorophore. This guide provides a quantitative comparison of the fluorescence quantum yield of this compound with other commonly used thiol-reactive fluorescent dyes, supported by experimental data and detailed protocols to aid in the informed selection of probes for your research needs.

Performance Snapshot: this compound vs. Alternatives

The fluorescence quantum yield (Φ), a measure of the efficiency of fluorescence, is a critical parameter for assessing the performance of a fluorescent probe. While the quantum yield of this compound can be influenced by its local environment, a significant and quantifiable change in its fluorescence is observed upon binding to proteins and subsequent conformational changes. This characteristic makes it a powerful tool for studying protein dynamics.

A key example is the use of this compound conjugated to the A197C mutant of E. coli phosphate-binding protein (this compound-PBP). Upon binding of inorganic phosphate (Pi), the fluorescence quantum yield of this compound-PBP increases eightfold[1][2]. This dramatic change is accompanied by a corresponding increase in fluorescence lifetime from 0.3 ns in the absence of Pi to 2.4 ns in its presence, underscoring the sensitivity of this compound to its molecular environment[1][2].

For a comprehensive comparison, the following table summarizes the fluorescence quantum yields of this compound in its protein-bound state and other popular maleimide-reactive fluorescent dyes.

Fluorescent ProbeQuantum Yield (Φ)Conditions
This compound-PBP (apo) Low (baseline)A197C mutant of E. coli phosphate-binding protein
This compound-PBP (+Pi) 8-fold increaseUpon binding of inorganic phosphate
Amino-halo-maleimides 0.08 - 0.56Dependent on halogen and solvent polarity[3][4]
Maleimide-Diaminoterephthalate 0.01 → 0.14Upon reaction with thiol[5]
Fluorescein-5-Maleimide ~0.79 - 0.95High intrinsic quantum yield[6][7]
Janelia Fluor® 549, Maleimide 0.88Free dye
Alexa Fluor™ Dyes Generally high (e.g., 0.92 for Alexa Fluor 488)Varies by specific dye[8]

Experimental Protocol: Measuring Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of a fluorescently labeled protein can be determined using the comparative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescently labeled protein sample (e.g., this compound-labeled protein)

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Appropriate buffer solution

Procedure:

  • Prepare a series of dilutions of both the fluorescently labeled protein sample and the quantum yield standard in the same buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slope of the resulting linear fit is proportional to the quantum yield.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_standard are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Visualizing the Mechanism: this compound in Action

This compound is frequently employed to probe conformational changes in proteins. A prime example is its use with the phosphate-binding protein (PBP), where the binding of inorganic phosphate triggers a significant change in the protein's conformation, which is reported by an increase in this compound fluorescence. The following diagram illustrates this experimental workflow.

MDCC_PBP_Workflow Experimental Workflow: this compound-PBP Phosphate Sensing cluster_protein_prep Protein Preparation cluster_assay Phosphate Binding Assay cluster_detection Detection PBP E. coli Phosphate- Binding Protein (PBP) (A197C mutant) Labeling Covalent Labeling of Cys197 with this compound PBP->Labeling This compound This compound Dye (thiol-reactive) This compound->Labeling MDCC_PBP This compound-PBP Conjugate (Low Fluorescence) Labeling->MDCC_PBP Binding Pi Binding to This compound-PBP MDCC_PBP->Binding Phosphate Inorganic Phosphate (Pi) Phosphate->Binding Conformation_Change Conformational Change (Cleft Closure) Binding->Conformation_Change induces High_Fluorescence This compound-PBP-Pi Complex (High Fluorescence) Conformation_Change->High_Fluorescence Excitation Excitation Light Emission Fluorescence Emission Excitation->Emission Detector Spectrofluorometer Emission->Detector Data Quantitative Data: - Fluorescence Intensity - Quantum Yield Detector->Data

Caption: Workflow of this compound-PBP as a fluorescent biosensor for inorganic phosphate.

This guide provides a foundational understanding of the quantitative aspects of this compound fluorescence and its application in studying protein dynamics. By leveraging the provided data and protocols, researchers can make more informed decisions in selecting the optimal fluorescent probes for their specific experimental needs.

References

Safety Operating Guide

Navigating the Safe Disposal of Methylene Dichloride (DCM): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe disposal of Methylene Dichloride, also known as Dichloromethane (DCM), a common yet hazardous solvent. The following information is predicated on the assumption that "MDCC" is a common abbreviation for Methylene Dichloride.

Chemical Profile and Hazards

Methylene Dichloride is a volatile, colorless liquid with a sweetish odor. It is an effective solvent used in various laboratory applications. However, it poses significant health risks. DCM is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and can be metabolized to carbon monoxide in the body, leading to neurotoxic effects.[1] Understanding these hazards is the first step toward safe handling and disposal.

Personal Protective Equipment (PPE)

Before handling or disposing of DCM, it is mandatory to wear the appropriate Personal Protective Equipment (PPE). This includes:

  • Gloves: Use two pairs of disposable nitrile exam gloves or one pair of thicker nitrile or butyl gloves (minimum 10 mil thickness). "Silver Shield," polyvinyl alcohol, or Viton gloves are also recommended.[2] Always inspect gloves for any signs of degradation before use.[2]

  • Eye Protection: ANSI-approved safety glasses with side shields or tightly fitting safety goggles are required.[2]

  • Lab Coat: A properly sized, buttoned lab coat must be worn to protect from splashes.[2]

  • Respiratory Protection: For large spills or in areas with inadequate ventilation, a respirator specifically for protection against methylene chloride is necessary. Use of a respirator requires enrollment in a respiratory protection program.[2]

Storage and Handling

Proper storage is crucial to prevent accidents and ensure safe disposal.

Storage Guideline Specification Rationale
Temperature Store below 25°C.[1]To minimize evaporation and vapor pressure buildup.
Containers Use glass or high-density polyethylene (HDPE) containers.[1]DCM can corrode metals like aluminum and zinc.[1]
Ventilation Store in a well-ventilated area, preferably in a ventilated cabinet.[1][3]To prevent the accumulation of hazardous vapors.
Segregation Keep away from strong oxidizers, acids, and amines.[1][2]To prevent violent reactions.
Labeling All containers must be clearly labeled with the full chemical name.[1][3][4]To avoid misidentification and improper mixing.

Disposal Procedures

Never dispose of DCM down the sink.[5] All DCM waste is considered hazardous and must be disposed of through a licensed hazardous waste contractor.[3]

Waste Segregation and Collection:
  • Segregate Waste: Do not mix DCM waste with other waste streams, especially acids, bases, or other reactive chemicals.[1] Halogenated and non-halogenated solvent wastes should be kept separate.[4]

  • Use Compatible Containers: Collect DCM waste in chemically compatible and properly labeled containers (glass or HDPE).[1]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste - Methylene Chloride" and indicate the approximate concentration.[4]

  • Storage of Waste: Store waste containers in a designated, well-ventilated area, away from heat and direct sunlight.[2][3] Keep containers closed when not in use.[1][2]

Disposal of Empty Containers:

Empty DCM containers must also be treated as hazardous waste until they are properly decontaminated.

  • Rinsing: Rinse the empty container with a suitable solvent (e.g., acetone or methanol) three times.

  • Collection of Rinsate: The rinsate is now considered hazardous waste and must be collected and disposed of with other DCM waste.

  • Final Disposal: Once thoroughly rinsed, the container can be disposed of in the regular waste (for plastic) or glassware waste, with the original label defaced.[4]

Emergency Spill Procedures

In the event of a DCM spill, immediate and appropriate action is critical.

Small Spills (< 250 ml) within a Fume Hood:
  • Ensure Proper PPE: Wear the appropriate PPE as described above.

  • Absorb the Spill: Use absorbent pads or a spill kit to absorb the spilled liquid.[2]

  • Package the Waste: Collect the absorbent material and place it in a double plastic bag.[2]

  • Label and Dispose: Label the bag as "Methylene Chloride Spill Debris" and dispose of it as hazardous waste.[2]

  • Clean the Area: Thoroughly clean the spill area with a detergent solution followed by water.[2]

Large Spills (> 250 ml) or Spills Outside a Fume Hood:
  • Evacuate: Immediately evacuate the area and restrict access.[2]

  • Alert Others: Notify your supervisor and the institutional safety office.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Professional Cleanup: Do not attempt to clean up a large spill unless you are trained and have the proper respiratory protection.[2] Wait for the emergency response team.

Visual Guides

The following diagrams illustrate the key decision-making and procedural workflows for handling Methylene Dichloride waste.

MDCC_Disposal_Decision_Flow cluster_start cluster_assessment Waste Assessment cluster_liquid_waste Liquid/Solid Waste Disposal cluster_container_disposal Empty Container Disposal start This compound Waste Generated is_liquid Is the waste liquid this compound or contaminated material? start->is_liquid is_empty Is it an empty container? is_liquid->is_empty No collect_waste Collect in a labeled, compatible hazardous waste container. is_liquid->collect_waste Yes rinse_container Triple rinse with a suitable solvent. is_empty->rinse_container Yes segregate_waste Segregate from incompatible wastes (acids, bases, oxidizers). collect_waste->segregate_waste store_waste Store in a designated, ventilated area. segregate_waste->store_waste disposal_request Arrange for disposal via a licensed hazardous waste contractor. store_waste->disposal_request collect_rinsate Collect rinsate as hazardous waste. rinse_container->collect_rinsate deface_label Deface original container label. collect_rinsate->deface_label dispose_container Dispose of container in regular/ glassware waste. deface_label->dispose_container

Caption: Decision workflow for proper this compound (Methylene Dichloride) waste disposal.

MDCC_Spill_Cleanup_Workflow cluster_start cluster_assessment Spill Assessment cluster_large_spill Large Spill Response cluster_small_spill Small Spill Cleanup spill_occurs This compound Spill Occurs spill_size Is the spill > 250ml or outside a fume hood? spill_occurs->spill_size evacuate Evacuate the area. spill_size->evacuate Yes wear_ppe Don appropriate PPE. spill_size->wear_ppe No notify Notify supervisor and safety office. evacuate->notify wait_for_response Wait for trained emergency response. notify->wait_for_response absorb_spill Absorb spill with pads/spill kit. wear_ppe->absorb_spill package_waste Double bag absorbent material. absorb_spill->package_waste label_waste Label as 'Methylene Chloride Spill Debris'. package_waste->label_waste dispose_waste Dispose of as hazardous waste. label_waste->dispose_waste clean_area Clean spill area with detergent and water. dispose_waste->clean_area

Caption: Emergency workflow for this compound (Methylene Dichloride) spills.

References

Navigating the Safe Handling of MDCC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A critical first step for researchers, scientists, and drug development professionals is the accurate identification of any chemical substance prior to handling. The acronym "MDCC" does not correspond to a standardized chemical name and may be confused with the more common abbreviation MDC, which refers to Methylene Dichloride, also known as Dichloromethane (DCM). This guide provides detailed personal protective equipment (PPE) and safety protocols for Methylene Dichloride (MDC/DCM). Given the potential for ambiguity, this document also outlines general safety measures for cyanide-containing compounds, as these represent another class of chemicals requiring rigorous safety protocols.

Personal Protective Equipment and Safety Protocols for Methylene Dichloride (MDC/DCM)

Methylene Dichloride is a volatile, colorless liquid with a sweetish odor that is widely used as a solvent.[1][2][3][4] While it is one of the less toxic simple chlorohydrocarbons, its high volatility makes it an acute inhalation hazard.[2] It is also a suspected carcinogen and can be absorbed through the skin.[2][3]

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to Methylene Dichloride. The following equipment should be worn at all times when handling this chemical:

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesViton® or polyvinyl alcohol (PVA) gloves are recommended. Nitrile gloves may offer limited splash protection but are not suitable for prolonged contact. Double gloving is a good practice.
Eye and Face Protection Safety goggles or a face shieldGoggles should be chemical splash-proof. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Respiratory Protection RespiratorAn air-purifying respirator with organic vapor cartridges is necessary if working outside of a certified chemical fume hood or if vapor concentrations may exceed exposure limits. For higher concentrations, a self-contained breathing apparatus (SCBA) may be required.
Body Protection Laboratory coat or chemical-resistant apronA lab coat made of a suitable material to protect against splashes. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Footwear Closed-toe shoesShoes should be made of a non-porous material to prevent absorption in case of spills.
Operational Plan for Safe Handling

A clear and well-rehearsed operational plan is crucial for minimizing the risk of exposure to Methylene Dichloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup Consult SDS Consult Safety Data Sheet (SDS) Designate Area Designate a well-ventilated work area (fume hood) Consult SDS->Designate Area Assemble PPE Assemble and inspect all required PPE Designate Area->Assemble PPE Emergency Prep Ensure eyewash station and safety shower are accessible Assemble PPE->Emergency Prep Don PPE Don appropriate PPE Dispense Chemical Dispense Methylene Dichloride carefully to minimize splashing Don PPE->Dispense Chemical Keep Containers Closed Keep containers tightly closed when not in use Dispense Chemical->Keep Containers Closed Segregate Waste Segregate waste into a labeled, sealed container Decontaminate Area Decontaminate work surfaces Segregate Waste->Decontaminate Area Doff PPE Doff PPE correctly to avoid cross-contamination Decontaminate Area->Doff PPE Wash Hands Wash hands thoroughly with soap and water Doff PPE->Wash Hands

Figure 1. Experimental workflow for handling Methylene Dichloride.
Disposal Plan

Proper disposal of Methylene Dichloride waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation : All Methylene Dichloride waste, including contaminated materials like gloves and paper towels, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Container Labeling : The waste container must be labeled "Hazardous Waste - Methylene Dichloride" and include the appropriate hazard symbols.

  • Storage : Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of Methylene Dichloride down the drain.

General Safety Protocols for Cyanide-Containing Compounds

In the event that "this compound" refers to a cyanide-containing compound, such as Methyl 1-cyanocyclohexanecarboxylate, extreme caution is warranted. Cyanide compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.

Essential Personal Protective Equipment (PPE) for Cyanides
PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always double-glove.
Eye and Face Protection Chemical splash goggles and a face shieldBoth are mandatory to protect against splashes of liquid or solid particles.
Respiratory Protection Respirator with appropriate cartridgesA full-face respirator with cartridges effective for cyanide compounds is necessary, especially when working with powders or volatile liquids.
Body Protection Chemical-resistant disposable suit or apron over a lab coatTo prevent any skin contact.
Footwear Chemical-resistant bootsTo protect against spills.
Operational and Disposal Plan for Cyanides

A strict operational and disposal plan is non-negotiable when working with cyanide compounds.

cluster_prep_cyanide Critical Preparation cluster_handling_cyanide Strict Handling Procedures cluster_disposal_cyanide Decontamination & Disposal Specialized Training Ensure all personnel have received specific training on cyanide hazards Antidote Availability Verify availability and location of cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) Specialized Training->Antidote Availability Designate Cyanide Area Work in a designated and restricted area within a certified chemical fume hood Antidote Availability->Designate Cyanide Area Buddy System Never work alone with cyanides Don Full PPE Don all required PPE Buddy System->Don Full PPE Avoid Acid Contact Strictly avoid contact with acids to prevent the formation of highly toxic hydrogen cyanide gas Don Full PPE->Avoid Acid Contact Decontaminate Equipment Decontaminate all equipment with a suitable neutralizing agent (e.g., bleach solution) Segregate Cyanide Waste Collect all waste in a dedicated, labeled 'Hazardous Waste - Cyanide' container Decontaminate Equipment->Segregate Cyanide Waste EHS Disposal Arrange for immediate disposal through your EHS office Segregate Cyanide Waste->EHS Disposal

Figure 2. Logical workflow for handling cyanide-containing compounds.

Disclaimer: The information provided is intended as a general guide for the safe handling of Methylene Dichloride and cyanide-containing compounds. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) for the specific chemical you are using, nor for the specific safety protocols of your institution. Always consult the SDS and your institution's EHS office before beginning any work with hazardous chemicals. Accurate chemical identification is the most critical step in ensuring laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MDCC
Reactant of Route 2
Reactant of Route 2
MDCC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.